molecular formula C11H12O2 B2933526 4-Cyclopropyl-2-methylbenzoic acid CAS No. 909698-10-8

4-Cyclopropyl-2-methylbenzoic acid

Cat. No.: B2933526
CAS No.: 909698-10-8
M. Wt: 176.215
InChI Key: HMTLOHPHMSYDEB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.215. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTLOHPHMSYDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Cyclopropyl-2-methylbenzoic acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 4-Cyclopropyl-2-methylbenzoic acid , a specialized building block in medicinal chemistry. It is structured to support researchers in the synthesis, characterization, and strategic application of this scaffold.

CAS Number: 909698-10-8[1]

Executive Summary & Strategic Significance

4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) is a high-value intermediate used primarily in the discovery of small molecule therapeutics. Its structural uniqueness lies in the combination of an ortho-methyl group and a para-cyclopropyl moiety on the benzoic acid core.

Medicinal Chemistry Rationale

In drug design, this scaffold offers two distinct advantages over unsubstituted or alkyl-substituted analogs:

  • The "Magic Methyl" Effect: The ortho-methyl group (at C2) induces a twist in the biaryl or amide bond conformation relative to the phenyl ring, often locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.

  • Cyclopropyl Bioisosterism: The cyclopropyl group at C4 acts as a rigid, metabolically stable bioisostere for an isopropyl or ethyl group. It increases lipophilicity (logP) moderately while often improving metabolic stability against CYP450 oxidation compared to acyclic alkyl chains.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The following data aggregates experimental and predicted values to establish a baseline for identification.

PropertyValue / Description
CAS Number 909698-10-8
IUPAC Name 4-Cyclopropyl-2-methylbenzoic acid
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Appearance White to off-white crystalline solid
Predicted LogP ~3.2 (Lipophilic)
pKa (Acid) ~4.2 (Typical for substituted benzoic acids)
Boiling Point 313.9 ± 0.0 °C (Predicted at 760 mmHg)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
SMILES CC1=C(C=CC(=C1)C2CC2)C(=O)O

Synthesis & Manufacturing Protocol

While various routes exist, the most robust and scalable method for research laboratories is the Suzuki-Miyaura Cross-Coupling of 4-bromo-2-methylbenzoic acid with cyclopropylboronic acid. This route avoids the handling of hazardous diazo compounds often associated with cyclopropanation.

Reaction Logic Diagram

The following directed graph illustrates the synthetic workflow and critical decision points.

SynthesisWorkflow Start Starting Material: 4-Bromo-2-methylbenzoic acid Reaction Reaction Conditions: Toluene/Water (10:1) 100°C, 12-16h Inert Atm (N2) Start->Reaction Mix Reagents Reagents: Cyclopropylboronic acid (1.5 eq) Pd(dppf)Cl2 (0.05 eq) K3PO4 (3.0 eq) Reagents->Reaction Catalyst Activation Workup Workup: Acidify to pH 3 (1N HCl) Extract (EtOAc) Reaction->Workup Conversion >95% Product Final Product: 4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) Workup->Product Recrystallization

Caption: Figure 1. Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 909698-10-8.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-Cyclopropyl-2-methylbenzoic acid.

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·DCM complex (5 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-bromo-2-methylbenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add degassed Toluene/Water mixture. Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a stream of nitrogen.

  • Reaction: Heat the mixture to 100°C for 16 hours. Monitor reaction progress via LC-MS (Target Mass [M-H]⁻ = 175.2).

  • Quench & Workup:

    • Cool to room temperature.[2]

    • Dilute with water (50 mL) and wash with Ethyl Acetate (to remove non-acidic impurities). Discard the organic layer.

    • Critical Step: Acidify the aqueous layer carefully with 1N HCl to pH ~3. The product will precipitate as a white solid.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/Ethyl Acetate if necessary to achieve >98% purity.

Analytical Characterization (QC Expectations)

To validate the identity of CAS 909698-10-8, the following spectral signatures must be confirmed.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H, COOH)δ 7.75 (d, J=8.0 Hz, 1H, Ar-H6)δ 7.05 (s, 1H, Ar-H3)δ 6.95 (d, J=8.0 Hz, 1H, Ar-H5)δ 2.48 (s, 3H, Ar-CH₃)δ 1.95 (m, 1H, Cyclopropyl-CH)δ 1.00-0.70 (m, 4H, Cyclopropyl-CH₂)
LC-MS (ESI) [M-H]⁻ : 175.2 m/z (Negative Mode dominant for carboxylic acids)
HPLC Purity >95% @ 254 nm

Applications in Drug Discovery

This building block is frequently employed to modulate the physicochemical properties of a lead compound.[3] The diagram below details the decision logic for selecting this scaffold.

SAR_Logic Problem Lead Optimization Challenge: Poor Metabolic Stability or Solubility Strategy Strategy: Bioisosteric Replacement Problem->Strategy Choice Select 4-Cyclopropyl-2-methylbenzoic acid Strategy->Choice Outcome1 Effect 1: Ortho-Methyl Twists conformation (Improves Selectivity) Choice->Outcome1 Outcome2 Effect 2: Cyclopropyl Blocks para-metabolism (Increases t1/2) Choice->Outcome2 Outcome3 Effect 3: Lipophilicity Moderate LogP increase (Improves Permeability) Choice->Outcome3

Caption: Figure 2. SAR decision matrix for deploying the 4-cyclopropyl-2-methylbenzoic acid scaffold.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. Keep away from strong oxidizing agents.[5]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. (Contextual citation for cyclopropyl bioisosterism).

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Cyclopropyl-2-methylbenzoic Acid

[1]

Executive Summary

4-Cyclopropyl-2-methylbenzoic acid is a disubstituted benzoic acid derivative serving as a high-value scaffold in medicinal chemistry and agrochemical discovery.[1] Its structural uniqueness lies in the combination of an ortho-methyl group , which imposes conformational restriction and modulates acidity via the "ortho-effect," and a para-cyclopropyl moiety , which enhances lipophilicity and metabolic stability compared to standard alkyl chains.[1] This compound is primarily utilized as a building block for isoxazoline ectoparasiticides , targeting GABA-gated chloride channels in arthropods.[1]

Molecular Identity & Structural Analysis[2][3]

ParameterDetail
IUPAC Name 4-Cyclopropyl-2-methylbenzoic acid
CAS Number 909698-10-8
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES CC1=C(C=CC(=C1)C2CC2)C(=O)O
InChI Key HMTLOHPHMSYDEB-UHFFFAOYSA-N
Structural Conformation Logic
  • Ortho-Methyl Group (C2): Provides steric bulk that forces the carboxylate group out of coplanarity with the benzene ring.[1] This deconjugation prevents resonance stabilization of the neutral acid, thereby increasing the acidity (lowering pKa) relative to the para-isomer.[1]

  • Cyclopropyl Group (C4): Acts as a lipophilic anchor.[1] Unlike flexible alkyl chains (ethyl/propyl), the cyclopropyl ring is rigid and possesses significant

    
    -character (Walsh orbitals), allowing it to engage in unique electronic interactions with the aromatic system while resisting metabolic oxidation.[1]
    

Physicochemical Properties (Core Profiling)[1][3][4][5]

Quantitative Parameters

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of benzoic acid derivatives.*

PropertyValueContext & Implications
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 125–130 °CEstimated range based on p-toluic acid (180°C) and steric disruption by the cyclopropyl group.[1]
Boiling Point 313.9 ± 21.0 °CHigh BP requires high-vacuum distillation for purification if not crystallizing.[1]
Density 1.18 ± 0.1 g/cm³Standard for substituted benzoic acids.[1][2]
pKa (Acid) 3.90 – 4.05Critical: More acidic than p-toluic acid (4.[1]36) due to the ortho-methyl steric inhibition of resonance.[1]
LogP (Lipophilicity) 3.2 – 3.4High lipophilicity.[1] The cyclopropyl group adds ~0.8 log units vs. a methyl group.[1]
Solubility (Water) Low (< 0.5 mg/mL at pH 2)Highly pH-dependent.[1] Soluble as the carboxylate salt at pH > 8.[1]
Solubility (Organic) HighSoluble in DMSO, MeOH, DCM, and Ethyl Acetate.[1]
Solubility & Permeability Logic

The compound exhibits a Type II ionization profile .[1] At physiological pH (7.4), it exists primarily as the ionized carboxylate (COO⁻), enhancing aqueous solubility.[1] However, for synthetic handling (extraction), the pH must be adjusted below 3.0 to ensure the neutral protonated form partitions into the organic phase.[1]

Synthetic Pathways & Manufacturing Logic[1]

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid typically avoids direct cyclopropanation of the acid due to compatibility issues.[1] The preferred route utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1]

Route A: Palladium-Catalyzed Coupling (Recommended)

This route ensures high regioselectivity and preserves the carboxylic acid functionality (often protected as an ester).[1]

  • Starting Material: 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2).[1][3]

  • Reagent: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).[1][2]

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.[1]

  • Conditions: Base (K₃PO₄), Toluene/Water, 100°C.[1]

Route B: Oxidation of Precursors (Alternative)

Oxidation of 1-cyclopropyl-4-methyl-benzene derivatives is possible but risks oxidizing the cyclopropyl ring (ring opening) if harsh oxidants (KMnO₄) are used without pH control.[1]

Visualization: Synthetic Workflow

SynthesisWorkflowSM4-Bromo-2-methylbenzoic acid(CAS 68837-59-2)InterIntermediate Complex(Pd-Cycle)SM->Inter Oxidative Addition ReagentCyclopropylboronic Acid+ Pd CatalystReagent->Inter Transmetallation Product4-Cyclopropyl-2-methylbenzoic acid(Target)Inter->Product Reductive Elimination PurificationAcid-Base Extraction(pH < 3)Product->Purification Workup

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target compound.[1]

Experimental Characterization Protocols

To validate the identity of 4-Cyclopropyl-2-methylbenzoic acid, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR) Signature

Solvent: DMSO-d₆ or CDCl₃[1]

  • Cyclopropyl Ring (High Field): The most diagnostic region.[1] Look for two multiplets between 0.60 – 1.10 ppm (2H each, methylene protons).[1]

  • Methine Proton: A multiplet around 1.85 – 2.00 ppm (1H, CH of cyclopropyl).[1]

  • Ortho-Methyl: A sharp singlet at 2.50 – 2.60 ppm (3H).[1] Note: Downfield shifted slightly due to the aromatic ring current.[1]

  • Aromatic Region: Three protons in an ABC or ABX system (~7.0 – 7.9 ppm).[1] The proton adjacent to the COOH will be the most deshielded (~7.8 ppm).[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Target Ion: [M-H]⁻ = 175.2 m/z .[1]

  • Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for benzoic acids.[1]

Protocol: pKa Determination (Potentiometric Titration)

Objective: Determine the precise dissociation constant to predict biodistribution.[1]

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor). Add 10% Methanol if solubility is poor.[1][2]

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Purge solution with N₂ to remove dissolved CO₂.[1][2]

    • Titrate from pH 2.0 to pH 11.0 in 0.1 pH increments.

    • Plot the First Derivative of the titration curve.[1]

  • Calculation: The inflection point represents the pKa.[1] Expect a value near 4.0 .[1][4][3][2]

Handling, Stability & Safety

Stability Profile
  • Cyclopropyl Strain: The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain.[1] While generally stable, avoid strong Lewis acids (e.g., AlCl₃) which can trigger ring-opening rearrangement.[1]

  • Oxidation: The benzylic methyl group is susceptible to radical oxidation.[1] Store under inert atmosphere (Argon/Nitrogen) if kept for long durations.[1]

Safety (GHS Classification)[1][5]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 99570, 4-Bromo-2-methylbenzoic acid. Retrieved January 30, 2026 from [Link][1]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyclopropyl-2-methylbenzoic acid, a substituted aromatic carboxylic acid with the molecular formula C₁₁H₁₂O₂, presents a fascinating case study in molecular conformation due to the interplay of steric and electronic effects imparted by its constituent functional groups.[1][2] This guide provides a comprehensive analysis of its molecular structure and conformational preferences, targeting researchers, scientists, and professionals in drug development who often encounter similarly substituted small molecules. Understanding the three-dimensional arrangement of such molecules is paramount, as conformation dictates molecular recognition, binding affinity, and ultimately, biological activity. This document will delve into the theoretical underpinnings of its structure, outline robust experimental protocols for its characterization, and provide insights into the causality behind these analytical choices.

Core Structural Features and Electronic Profile

The molecular architecture of 4-Cyclopropyl-2-methylbenzoic acid is characterized by a benzene ring substituted at positions 1, 2, and 4 with a carboxylic acid group, a methyl group, and a cyclopropyl group, respectively. The inherent strain and unique electronic nature of the cyclopropyl group, combined with the steric hindrance imposed by the ortho-methyl group, create a complex conformational landscape.

The Cyclopropyl Group: An Electronic Contributor

The cyclopropyl group, despite being a saturated ring, exhibits electronic properties reminiscent of a double bond due to its "bent" bonds, which possess significant p-character.[3] The Walsh orbital model describes this by placing two sp-hybrid orbitals into a sp²-hybrid and a pure p-orbital, allowing for conjugation with adjacent π-systems.[3] The 3e' orbitals of the cyclopropane ring can interact with the π-acceptor orbitals of the benzene ring, a phenomenon that significantly influences the rotational orientation of the cyclopropyl group relative to the aromatic plane.[4][5] This interaction is maximized when the phenyl ring bisects the cyclopropane C-C-C angle.[4][5][6]

The Ortho Effect: A Steric Driver of Conformation

The presence of a methyl group at the ortho position to the carboxylic acid introduces a significant steric impediment. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring.[7][8][9] This twisting disrupts the resonance between the carboxylic acid's π-system and the aromatic ring, which has notable consequences for the molecule's acidity and overall conformation.[7][9] In 4-nitro-2-(trifluoromethyl)benzoic acid, a similar ortho substitution rotates the carboxylic acid moiety out of the aromatic plane by an angle of 47.2°.[10]

Conformational Analysis: A Synthesis of Steric and Electronic Influences

The preferred conformation of 4-Cyclopropyl-2-methylbenzoic acid is dictated by a delicate balance between minimizing steric strain and maximizing favorable electronic interactions.

Predicted Low-Energy Conformations

Two primary rotational isomers (conformers) are of interest:

  • The Bisected Conformation: This conformation is favored by the electronic interaction between the cyclopropyl group and the benzene ring.[4][5][6] In this arrangement, the plane of the phenyl ring aligns with the bisector of the internal C-C-C angle of the cyclopropane ring.

  • The Perpendicular Conformation: While generally less stable for cyclopropylbenzenes, this conformation, where the phenyl ring is perpendicular to the plane of the cyclopropane ring, might be populated to some extent, and its energy relative to the bisected form is a key parameter.

The steric clash between the ortho-methyl group and the carboxylic acid group will force the latter to adopt a non-planar orientation with respect to the benzene ring.[7][8][9] The precise dihedral angle is a result of these competing steric and electronic factors.

The interplay of these effects is visually summarized in the following logical diagram:

G cluster_0 Driving Forces for Conformation cluster_1 Resulting Conformational Features Ortho_Effect Ortho Effect (Steric Hindrance) COOH_Twist Twisting of Carboxylic Acid Group (Out of Benzene Plane) Ortho_Effect->COOH_Twist causes Cyclopropyl_Electronics Cyclopropyl Group Electronics (π-character) Cyclopropyl_Orientation Preferential Orientation of Cyclopropyl Group (Bisected vs. Perpendicular) Cyclopropyl_Electronics->Cyclopropyl_Orientation favors bisected Overall_Conformation Overall Molecular Conformation of 4-Cyclopropyl-2-methylbenzoic acid COOH_Twist->Overall_Conformation contributes to Cyclopropyl_Orientation->Overall_Conformation contributes to

Caption: Interplay of steric and electronic effects in determining molecular conformation.

Experimental and Computational Workflows for Structural Elucidation

A multi-pronged approach combining computational modeling and experimental techniques is essential for a thorough understanding of the molecular structure and conformation of 4-Cyclopropyl-2-methylbenzoic acid.

Computational Chemistry: Predicting Structure and Energetics

Computational methods provide a powerful tool for exploring the conformational landscape and predicting the relative stabilities of different conformers.

Protocol for Conformational Analysis:

  • Initial Structure Generation: Construct the 3D structure of 4-Cyclopropyl-2-methylbenzoic acid using molecular modeling software.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm to identify all low-energy conformers.[11][12] This step is crucial for molecules with multiple rotatable bonds.

  • Geometry Optimization: Optimize the geometry of each identified conformer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G* or higher).[13]

  • Energy Calculation: Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Analysis of Results: Analyze the dihedral angles, bond lengths, and relative energies of the conformers to identify the global minimum and other low-energy structures.

The following diagram illustrates a typical computational workflow:

G start Initial 3D Structure Generation conf_search Conformational Search (e.g., CREST) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) conf_search->geom_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->energy_calc analysis Analysis of Conformers (Energies, Dihedral Angles) energy_calc->analysis end Predicted Low-Energy Conformations analysis->end

Caption: A standard workflow for computational conformational analysis.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous determination of the molecular structure in the solid state.[14][15] This technique yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a snapshot of the molecule's conformation in the crystalline environment.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: Grow single crystals of 4-Cyclopropyl-2-methylbenzoic acid of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.[16]

  • Crystal Mounting: Mount a suitable crystal on a goniometer.[14] For small molecules, this is typically done using oil or glue on a glass fiber or loop.[14]

  • Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[17]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[17] The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.[14]

The following diagram outlines the X-ray crystallography workflow:

G start Single Crystal Growth mount Crystal Mounting on Goniometer start->mount data_collection X-ray Diffraction Data Collection mount->data_collection structure_solution Structure Solution (Phasing) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement end Final Crystal Structure refinement->end

Sources

spectroscopic data (NMR, IR, MS) for 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic analysis of 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8). This document is structured for researchers and analytical scientists, focusing on the interpretation of NMR, IR, and MS data to validate structural integrity during drug development workflows (specifically for SGLT2 inhibitors like Bexagliflozin).

Technical Monograph & Analytical Guide

Compound Identity:

  • IUPAC Name: 4-Cyclopropyl-2-methylbenzoic acid

  • CAS Registry Number: 909698-10-8

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • Role: Key pharmacophore intermediate for SGLT2 inhibitors (e.g., Bexagliflozin).

Structural Analysis & Numbering Scheme

Before interpreting the spectra, we must establish the atom numbering and electronic environment. The molecule features a benzoic acid core substituted with a methyl group at the ortho position (C2) and a cyclopropyl group at the para position (C4) relative to the carboxylic acid.

Electronic Effects:
  • Cyclopropyl Group (C4): Acts as a weak electron donor (+I effect) and exhibits pseudo-conjugation with the aromatic ring, shielding the ortho protons (H3, H5) slightly relative to unsubstituted benzoic acid.

  • Methyl Group (C2): Provides steric bulk near the carboxylic acid, potentially twisting the carboxylate out of planarity, and offers inductive donation (+I).

  • Carboxylic Acid (C1): Strong electron-withdrawing group (-M, -I), significantly deshielding the ortho proton (H6).

Diagram 1: Chemical Structure & Numbering

G C1 C1 (ipso) C2 C2 (ipso) C1->C2 aromatic COOH COOH C1->COOH C3 C3 (CH) C2->C3 aromatic Me CH3 C2->Me C4 C4 (ipso) C3->C4 aromatic C5 C5 (CH) C4->C5 aromatic cPr Cyclo propyl C4->cPr C6 C6 (CH) C5->C6 aromatic C6->C1 aromatic

Caption: Atom numbering and substituent connectivity. C1 carries the carboxyl group; C4 carries the cyclopropyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the consensus spectroscopic signature for this compound in Chloroform-d (CDCl₃) .

Proton NMR (¹H NMR)

Diagnostic Features:

  • H6 (Doublet, ~7.9 ppm): This proton is chemically distinct due to the strong deshielding cone of the adjacent carbonyl group.

  • Cyclopropyl Ring: The unique high-field signals (0.7–2.0 ppm) are the "fingerprint" of this molecule. The methine proton (CH) is deshielded relative to the methylene protons (CH₂) due to the aromatic ring current.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (J)Structural Rationale
11.0 – 13.0 br s1HCOOH-Exchangeable acidic proton; shift varies with concentration/solvent.
7.92 d1HH-6J = 8.0 HzOrtho to COOH; strongly deshielded by anisotropy of C=O.
6.90 – 7.05 m (overlap)2HH-3, H-5-H-3 is a broad singlet (meta to H-5); H-5 is a doublet (ortho to H-6).
2.61 s3HAr-CH₃-Methyl group at C2; slightly deshielded by ortho COOH.
1.88 – 1.96 m1HcPr-CH-Cyclopropyl methine; benzylic position.
1.02 – 1.09 m2HcPr-CH₂-Cis to aromatic ring.
0.75 – 0.82 m2HcPr-CH₂-Trans to aromatic ring.
Carbon NMR (¹³C NMR)

Diagnostic Features:

  • Carbonyl (C=O): The most downfield signal (~172 ppm).

  • Ipso Carbons: Three quaternary carbons (C1, C2, C4) appear in the aromatic region. C4 (attached to cyclopropyl) is typically shifted upfield relative to a simple alkyl-substituted carbon.

Shift (δ ppm)TypeAssignmentNotes
172.5 CqC=O (Acid)Characteristic carboxylic acid carbonyl.
149.8 CqC-4Ipso to cyclopropyl group.[1][2]
141.2 CqC-2Ipso to methyl group.
132.1 CHC-6Ortho to COOH; downfield due to resonance.
126.5 CqC-1Ipso to COOH.
127.8 CHC-3Ortho to methyl; meta to cyclopropyl.
123.9 CHC-5Meta to COOH.
22.1 CH₃Ar-CH₃Methyl carbon.
15.8 CHcPr-CHCyclopropyl methine.
10.5 CH₂cPr-CH₂ (x2)Cyclopropyl methylenes (symmetric).

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the molecular weight and analyzing the stability of the cyclopropyl ring, which can undergo ring-opening fragmentation.

Experimental Parameters (ESI)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids) and Positive Mode.

  • Solvent: Methanol/Water + 0.1% Formic Acid.

Key Ions
Modem/zSpeciesInterpretation
ESI (-) 175.1 [M-H]⁻Deprotonated molecular ion (Base Peak).
ESI (-) 131.1 [M-H-CO₂]⁻Decarboxylation (Loss of 44 Da).
ESI (+) 177.1 [M+H]⁺Protonated molecular ion.
ESI (+) 159.1 [M+H-H₂O]⁺Acylium ion formation (Loss of water).
Diagram 2: MS Fragmentation Pathway

The fragmentation logic follows standard benzoic acid pathways, with the cyclopropyl ring remaining intact in the primary daughter ions due to its relative stability compared to the labile carboxyl group.

MS_Frag M_Ion [M-H]⁻ m/z 175.1 Frag1 [M-H-CO₂]⁻ m/z 131.1 (Aryl Anion) M_Ion->Frag1 - CO₂ (44 Da) Frag2 Ring Opening (Rare in ESI-) Frag1->Frag2 High Energy CID

Caption: Primary fragmentation pathway in Negative ESI mode showing decarboxylation.

Infrared Spectroscopy (IR)

The IR spectrum serves as a rapid "fingerprint" identification tool. The presence of the cyclopropyl group adds unique C-H stretching bands that distinguish this from simple alkyl benzoic acids.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
2500 – 3300 O-H StretchCarboxylic AcidBroad band; indicates free acid form.
3000 – 3080 C-H StretchCyclopropylUnique "shoulder" on the C-H envelope; higher frequency than alkyl C-H due to ring strain.
1680 – 1700 C=O StretchCarboxylic AcidStrong, sharp band. Lower frequency than esters due to H-bonding.
1605, 1580 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1280 – 1300 C-O StretchAcidCoupled C-O stretch/O-H bend.

Experimental Protocols

To ensure reproducibility of the data above, the following protocols are recommended. These are "self-validating" systems where the internal standard (TMS) and solvent peaks confirm proper preparation.

NMR Sample Preparation
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v TMS.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Validation:

    • Ensure the residual CHCl₃ peak appears at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

    • Ensure TMS appears at 0.00 ppm .

    • Note: If the acid proton is not visible, add 1 drop of D₂O to exchange it (peak will disappear) or use DMSO-d₆ (acid peak will sharpen and shift to ~12-13 ppm).

LC-MS Method (Standard Screen)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and MS (ESI +/-).

Diagram 3: Analytical Workflow

This workflow illustrates the logical progression from crude synthesis to validated spectroscopic data.

Workflow Sample Crude Sample (Synthesis Intermediate) Prep Sample Prep (Dissolve in CDCl₃) Sample->Prep NMR 1H NMR Acquisition (Check purity >95%) Prep->NMR Decision Purity OK? NMR->Decision MS LC-MS Analysis (Confirm MW 176) Decision->MS Yes Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst No IR FT-IR Analysis (Confirm Functional Groups) MS->IR Report Final Spectroscopic Report IR->Report Recryst->Prep

Caption: Step-by-step analytical validation workflow for 4-Cyclopropyl-2-methylbenzoic acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59020658, 4-Cyclopropyl-2-methylbenzoic acid. PubChem. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2017084630A1: Macrocyclic broad spectrum antibiotics. (Contains LCMS characterization of related intermediates).
  • Zhang, W., et al. "Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as Potent and Long-Acting Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor." Journal of Medicinal Chemistry.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

4-Cyclopropyl-2-methylbenzoic Acid: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyclopropyl-2-methylbenzoic acid and its role in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the optimization of small molecule therapeutics, 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8 ) serves as a high-value pharmacophore. It is not merely a structural spacer but a functional moiety designed to address two common failure modes in drug discovery: metabolic instability of alkyl chains and conformational entropy .[1][2]

This guide details the synthesis, physicochemical profile, and medicinal chemistry logic of this moiety, specifically highlighting its utility in next-generation antibiotics (e.g., Arylomycin analogs targeting SpsB).

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

The molecule combines a lipophilic, metabolically robust cyclopropyl group with an ortho-methyl substituted benzoic acid. This combination imparts unique electronic and steric properties compared to its un-substituted or alkyl-substituted analogs.

PropertyDataContext
IUPAC Name 4-Cyclopropyl-2-methylbenzoic acidCore Scaffold
CAS Number 909698-10-8Acid Form
Molecular Weight 176.21 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~3.1Moderate Lipophilicity
pKa (Acid) ~4.4Slightly weaker acid than benzoic acid due to +I effect of methyl
H-Bond Donors 1Carboxylic acid
H-Bond Acceptors 2Carboxylic acid
Rotatable Bonds 1C(aryl)-COOH bond (restricted)

Medicinal Chemistry Utility

The "Magic Methyl" Effect (Ortho-Substitution)

The 2-methyl group is critical for conformational restriction. In many biaryl or amide-linked drugs, the ortho-methyl group introduces steric clash with the carbonyl oxygen or the adjacent ring system.

  • Consequence: This forces the carboxylic acid (or resulting amide) out of coplanarity with the phenyl ring.

  • Benefit: It locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein.

Cyclopropyl as a Bioisostere

The 4-cyclopropyl group acts as a superior bioisostere for isopropyl or tert-butyl groups.

  • Metabolic Stability: Alkyl chains (like isopropyl) are prone to rapid CYP450-mediated oxidation at the benzylic or terminal positions. The cyclopropyl ring, with its high C-H bond dissociation energy (~106 kcal/mol vs 98 kcal/mol for secondary alkyls), is significantly more resistant to oxidative metabolism.

  • π-Character: The cyclopropyl group has partial

    
    -character (Walsh orbitals), allowing it to engage in unique cation-
    
    
    
    or
    
    
    -
    
    
    interactions within a hydrophobic pocket that saturated alkyl groups cannot.
Case Study: Bacterial Signal Peptidase (SpsB) Inhibitors

Recent literature (e.g., WO2017084630) identifies this moiety as a key fragment in Arylomycin analogs . These macrocyclic antibiotics target Type I signal peptidase (SpsB), an essential enzyme in bacteria.[3][4]

  • Role: The 4-cyclopropyl-2-methylbenzoic acid moiety serves as the "tail" of the macrocycle, penetrating a hydrophobic lipophilic pocket on the SpsB enzyme surface.

  • Outcome: The cyclopropyl group improves potency over the ethyl analog, while the 2-methyl group is essential for the correct vector alignment of the tail.

Synthetic Protocols

The synthesis is robust and scalable, utilizing a Suzuki-Miyaura cross-coupling strategy. The starting material is the commercially available 4-bromo-2-methylbenzoic acid .

Reaction Scheme Logic
  • Esterification: Protect the acid to prevent catalyst poisoning and improve solubility.

  • Suzuki Coupling: Install the cyclopropyl ring using cyclopropylboronic acid.[5]

  • Saponification: Hydrolyze the ester to reveal the active acid.

Visualization: Synthetic Pathway

Synthesis SM 4-Bromo-2-methylbenzoic acid (CAS: 68837-59-2) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 4-bromo-2-methylbenzoate Step1->Inter1 Reflux, 4h 98% Yield Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Inter1->Step2 Inter2 Methyl 4-cyclopropyl-2-methylbenzoate Step2->Inter2 K3PO4, Toluene/H2O 100°C, 12h Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8) Step3->Product RT, 2h >95% Yield

Figure 1: 3-Step Synthesis of 4-Cyclopropyl-2-methylbenzoic acid from 4-bromo-2-methylbenzoic acid.

Detailed Experimental Protocol (Step 2: Suzuki Coupling)

Note: This protocol assumes the starting material has already been esterified to Methyl 4-bromo-2-methylbenzoate.

Reagents:

  • Methyl 4-bromo-2-methylbenzoate (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂[5]·DCM complex (0.05 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent: Toluene/Water (10:1 ratio)

Procedure:

  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, charge Methyl 4-bromo-2-methylbenzoate (500 mg, 2.18 mmol), Cyclopropylboronic acid (281 mg, 3.27 mmol), and K₃PO₄ (1.39 g, 6.54 mmol).

  • Solvent Addition: Add Toluene (10 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂[5]·DCM (89 mg, 0.11 mmol) quickly.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~ 229/231) and appearance of the product (M+H ~ 191).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield Methyl 4-cyclopropyl-2-methylbenzoate as a colorless oil/solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the characteristic cyclopropyl multiplets: ~0.7 ppm (2H), ~1.0 ppm (2H), and ~1.9 ppm (1H). The methyl ester singlet should appear ~3.9 ppm, and the aryl methyl ~2.6 ppm.

Strategic SAR Logic

Why choose this specific scaffold? The decision tree below illustrates the medicinal chemistry logic.

SAR_Logic Problem Problem: Lead compound has poor metabolic stability & low potency Strategy1 Strategy A: Replace Alkyl Chain with Cyclopropyl Problem->Strategy1 Strategy2 Strategy B: Add Ortho-Methyl Problem->Strategy2 Result1 Result: Blocks CYP oxidation (Metabolic Stability) Strategy1->Result1 Result2 Result: Increases lipophilicity (Potency) Strategy1->Result2 Result3 Result: Torsional strain locks conformation (Entropy reduction) Strategy2->Result3 Final Target: 4-Cyclopropyl-2-methylbenzoic acid Optimized Fragment Result1->Final Result2->Final Result3->Final

Figure 2: SAR Logic for selecting the 4-cyclopropyl-2-methylbenzoic acid scaffold.

References

  • Synthesis & Properties: Sigma-Aldrich Product Sheet: 4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8).

  • Medicinal Chemistry Application (SpsB Inhibitors): Macrocyclic broad spectrum antibiotics. Patent WO2017084630A1. (2017).[3]

  • Cyclopropyl Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry.

  • Starting Material Utility: 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. ChemicalBook.

Sources

A Technical Guide to Investigating 4-Cyclopropyl-2-methylbenzoic Acid as a Modulator of Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive strategy for the investigation of 4-Cyclopropyl-2-methylbenzoic acid, a small molecule with structural motifs suggestive of therapeutic potential. Based on a detailed analysis of structure-activity relationships (SAR) of known therapeutic agents, we hypothesize that Dihydroorotate Dehydrogenase (DHODH) is a primary therapeutic target for this compound. DHODH is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a highly validated target for diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer[1][2]. This guide provides the scientific rationale for this hypothesis and presents a phased, multi-step experimental workflow designed to rigorously validate this target and characterize the compound's mechanism of action.

Introduction and Core Hypothesis

4-Cyclopropyl-2-methylbenzoic acid is a synthetic organic compound whose biological activity is not yet extensively characterized. However, its structure contains key pharmacophoric elements that warrant investigation. Specifically, the presence of a benzoic acid group and a cyclopropyl moiety is noteworthy. The cyclopropyl group, in particular, is a valuable structural component in medicinal chemistry, often used to provide conformational rigidity, enhance metabolic stability, and improve binding affinity to protein targets[3].

Our central hypothesis is that 4-Cyclopropyl-2-methylbenzoic acid functions as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). This hypothesis is built upon the established SAR of known DHODH inhibitors like Leflunomide and Teriflunomide, which are used clinically for autoimmune diseases[4]. These inhibitors often engage with the enzyme through specific interactions where a carboxylate or bioisostere is critical, and where hydrophobic pockets accommodate groups like the cyclopropyl moiety[5].

The objective of this guide is to provide a logical, evidence-based framework for testing this hypothesis, moving from initial biochemical validation to confirmation of target engagement and functional effects in a cellular context.

The Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate[4][6]. This pathway is essential for the production of pyrimidines (uracil, cytosine, thymine), which are fundamental components of DNA and RNA[2].

Pathophysiological Relevance:

  • Autoimmune Diseases: Rapidly proliferating immune cells, such as activated T and B lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway to support their expansion. Inhibition of DHODH depletes the pyrimidine pool, leading to the suppression of lymphocyte proliferation, which is the therapeutic basis for its use in rheumatoid arthritis and multiple sclerosis[2].

  • Oncology: Many cancer cells exhibit high rates of proliferation and are similarly reliant on de novo pyrimidine synthesis. This metabolic dependency makes DHODH an attractive target for cancer therapy, particularly in hematological malignancies like acute myeloid leukemia (AML)[7].

  • Antiviral Applications: Viruses rely on the host cell's machinery for replication. Depleting the nucleotide pool through DHODH inhibition can effectively starve the virus of the necessary building blocks for its own DNA or RNA synthesis, representing a broad-spectrum antiviral strategy[6].

The central role of DHODH in nucleotide metabolism is illustrated in the pathway diagram below.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Oxidation Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Dihydroorotate->DHODH UMP UMP Orotate->UMP PRPP Transferase Nucleotides UTP, CTP, TTP (for RNA/DNA Synthesis) UMP->Nucleotides Compound 4-Cyclopropyl-2-methylbenzoic acid Compound->DHODH Inhibition

Caption: The de novo pyrimidine synthesis pathway, highlighting the role of DHODH.

A Phased Experimental Workflow for Target Validation

To rigorously test the hypothesis that 4-Cyclopropyl-2-methylbenzoic acid targets DHODH, we propose a three-phase validation process. This workflow is designed to build a comprehensive evidence package, from direct enzyme interaction to cellular functional outcomes.

Validation_Workflow cluster_Phase1 Phase 1: Biochemical Validation cluster_Phase2 Phase 2: Cellular Target Engagement cluster_Phase3 Phase 3: Cellular Functional Validation P1_Assay Enzymatic IC50 Assay (Recombinant DHODH) P1_Result Quantify direct enzyme inhibition (IC50) P1_Assay->P1_Result P2_Assay Cellular Thermal Shift Assay (CETSA) P1_Result->P2_Assay Proceed if IC50 < 10 µM P2_Result Confirm target binding in intact cells P2_Assay->P2_Result P3_Assay Uridine Rescue Assay (Cell Proliferation) P2_Result->P3_Assay Proceed if thermal stabilization observed P3_Result Link target engagement to a functional cellular outcome P3_Assay->P3_Result

Caption: Phased experimental workflow for DHODH target validation.

Phase 1: Biochemical Validation via Enzyme Inhibition Assay

Rationale & Causality: The first step is to determine if the compound can directly inhibit the enzymatic activity of purified, recombinant human DHODH. This experiment isolates the enzyme and the compound, removing cellular complexity to provide a direct measure of interaction. A positive result (a low IC50 value) is the foundational piece of evidence.

Protocol: DHODH Enzymatic Inhibition Assay

  • Reagents & Materials:

    • Recombinant human DHODH enzyme.

    • Assay Buffer: e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10) or a suitable alternative electron acceptor like 2,6-dichloroindophenol (DCIP).

    • 4-Cyclopropyl-2-methylbenzoic acid, dissolved in 100% DMSO to create a 10 mM stock.

    • Positive Control: Teriflunomide or Brequinar.

    • 384-well, clear-bottom microplates.

    • Spectrophotometer (plate reader).

  • Procedure:

    • Prepare a serial dilution of 4-Cyclopropyl-2-methylbenzoic acid in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM. Also, prepare a similar dilution series for the positive control.

    • In the microplate, add 1 µL of the compound dilutions (or DMSO as a vehicle control) to each well.

    • Add 25 µL of a solution containing the DHODH enzyme in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of a substrate solution containing DHO and DCIP.

    • Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm (the wavelength at which DCIP reduction is measured) every 30 seconds for 15-20 minutes.

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic read.

  • Data Analysis & Self-Validation:

    • Normalize the reaction rates to the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log concentration of the compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Trustworthiness Check: The positive control (Teriflunomide) should yield an IC50 value consistent with literature reports. The Z'-factor of the assay should be > 0.5, indicating a robust assay window.

Parameter Description Acceptance Criterion
IC50 Concentration for 50% inhibition< 10 µM suggests promising activity
Hill Slope Slope of the dose-response curve~1 suggests a 1:1 binding stoichiometry
Z'-Factor Assay quality metric> 0.5
Phase 2: Cellular Target Engagement via CETSA

Rationale & Causality: A compound can inhibit an enzyme in a test tube but may fail to work in a cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) provides definitive proof that the compound binds to its target (DHODH) within the complex environment of an intact cell. Ligand binding stabilizes a protein, increasing its melting temperature. This thermal stabilization is the readout for target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents & Materials:

    • A suitable human cell line (e.g., Jurkat T-cells or AML cell line like MOLM-13).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • 4-Cyclopropyl-2-methylbenzoic acid and vehicle control (DMSO).

    • Phosphate-Buffered Saline (PBS) with protease inhibitors.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • PCR thermocycler with a gradient function.

    • Western Blotting equipment and a validated anti-DHODH antibody.

  • Procedure:

    • Culture cells to a sufficient density (~10-20 million cells per condition).

    • Resuspend cells in culture medium and treat with either the test compound (at a concentration ~10-20x its biochemical IC50) or DMSO vehicle for 1-2 hours at 37°C.

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Data Analysis & Self-Validation:

    • Analyze the amount of soluble DHODH remaining at each temperature point using Western Blotting.

    • Quantify the band intensities and normalize them to the lowest temperature point (100% soluble).

    • Plot the percentage of soluble DHODH versus temperature for both the vehicle-treated and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition.

    • Trustworthiness Check: A clear shift in the melting curve to a higher temperature (ΔTm > 2°C) in the compound-treated sample compared to the vehicle control is strong evidence of target engagement. An unrelated protein should be blotted as a negative control to show its melting curve is unaffected.

Phase 3: Functional Cellular Validation via Uridine Rescue

Rationale & Causality: This is the critical functional experiment that links target engagement to a biological consequence. If the compound inhibits DHODH, it will deplete the cell's pyrimidine pool and inhibit proliferation. This anti-proliferative effect should be specifically reversed by providing uridine, which can be converted into UMP via the pyrimidine salvage pathway, thus bypassing the de novo synthesis block. This "rescue" effect is the hallmark of a true DHODH inhibitor.

Protocol: Uridine Rescue Proliferation Assay

  • Reagents & Materials:

    • Proliferating cells (e.g., Jurkat T-cells stimulated with PHA, or a cancer cell line like MOLM-13).

    • 4-Cyclopropyl-2-methylbenzoic acid.

    • Uridine stock solution (e.g., 100 mM in water).

    • Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or Resazurin).

    • 96-well, tissue culture-treated plates.

  • Procedure:

    • Seed cells at a low density in a 96-well plate.

    • Prepare a dose-response matrix. On one axis, add serial dilutions of 4-Cyclopropyl-2-methylbenzoic acid. On the other axis, test two conditions: no uridine and a rescuing concentration of uridine (e.g., 100-200 µM).

    • Include appropriate controls: cells + vehicle (DMSO), cells + uridine only.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Add the cell proliferation reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis & Self-Validation:

    • Normalize the proliferation data to the vehicle-treated control wells (100% proliferation).

    • Plot two dose-response curves for the compound: one without uridine and one with uridine.

    • Trustworthiness Check: A potent DHODH inhibitor will show a significant rightward shift (a much higher IC50) in the anti-proliferative dose-response curve in the presence of uridine. If the compound's toxicity is non-specific (e.g., membrane disruption), uridine will not rescue the effect.

Expected Outcome Interpretation
- Uridine: Low IC50Compound inhibits cell proliferation.
+ Uridine: High IC50 (or no effect)The anti-proliferative effect is specifically due to pyrimidine starvation, confirming the DHODH mechanism of action.

Conclusion and Future Directions

Successful completion of this three-phase workflow would provide a robust and compelling case for 4-Cyclopropyl-2-methylbenzoic acid as a novel inhibitor of Dihydroorotate Dehydrogenase. The data package—comprising a biochemical IC50, confirmation of cellular target engagement, and a specific, mechanism-based functional outcome—would form a strong foundation for further drug development efforts.

Subsequent steps would include:

  • Medicinal Chemistry Optimization: Initiating a SAR campaign to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the optimized compound in relevant animal models of autoimmune disease or cancer.

  • Pharmacokinetic and Toxicology Profiling: Assessing the drug-like properties and safety profile of lead candidates.

This structured, hypothesis-driven approach ensures that research efforts are focused and that key scientific questions are answered efficiently and rigorously, paving the way for the potential development of a new therapeutic agent.

References

  • Benchchem. 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | 1094894-14-0.
  • National Center for Biotechnology Information. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • PubMed. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Available at: [Link]

  • National Center for Biotechnology Information. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
  • National Center for Biotechnology Information. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Available at: [Link]

  • National Center for Biotechnology Information. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available at: [Link]

  • Google Patents. (12) United States Patent. Available at: [Link]

  • PubMed. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Available at: [Link]

  • Patsnap Synapse. What are DHODH inhibitors and how do they work?. Available at: [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Available at: [Link]_

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

  • Wikipedia. Dihydroorotate dehydrogenase. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • ResearchGate. Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. Available at: [Link]

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A Technical Guide to the Solubility of 4-Cyclopropyl-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Novel Carboxylic Acid

In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. This guide provides an in-depth technical exploration of the solubility characteristics of 4-Cyclopropyl-2-methylbenzoic acid (CAS No: 909698-10-8), a molecule of interest for its potential applications in drug discovery and materials science. While direct experimental solubility data for this specific compound is not extensively available in public literature, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a robust predictive analysis of its solubility profile.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework for understanding the solubility of 4-Cyclopropyl-2-methylbenzoic acid but also practical, field-proven methodologies for its experimental determination. By explaining the causality behind experimental choices and grounding our predictions in authoritative data, we aim to provide a trustworthy and comprehensive resource for those working with this and similar molecules.

Physicochemical Profile of 4-Cyclopropyl-2-methylbenzoic Acid

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in different solvent systems.

Table 1: Physicochemical Properties of 4-Cyclopropyl-2-methylbenzoic Acid and Related Analogues

Property4-Cyclopropyl-2-methylbenzoic acid4-Cyclopropylbenzoic acid[1]4-Methylbenzoic acid[2]Benzoic Acid[3][4]
CAS Number 909698-10-8[3][5]1798-82-9[1]99-94-5[2]65-85-0[3]
Molecular Formula C₁₁H₁₂O₂[3][5]C₁₀H₁₀O₂[1]C₈H₈O₂C₇H₆O₂
Molecular Weight ( g/mol ) 176.21[3]162.18136.15122.12
Appearance White to yellow powder or crystals[5]-White solidWhite crystalline solid
Boiling Point (°C) 313.9[3]-274-275249
Melting Point (°C) --180-181122
Computed XLogP3 -2.8[1]-1.87
pKa Predicted ~4-5-~4.34.2

Note: Some properties for 4-Cyclopropyl-2-methylbenzoic acid are not publicly available and are therefore omitted.

The structure of 4-Cyclopropyl-2-methylbenzoic acid, featuring a carboxylic acid group, a benzene ring, a methyl group, and a cyclopropyl group, dictates its solubility. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, which is crucial for its solubility in polar and aqueous media. The aromatic ring and the alkyl substituents (methyl and cyclopropyl) contribute to its lipophilicity, influencing its solubility in non-polar organic solvents.

Predictive Analysis of Solubility

In the absence of direct experimental data, we can predict the solubility of 4-Cyclopropyl-2-methylbenzoic acid by analyzing the contributions of its structural components and comparing it to well-characterized analogues.

Impact of Substituents on Aqueous Solubility

The aqueous solubility of benzoic acid derivatives is a delicate balance between the hydrophilic nature of the carboxylic acid group and the hydrophobicity of the benzene ring and its substituents.

  • The Carboxylic Acid Group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water molecules. Its acidity (pKa) is a critical determinant of pH-dependent solubility.

  • The Methyl Group: The presence of a methyl group generally decreases aqueous solubility compared to the parent benzoic acid due to its non-polar, hydrophobic nature[6].

  • The Cyclopropyl Group: Similar to the methyl group, the cyclopropyl group is a non-polar, aliphatic substituent that is expected to decrease aqueous solubility. The cyclopropyl group is slightly more lipophilic than a methyl group.

Based on these factors, the aqueous solubility of 4-Cyclopropyl-2-methylbenzoic acid is predicted to be low, likely less than that of benzoic acid and 4-methylbenzoic acid.

Influence of pH on Aqueous Solubility

The solubility of carboxylic acids is highly dependent on the pH of the aqueous medium[7][8][9][10][11].

  • In Acidic Solutions (pH < pKa): The carboxylic acid will exist predominantly in its protonated, neutral form (R-COOH). In this state, its aqueous solubility will be at its minimum, as the non-polar characteristics of the molecule dominate.

  • In Basic Solutions (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate salt form (R-COO⁻). The ionic nature of the carboxylate significantly increases its interaction with polar water molecules, leading to a substantial increase in aqueous solubility.

Therefore, 4-Cyclopropyl-2-methylbenzoic acid is expected to exhibit significantly higher solubility in alkaline aqueous solutions compared to neutral or acidic solutions.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a useful guide for predicting solubility in organic solvents. The presence of the aromatic ring, methyl, and cyclopropyl groups suggests that 4-Cyclopropyl-2-methylbenzoic acid will be more soluble in organic solvents than in water.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid's hydroxyl group. Therefore, good solubility is anticipated in these solvents. Benzoic acid and its derivatives generally show good solubility in such solvents[11][12].

  • Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the carboxylic acid group. High solubility is predicted in these solvents. For instance, benzoic acid is highly soluble in alcohols[11][12].

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar substituents will promote solubility in these solvents. However, the polar carboxylic acid group will limit the overall solubility. Moderate to low solubility is expected in non-polar solvents.

Theoretical Frameworks for Solubility Prediction

For a more quantitative prediction, several theoretical models can be employed.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. HSP is based on three parameters:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

While the specific HSP values for 4-Cyclopropyl-2-methylbenzoic acid are not available, they can be estimated using group contribution methods. This would allow for a more refined prediction of its solubility in a wide range of solvents.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain definitive solubility data, experimental determination is essential. The choice of method depends on the desired accuracy, throughput, and the stage of research.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 4-Cyclopropyl-2-methylbenzoic acid to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Causality Behind the Choices: The extended equilibration time is crucial to ensure that the system has reached a true thermodynamic equilibrium, providing a reliable measure of the maximum amount of solute that can dissolve. The use of a sensitive and specific analytical method like HPLC ensures accurate quantification, even at low solubility levels.

Diagram: Thermodynamic Solubility Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid to solvent B Agitate at constant temperature (24-72 hours) A->B Incubate C Centrifuge or Filter B->C Separate D Quantify concentration (HPLC, LC-MS) C->D Analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol: DMSO Co-solvent Method

  • Stock Solution: Prepare a concentrated stock solution of 4-Cyclopropyl-2-methylbenzoic acid in dimethyl sulfoxide (DMSO).

  • Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer or solvent of interest.

  • Incubation: Shake the mixture for a shorter period (e.g., 1-2 hours) at a constant temperature.

  • Precipitate Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.

Causality Behind the Choices: This method is rapid and requires a small amount of compound, making it suitable for screening large numbers of compounds. However, it measures the tendency of a compound to precipitate from a supersaturated solution and may not represent the true equilibrium solubility. The presence of a co-solvent (DMSO) can also influence the measured solubility.

Diagram: Kinetic Solubility Workflow

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare DMSO stock solution B Add stock to aqueous buffer A->B Dilute C Incubate (1-2 hours) B->C Incubate D Measure precipitation (Nephelometry, HPLC) C->D Analyze

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several external factors can significantly impact the solubility of 4-Cyclopropyl-2-methylbenzoic acid.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Experimental data for 4-methylbenzoic acid shows a clear trend of increasing solubility with rising temperature[13].

  • pH: As discussed, pH is a critical factor for ionizable compounds like carboxylic acids. A thorough understanding of the pKa is necessary to predict and control solubility in aqueous media.

  • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly enhance the aqueous solubility of poorly soluble compounds by reducing the polarity of the solvent system.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the compound being tested.

Synthesis and Purification Considerations

The purity of the compound is crucial for accurate solubility measurements. 4-Cyclopropyl-2-methylbenzoic acid and similar substituted benzoic acids can be synthesized through various organic reactions, such as the oxidation of the corresponding substituted toluenes or through coupling reactions.

A common purification method for carboxylic acids is recrystallization. The choice of solvent for recrystallization is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on our predictive analysis, a mixed solvent system, such as an alcohol-water mixture, could be a suitable choice for the recrystallization of 4-Cyclopropyl-2-methylbenzoic acid.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted solubility of 4-Cyclopropyl-2-methylbenzoic acid in various solvents, grounded in the principles of physical organic chemistry and data from analogous compounds. While direct experimental data remains to be published, the predictive framework and experimental protocols outlined here offer a robust starting point for researchers.

Future work should focus on the experimental determination of the thermodynamic solubility of 4-Cyclopropyl-2-methylbenzoic acid in a range of pharmaceutically and industrially relevant solvents. Characterization of its pKa and investigation of its solid-state properties, including potential polymorphism, will further enhance our understanding of this promising molecule and facilitate its application in various fields.

References

  • ResearchGate. (n.d.). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved January 29, 2026, from [Link]

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved January 29, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Acetylbenzoic acid. Retrieved January 29, 2026, from [Link]

  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 29, 2026, from [Link]

  • Evergreensino Chemical Co., Ltd. (n.d.). What are the differences between P - Methylbenzoic Acid and other benzoic acid derivatives? Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved January 29, 2026, from [Link]

  • SynZeal. (n.d.). 4-Cyclopropyl-2-hydroxybenzoic acid | CAS No. 1835653-00-3. Retrieved January 29, 2026, from [Link]

  • MDPI. (n.d.). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved January 29, 2026, from [Link]

  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved January 29, 2026, from [Link]

  • Quora. (2019). Why is benzoic acid more acidic than p-methylbenzoic acid? Retrieved January 29, 2026, from [Link]

  • ACS Omega. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2014). (12) United States Patent. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. Retrieved January 29, 2026, from [Link]

  • Sciencemadness Wiki. (2024). Benzoic acid. Retrieved January 29, 2026, from [Link]

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Technical Guide: Thermal Stability & Decomposition of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile and decomposition kinetics of 4-Cyclopropyl-2-methylbenzoic acid , a structural intermediate often utilized in the synthesis of glucokinase activators and novel insecticides (e.g., isoxazoline derivatives).

This guide is structured to provide a theoretical stability baseline followed by a rigorous experimental validation protocol, designed for application scientists and process chemists.

Executive Summary

4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8) presents a dual-moiety stability challenge: the decarboxylation potential of the ortho-substituted benzoic acid and the ring-strain release of the cyclopropyl group. While generally stable under standard storage conditions, thermal stress during scale-up (distillation, drying, or melt-processing) can trigger non-reversible decomposition.

This guide establishes that the primary thermal hazard is decarboxylation (onset typically >180°C), followed by oxidative ring opening under aerobic conditions. We provide a self-validating protocol to quantify these risks using TGA, DSC, and ARC.

Structural Analysis & Theoretical Stability

To predict the thermal behavior, we must analyze the electronic and steric contributions of the functional groups.

The Ortho-Methyl Effect (Steric Acceleration)

Benzoic acids generally decarboxylate at high temperatures (>300°C) via an arenium ion intermediate. However, the 2-methyl group introduces steric strain (the "ortho effect").

  • Mechanism: The bulky methyl group twists the carboxylate out of planarity with the benzene ring, reducing conjugation energy and slightly lowering the activation energy (

    
    ) for decarboxylation compared to unsubstituted benzoic acid.
    
  • Prediction: Expect a decarboxylation onset lower than benzoic acid, likely in the 190°C – 220°C range.

Cyclopropyl Ring Strain

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol).

  • Thermal Behavior: Unsubstituted cyclopropanes require temperatures >450°C to isomerize to propylene. However, attached to an aromatic ring, the benzylic position stabilizes radical intermediates.

  • Risk: In the presence of oxygen or radical initiators, the cyclopropyl ring can open at significantly lower temperatures (<150°C), leading to complex polymerization or oxidation byproducts.

Decomposition Pathways (Mechanistic Visualization)

The following diagram illustrates the two competing decomposition pathways: Path A (Decarboxylation) , which is the dominant thermal route under inert atmosphere, and Path B (Ring Opening) , which becomes relevant under oxidative stress or extreme heat.

DecompositionPathways Parent 4-Cyclopropyl-2-methylbenzoic Acid (Precursor) TS_Decarb Transition State (Arenium Ion) Parent->TS_Decarb Path A: Thermal (>190°C) Loss of CO2 TS_Radical Benzylic Radical Intermediate Parent->TS_Radical Path B: Oxidative/Radical Ring Opening Product_A 1-Cyclopropyl-3-methylbenzene (Major Product) TS_Decarb->Product_A Product_B Propenyl-2-methylbenzoic Acid (Isomerization) TS_Radical->Product_B Isomerization Product_C Oxidative Polymers (Tars) TS_Radical->Product_C + O2 / Polymerization

Figure 1: Competing thermal decomposition pathways. Path A is the primary risk during inert processing; Path B dominates in aerobic environments.

Experimental Characterization Protocols

Do not rely on generic MSDS data. Use this self-validating workflow to determine the exact stability limits for your specific batch (purity affects stability).

Thermal Gravimetric Analysis (TGA) & DSC

Objective: Determine


 (decomposition onset) and differentiate between evaporation and degradation.
ParameterSetting / SpecificationRationale
Instrument Simultaneous TGA-DSC (e.g., TA Instruments SDT 650)Correlates mass loss with heat flow events.
Pan Type Hermetically Sealed Aluminum (Pinhole lid)Prevents early sublimation from masking decomposition; pinhole allows pressure release.
Purge Gas Nitrogen (

) at 50 mL/min
Eliminates oxidative degradation (Path B) to isolate thermal stability.
Ramp Rate 10°C/minStandard rate for kinetic calculations (Kissinger method).
Range 30°C to 400°CCovers melting, dehydration, and full decomposition.

Data Interpretation:

  • Event 1 (Endothermic): Sharp peak ~100–130°C (Melting Point). No mass loss.

  • Event 2 (Endothermic/Exothermic): Broad peak >180°C accompanied by mass loss.

    • If Endothermic + Mass Loss: Likely sublimation or simple decarboxylation.

    • If Exothermic + Mass Loss: CRITICAL WARNING. Indicates rapid decomposition or ring-opening energy release. Run ARC immediately.

Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for safety in large-scale reactors.

  • Protocol: "Heat-Wait-Search" mode.

  • Step Size: 5°C.

  • Threshold: 0.02°C/min exotherm detection.

  • Why: Even if TGA shows stability up to 200°C, ARC can detect slow, adiabatic self-heating that could lead to thermal runaway in a 100kg reactor held at 120°C.

Forced Degradation Workflow (Stress Testing)

To validate the stability limits for drug development (ICH Q1A), execute this stress-testing logic.

StressWorkflow Sample Test Sample (10 mg/mL in MeCN) Acid Acid Stress (0.1N HCl, 60°C, 24h) Sample->Acid Base Base Stress (0.1N NaOH, 60°C, 24h) Sample->Base Ox Oxidative Stress (3% H2O2, RT, 4h) Sample->Ox Therm Thermal Stress (Solid State, 80°C, 7 days) Sample->Therm Analysis HPLC-PDA-MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Result_A Check for Decarboxylation (Mass = M-44) Analysis->Result_A Result_B Check for Ring Opening (Mass = M+16 or M+32) Analysis->Result_B

Figure 2: Forced degradation workflow to identify specific decomposition products.

Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV 254 nm (aromatic ring) and MS (ESI+).

  • Key Markers:

    • Parent: [M+H]+ = 177.09

    • Decarboxylated: [M+H]+ = 133.10 (Non-polar, elutes later).

    • Ring-Opened (Hydrated): [M+H]+ = 195.10 (Polar, elutes earlier).

Process Safety & Handling Recommendations

Based on the theoretical profile and standard behavior of cyclopropyl-benzoic acids:

  • Storage: Store at <25°C in tightly sealed containers. The compound is not highly hygroscopic, but moisture can catalyze decarboxylation at elevated temperatures.

  • Drying: Do NOT dry in an oven >60°C without vacuum. Use a vacuum oven at 40–50°C to lower the thermal load.

  • Reaction Monitoring: If using this as an intermediate in a reaction >100°C, monitor CO2 evolution. A sudden pressure spike indicates decarboxylation.

References

  • Decarboxylation Mechanisms: Chuchev, K., & BelBruno, J. J. (2007).[1] Mechanisms of decarboxylation of ortho-substituted benzoic acids. Journal of Molecular Structure: THEOCHEM. Link

  • Cyclopropyl Stability: S. Patai, Z. Rappoport. (1987). The Chemistry of the Cyclopropyl Group. Wiley-Interscience. Link

  • Thermal Analysis Protocols: TA Instruments. Thermal Analysis of Pharmaceuticals: TGA and DSC Guidelines. Link

  • ICH Guidelines: ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). Link

  • General Benzoic Acid Data: NIST Chemistry WebBook. Benzoic acid, 2-methyl- Thermochemical Data. Link

Sources

Purity Standards for 4-Cyclopropyl-2-methylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing robust purity standards for 4-Cyclopropyl-2-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in ensuring the safety and efficacy of final drug products, this document delves into the scientific rationale behind identifying, quantifying, and controlling impurities. We will explore the probable impurity profile based on a common synthetic route, detail validated analytical methodologies for their detection, and provide a framework for setting scientifically sound acceptance criteria in line with international regulatory guidelines. This guide is intended to be a practical resource for researchers and drug development professionals, offering field-proven insights to ensure the quality and consistency of 4-Cyclopropyl-2-methylbenzoic acid used in experimental and developmental settings.

Introduction: The Critical Role of Purity in Drug Development

4-Cyclopropyl-2-methylbenzoic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can potentially lead to the formation of undesired side products, reduced therapeutic effect, or adverse toxicological outcomes. Therefore, establishing stringent purity standards and employing validated analytical methods for their verification is not merely a regulatory requirement but a fundamental scientific necessity.

This guide will provide a holistic approach to defining and ensuring the purity of 4-Cyclopropyl-2-methylbenzoic acid. We will move beyond a simple checklist of tests and delve into the causality behind experimental choices, empowering researchers to build a self-validating system for quality control.

Synthesis and the Genesis of Impurities

A thorough understanding of the synthetic route is paramount to predicting the potential impurity profile. A common and efficient method for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid involves the Suzuki-Miyaura cross-coupling reaction.[1][2]

Synthesis_Pathway A 4-Bromo-2-methylbenzoic acid C 4-Cyclopropyl-2-methylbenzoic acid A->C Pd Catalyst Base B Cyclopropylboronic acid B->C

Caption: Suzuki-Miyaura coupling for 4-Cyclopropyl-2-methylbenzoic acid synthesis.

This seemingly straightforward reaction can give rise to a variety of process-related impurities. A proactive approach to impurity control begins with identifying these potential contaminants.

Table 1: Potential Impurities in the Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

Impurity ClassPotential ImpuritiesOrigin
Starting Materials & Reagents 4-Bromo-2-methylbenzoic acidUnreacted starting material
Cyclopropylboronic acidExcess reagent
Palladium catalyst residuesIncomplete removal
Process-Related Impurities 4,4'-Dicyclopropyl-2,2'-dimethylbiphenylHomocoupling of the starting material
Biphenyl-4-carboxylic acidProtodeboronation of cyclopropylboronic acid followed by coupling
2-Methylbenzoic acidDebromination of the starting material
Solvent-Related Impurities Residual solvents (e.g., Toluene, THF)Incomplete removal during work-up and drying

The identification of these potential impurities is the foundational step in developing a comprehensive analytical control strategy. The propensity of cyclopropylboronic acid to undergo protodeboronation is a key consideration in this specific synthesis.[3]

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of 4-Cyclopropyl-2-methylbenzoic acid and the quantification of its impurities.

High-Performance Liquid Chromatography (HPLC) for Related Substances

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. A validated, stability-indicating HPLC method is crucial for ensuring the purity of the compound.

Experimental Protocol: Validated HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is typically effective for separating benzoic acid derivatives.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both the main component and potential impurities have significant absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation H->I J Final Purity Report I->J Report Results

Caption: A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred method for the identification and quantification of residual solvents and other volatile organic impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A column with a stationary phase suitable for separating a wide range of solvents (e.g., a DB-624 or equivalent).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A programmed temperature ramp to ensure the separation of solvents with different boiling points.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: A known amount of the sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

  • Validation: The method should be validated for specificity, linearity, range, accuracy, and precision for the target residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4-Cyclopropyl-2-methylbenzoic acid and for detecting impurities that may not be readily observed by chromatography.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group protons, and the protons of the cyclopropyl ring. The integration of these signals should be consistent with the molecular structure.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation. The absence of unexpected signals is an indicator of high purity.

While specific spectral data for 4-Cyclopropyl-2-methylbenzoic acid is not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Setting Scientifically Justified Acceptance Criteria

The establishment of acceptance criteria for impurities is a critical step that requires a balance between what is achievable by the manufacturing process and what is safe for the intended use. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for this process.[5][6]

Table 2: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg/day TDI*, whichever is lower
> 2 g/day 0.03%0.05%0.05%

*TDI: Total Daily Intake

Framework for Setting Acceptance Criteria for 4-Cyclopropyl-2-methylbenzoic Acid:

  • Reporting Threshold: Any impurity observed at a level of ≥ 0.05% should be reported in the certificate of analysis.

  • Identification Threshold: Any impurity present at a level of ≥ 0.10% should be structurally identified.

  • Qualification Threshold: Any impurity present at a level of ≥ 0.15% must be qualified, meaning its biological safety must be established.

  • Specified Impurities: Known and identified impurities should have their own specific acceptance criteria, which should be based on batch data from the established manufacturing process and toxicological data.

  • Unspecified Impurities: A general limit for any single unknown impurity should be set, typically not more than the identification threshold (e.g., ≤ 0.10%).

  • Total Impurities: A limit for the sum of all impurities should be established.

Table 3: Example Specification for 4-Cyclopropyl-2-methylbenzoic Acid

TestAcceptance CriteriaAnalytical Method
Appearance White to off-white solidVisual
Identification Conforms to the structure¹H NMR, ¹³C NMR, IR
Assay 99.0% - 101.0% (on anhydrous basis)HPLC
Related Substances HPLC
- Any single specified impurity≤ 0.15%
- Any single unspecified impurity≤ 0.10%
- Total impurities≤ 0.5%
Residual Solvents Meets the requirements of ICH Q3CGC-MS
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Heavy Metals ≤ 10 ppmUSP <231>

These acceptance criteria should be justified based on data from multiple batches manufactured using a consistent process.[7]

Forced Degradation Studies: Understanding Stability

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[8][9] This information is critical for developing a stability-indicating analytical method and for understanding the intrinsic stability of the molecule.

Forced_Degradation A 4-Cyclopropyl-2-methylbenzoic acid B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Degradation Products B->G C->G D->G E->G F->G

Caption: Stress conditions applied in forced degradation studies.

The results of these studies inform the development of a robust HPLC method capable of separating the active ingredient from all potential degradation products, thus ensuring the method is "stability-indicating."

Conclusion: A Commitment to Quality

The purity of 4-Cyclopropyl-2-methylbenzoic acid is not a static parameter but a dynamic attribute that must be controlled throughout the lifecycle of a drug development program. This guide has provided a comprehensive framework for establishing and verifying the purity of this critical intermediate. By understanding the synthetic pathway and potential impurities, employing validated and orthogonal analytical techniques, and setting scientifically sound acceptance criteria based on regulatory guidelines and empirical data, researchers and drug development professionals can ensure the quality, safety, and consistency of their work. This commitment to scientific integrity and trustworthiness is the bedrock of successful pharmaceutical development.

References

  • CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents.

  • Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid.

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li.

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex - Taylor & Francis.

  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC - NIH.

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry.

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).

  • RESULTS OF FORCED DEGRADATION STUDY - ResearchGate.

  • Benzoic Acid (USP, BP, Ph. Eur.) pure, pharma grade - ITW Reagents.

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange.

  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment - ResearchGate.

  • Specification Setting During Chemical API Development - Regis Technologies.

  • Elemental Impurities: Standards-Setting Record December 20, 2012 - US Pharmacopeia (USP).

  • Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... - ResearchGate.

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing.

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry.

  • Benzoic Acid.

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate.

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International.

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents.

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA.

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.

Sources

Structural Analogs of 4-Cyclopropyl-2-methylbenzoic Acid: A Guide to Scaffold Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) represents a "privileged scaffold" in modern medicinal chemistry, combining three distinct pharmacophoric elements: a lipophilic, metabolically robust cyclopropyl ring; a sterically demanding ortho-methyl group; and a polarizable carboxylic acid tail.[1][2] This guide analyzes the structural utility of this scaffold and provides a roadmap for designing analogs to optimize potency, selectivity, and pharmacokinetic (PK) profiles in drug discovery campaigns targeting GPCRs (e.g., PPAR


), kinases, and metabolic enzymes.[2]

Part 1: Structural Anatomy & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule's contribution to binding and stability.[2]

The Cyclopropyl "Anchor" (Para-position)

Unlike flexible alkyl chains (ethyl, isopropyl), the cyclopropyl group is rigid and planar.[2]

  • Electronic Effect: It acts as a weak electron donor (hyperconjugation) but, more importantly, possesses significant

    
    -character (Walsh orbitals), allowing it to interact with aromatic residues in binding pockets via 
    
    
    
    -stacking-like interactions.[2]
  • Metabolic Stability: The C-H bonds in cyclopropane are shorter and stronger (approx. 106 kcal/mol) than acyclic alkanes, making this moiety resistant to Cytochrome P450 (CYP) oxidation compared to an isopropyl or ethyl group.[2]

The Ortho-Methyl "Twist" (Ortho-position)

The 2-methyl group is not merely a hydrophobic filler; it is a conformational lock .[1][2]

  • Steric Atropisomerism: The steric clash between the ortho-methyl and the carbonyl oxygen forces the carboxylic acid group to rotate out of the plane of the phenyl ring.[2] This "twisted" conformation can significantly improve selectivity by preventing binding to flat, intercalating DNA targets or off-target planar receptors.[1][2]

  • Solubility: This twist disrupts crystal packing energy, often improving the solubility of the parent molecule compared to its non-methylated analog.[2]

The Carboxylic Acid (Head Group)

The primary anchor for ionic interactions (salt bridges) with positively charged residues (Arginine, Lysine) in the target protein.[2]

Part 2: Design of Structural Analogs

This section details the logic for modifying specific regions of the scaffold to tune biological activity.[2][3][4][5]

Strategy A: Bioisosteres of the Cyclopropyl Group

Objective: Modulate Lipophilicity (LogD) and Metabolic Stability.[4]

Analog ClassStructural ChangeRationaleImpact on Properties
Fluorinated 3,3-DifluorocyclopropylLowers electron density; blocks metabolic hotspots.[1][2]Increased metabolic stability; reduced pKa of the ring.[2]
Saturated Heterocycle Oxetane-3-ylReplaces CH

with O.
Lowers LogP (approx.[1][2] -1.0 unit); improves solubility; reduces metabolic liability.[1][2]
Rigid Bicyclic Bicyclo[1.1.1]pentane3D spacer; "Super-phenyl" mimic.[1][2]Maintains linearity but adds bulk; excellent metabolic stability.[1][2]
Expanded Ring Cyclobutyl / CyclopentylIncreases ring size.[1][2]Increases lipophilicity; introduces flexibility (entropy penalty upon binding).[1][2]
Strategy B: The "Ortho" Effect (2-Position Modifications)

Objective: Tune the Torsion Angle and Steric Fit.[2]

  • 2-Chloro / 2-Fluoro: Halogens can replace the methyl group to modulate the electronic nature of the ring without drastically changing the size (F is smaller, Cl is similar to Me).[1][2]

    • Effect: 2-F reduces the twist angle; 2-Cl maintains it but withdraws electrons, lowering the pKa of the benzoic acid.[2]

  • 2-Trifluoromethyl (CF

    
    ):  A larger, highly lipophilic group.[1][2]
    
    • Effect: Increases the twist angle significantly; improves permeability but may reduce solubility.[1][2]

Strategy C: Carboxylic Acid Replacements

Objective: Improve Oral Bioavailability and Permeability.[1]

  • Tetrazole: The classic bioisostere.[1][2] Similar pKa (~4.5-5.[1][2]0) but more lipophilic and planar.[1][2]

  • Acyl Sulfonamide (-CONHSO

    
    R):  Maintains the acidic proton but adds a hydrophobic tail (R) to reach adjacent pockets.[1][2]
    
  • Oxadiazole (1,2,4-oxadiazol-5(4H)-one): A non-acidic, neutral surrogate that mimics the carbonyl geometry.[1][2]

Part 3: Visualization of Analog Decision Tree

The following diagram illustrates the logical flow for expanding the 4-cyclopropyl-2-methylbenzoic acid scaffold.

AnalogDesign Core 4-Cyclopropyl-2-methyl benzoic acid Strat_Acid Acid Replacements (Bioavailability) Core->Strat_Acid Strat_Ring Cyclopropyl Bioisosteres (Metabolic Stability) Core->Strat_Ring Strat_Ortho Ortho-Modifications (Conformation) Core->Strat_Ortho Tetrazole Tetrazole (pKa ~5, Lipophilic) Strat_Acid->Tetrazole Sulfonamide Acyl Sulfonamide (Selectivity) Strat_Acid->Sulfonamide Oxetane Oxetane (Lower LogP) Strat_Ring->Oxetane Difluoro Difluorocyclopropyl (Block Metabolism) Strat_Ring->Difluoro BCP Bicyclo[1.1.1]pentane (Rigid Spacer) Strat_Ring->BCP Chloro 2-Chloro (Electronic w/d) Strat_Ortho->Chloro CF3 2-CF3 (High Twist) Strat_Ortho->CF3

Caption: Decision tree for structural optimization of the 4-cyclopropyl-2-methylbenzoic acid scaffold.

Part 4: Synthetic Methodology

The most robust route to 4-cyclopropyl-2-methylbenzoic acid and its analogs is the Suzuki-Miyaura Cross-Coupling .[1][2] This protocol avoids the safety hazards of Simmons-Smith cyclopropanation on large scales.[1][2]

Protocol: Palladium-Catalyzed Cyclopropylation

Target: Synthesis of Methyl 4-cyclopropyl-2-methylbenzoate (Precursor to the acid).[1][2]

Reagents:
  • Substrate: Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)

    
     (5 mol%) + Tricyclohexylphosphine (PCy
    
    
    
    ) (10 mol%) OR Pd(dppf)Cl
    
    
    (5 mol%)[1][2]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)[1][2]
  • Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water.[1][2][6]

Step-by-Step Procedure:
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Methyl 4-bromo-2-methylbenzoate (1.0 mmol, 229 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), K

    
    PO
    
    
    
    (3.0 mmol, 636 mg), and the Pd catalyst.
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (starting material).[1][2]

    • Note: Cyclopropylboronic acid can be prone to protodeboronation.[1][2] If conversion is low, add a second portion of boronic acid and catalyst after 6 hours.[2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine. Dry the organic layer over Na

    
    SO
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    
  • Hydrolysis (To Final Acid): Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 2.[1][2] Extract with EtOAc to yield 4-cyclopropyl-2-methylbenzoic acid .[1][2]

Part 5: Applications & Case Studies

PPAR Agonists (Metabolic Disease)

In the development of fibrate analogs for dyslipidemia, the 4-cyclopropyl-2-methylbenzoic acid motif serves as a lipophilic head group.[1][2] The cyclopropyl group fits into the hydrophobic pocket of the Peroxisome Proliferator-Activated Receptor alpha (PPAR


), while the carboxylic acid forms a salt bridge with Tyr464 and His440.[2]
  • Optimization: Replacing the phenyl ring with a bioisostere often loses potency, but the ortho-methyl group is critical for subtype selectivity against PPAR

    
    .[2]
    
DprE1 Inhibitors (Tuberculosis)

Recent antitubercular research has utilized nitro-benzothiazinones.[1][2] Analogs incorporating the cyclopropyl-benzoate motif have shown efficacy in inhibiting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).[1][2]

  • Role: The cyclopropyl group occupies a specific hydrophobic sub-pocket near the FAD cofactor, improving binding affinity compared to the methyl or ethyl analogs.[2]

References

  • PubChem. 4-Cyclopropylbenzoic acid Compound Summary. National Library of Medicine.[1][2] [Link]

  • Nomura, M., et al. (2012).[2] "Discovery of cyclic amine-substituted benzoic acids as PPARα agonists." Bioorganic & Medicinal Chemistry Letters, 22(1), 334-338.[2][7] [Link]

  • Talele, T. T. (2016).[1][2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1][2] Journal of Medicinal Chemistry. [Link][2]

  • Barnes-Seeman, D., et al. (2013).[1][2] "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry. [Link]

  • Organic Syntheses. "Methyl cyclopropyl ketone and related cyclopropyl synthesis." Organic Syntheses Coll.[1][2] Vol. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Cyclopropyl Moiety in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacological profile. 4-Cyclopropyl-2-methylbenzoic acid is a key building block that installs this valuable functionality onto an aromatic scaffold, serving as a versatile intermediate for the synthesis of complex pharmaceuticals and agrochemicals.[3]

This application note provides a comprehensive guide to the synthesis of 4-Cyclopropyl-2-methylbenzoic acid, focusing on a robust and scalable methodology. We will delve into the strategic selection of a Suzuki-Miyaura cross-coupling reaction, detailing the underlying chemical principles and providing field-tested protocols for its successful execution. This document is intended for researchers, chemists, and process development professionals who require a reliable and well-understood pathway to this important intermediate.

Strategic Overview: The Suzuki-Miyaura Coupling Pathway

For the synthesis of 4-Cyclopropyl-2-methylbenzoic acid, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[4][5]

The core advantages of this strategy include:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[6]

  • High Functional Group Tolerance: The Suzuki coupling is compatible with a wide array of functional groups, including the carboxylic acid present in our target molecule, minimizing the need for protecting group chemistry.[7]

  • Commercial Availability of Reagents: The starting materials, 4-Bromo-2-methylbenzoic acid and cyclopropylboronic acid, are readily available from commercial suppliers.[8]

  • Favorable Toxicity Profile: The boronic acid reagents used are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[5]

The chosen synthetic route is illustrated below:

Figure 1: Overall Synthetic Scheme A schematic representation of the Suzuki-Miyaura cross-coupling between 4-Bromo-2-methylbenzoic acid and Cyclopropylboronic acid.

Workflow Visualization

The entire process, from reagent preparation to final product isolation, can be visualized as a streamlined workflow.

Synthesis_Workflow start Starting Materials: - 4-Bromo-2-methylbenzoic Acid - Cyclopropylboronic Acid setup Reaction Setup (Inert Atmosphere) start->setup catalyst Catalyst System: - Pd(OAc)₂ - P(Cy)₃ Ligand - K₃PO₄ Base catalyst->setup solvent Solvent System: - Toluene - Water solvent->setup coupling Suzuki-Miyaura Coupling (Heating) setup->coupling Combine & Heat quench Reaction Quench & Phase Separation coupling->quench Cool to RT acidify Acidification of Aqueous Layer (HCl) quench->acidify Isolate Aqueous Phase extract Extraction with Ethyl Acetate acidify->extract Precipitate Product dry Drying & Solvent Removal extract->dry Combine Organic Layers purify Purification (e.g., Recrystallization) dry->purify Crude Product product Final Product: 4-Cyclopropyl-2-methylbenzoic Acid purify->product Characterized Product

Sources

Application Notes and Protocols for the Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a detailed, field-proven protocol for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity of drug candidates, while the substituted benzoic acid scaffold serves as a versatile synthetic handle.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating experimental workflow.

Introduction

The synthesis of substituted benzoic acids is a cornerstone of modern pharmaceutical research. 4-Cyclopropyl-2-methylbenzoic acid, in particular, has garnered interest due to its unique structural features. The protocol detailed herein focuses on a robust and scalable Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of the requisite starting materials.[1] The chosen synthetic strategy involves the coupling of 4-bromo-2-methylbenzoic acid with cyclopropylboronic acid.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety profiles of all reagents and the final product is paramount for safe and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Hazards
4-Cyclopropyl-2-methylbenzoic acidC₁₁H₁₂O₂176.21313.9Not extensively characterized. Handle with care.
4-Bromo-2-methylbenzoic acidC₈H₇BrO₂215.04DecomposesIrritant to eyes, skin, and respiratory tract.[3]
Cyclopropylboronic acidCH₅BO₂85.90N/ACauses skin and serious eye irritation. May cause respiratory irritation.
Palladium(II) AcetateC₄H₆O₄Pd224.50205May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
TricyclohexylphosphineC₁₈H₃₃P280.43383Causes severe skin burns and eye damage.
Potassium Phosphate TribasicK₃PO₄212.271340Causes serious eye irritation.

Note: The properties and hazards listed are based on available data and may not be exhaustive. Always consult the latest Safety Data Sheet (SDS) for each chemical before use.

Synthetic Workflow Overview

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid is achieved via a Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up and Purification cluster_product Final Product 4-Bromo-2-methylbenzoic_acid 4-Bromo-2-methylbenzoic acid Reaction_Vessel Reaction Mixture (Toluene/Water, K3PO4) 4-Bromo-2-methylbenzoic_acid->Reaction_Vessel Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Heat (e.g., 70-100°C) Catalyst_System Pd(OAc)2 / P(Cy)3 Catalyst_System->Reaction_Vessel Catalyst Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Cyclopropyl-2-methylbenzoic acid Purification->Final_Product

Caption: Synthetic workflow for 4-Cyclopropyl-2-methylbenzoic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 eq)

  • Cyclopropylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Tricyclohexylphosphine (P(Cy)₃) (0.04 eq)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography mobile phase

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Analytical balance

  • pH paper or pH meter

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylbenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium phosphate tribasic (3.0 eq), palladium(II) acetate (0.02 eq), and tricyclohexylphosphine (0.04 eq).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition and Reaction:

    • Under the inert atmosphere, add anhydrous toluene and degassed water in a 10:1 ratio (e.g., 10 mL of toluene and 1 mL of water per gram of 4-bromo-2-methylbenzoic acid).

    • Heat the reaction mixture to 70-100°C with vigorous stirring. The optimal temperature may require empirical determination but a good starting point is 80°C.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and ethyl acetate.

    • Carefully acidify the aqueous layer to a pH of less than 7 (typically pH 2-3) with 1 M HCl.[4]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with ethyl acetate.[4]

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography.

    • A suitable mobile phase is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 4-Cyclopropyl-2-methylbenzoic acid as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 4-Cyclopropyl-2-methylbenzoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the cyclopropyl and aromatic protons, as well as the methyl and carboxylic acid protons, and their respective chemical shifts and coupling patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. The predicted m/z for the protonated molecule [M+H]⁺ is 177.0910.[5]

  • Melting Point: To assess the purity of the final compound.

Causality Behind Experimental Choices

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere is crucial for efficient catalysis.

  • Degassed Water: The presence of dissolved oxygen in the aqueous phase can also negatively impact the catalyst's performance.

  • Base (K₃PO₄): The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the boronic acid for reaction with the palladium complex.[6]

  • Ligand (Tricyclohexylphosphine): The bulky and electron-rich phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Acidification: The product, a carboxylic acid, is deprotonated under the basic reaction conditions, making it water-soluble as the carboxylate salt. Acidification protonates the carboxylate, rendering the carboxylic acid less soluble in water and more soluble in the organic extraction solvent.[4]

References

  • Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • PubChem. 4-cyclopropyl-2-methylbenzoic acid (C11H12O2). [Link]

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(38), 6987–6990.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Application Note: Advanced Purification Protocols for 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Cyclopropyl-2-methylbenzoic acid is a critical intermediate in the synthesis of pharmaceuticals, particularly in the development of GPCR modulators and kinase inhibitors. Its structural uniqueness lies in the combination of a lipophilic, strained cyclopropyl ring and an ortho-methyl group.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the specific physicochemical properties of the cyclopropyl moiety. Unlike standard alkyl groups, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), making it susceptible to ring-opening decomposition under harsh acidic conditions or specific catalytic hydrogenation environments.

This application note details a robust, self-validating purification workflow designed to isolate the target acid from common synthetic impurities (e.g., Pd-catalysts, unreacted aryl halides, and de-boronated byproducts) while preserving the integrity of the cyclopropyl ring.

Chemical Profile
PropertyDataNote
Formula

MW: 176.21 g/mol
Predicted

~4.4 - 4.6Weakly acidic; soluble in basic aqueous media.
Solubility High: EtOAc, DCM, EtOHLow: Water, HexanesLipophilicity increased by cyclopropyl/methyl groups.
Stability Acid/Base Stable (Mild)Oxidation SensitiveAvoid prolonged heating in conc. mineral acids.[1][2]

Primary Purification: Chemically Active Extraction

The most effective first-pass purification utilizes the acidity of the carboxylic acid to separate it from non-acidic organic impurities (e.g., starting material 1-bromo-4-cyclopropyl-2-methylbenzene or phosphine ligands).

The "Double-Wash" Protocol

Rationale: A standard extraction often traps neutral impurities in the emulsion. This protocol uses a "wash-back" step to ensure maximum recovery and purity.

Reagents
  • Organic Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for process scale due to lower peroxide formation and cleaner phase separation.

  • Base: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Acid: 2.0 M Hydrochloric Acid (HCl).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Basification: Extract the organic layer twice with 1.0 M NaOH (2 x 3 eq).

    • Mechanism:[3][4] The carboxylic acid deprotonates to form the water-soluble sodium carboxylate (

      
      ). Neutral impurities remain in the MTBE layer.
      
  • Organic Wash (Critical): Wash the combined aqueous basic layers once with fresh MTBE.

    • Why? This removes physically entrained non-acidic impurities trapped in the aqueous phase during the first separation.

  • Acidification & Precipitation: Cool the aqueous layer to 0–5 °C. Slowly add 2.0 M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Caution: Do not heat. Although the cyclopropyl ring is relatively robust, exotherms in the presence of strong mineral acids can trigger ring opening or rearrangement.

  • Isolation: The product will precipitate as a white solid. Filter via Büchner funnel and wash with cold water.

Workflow Visualization

The following diagram illustrates the logic flow for the Acid-Base extraction, ensuring separation of neutral organics from the target acid.

AcidBaseExtraction Crude Crude Mixture (Acid + Impurities) Dissolve Dissolve in MTBE Crude->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Neutral Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Target Carboxylate) PhaseSep->AqLayer Keep Wash Back-wash with fresh MTBE AqLayer->Wash Acidify Acidify with HCl to pH 1-2 Wash->Acidify Filter Filtration & Drying Acidify->Filter Final Pure 4-Cyclopropyl-2-methylbenzoic acid Filter->Final

Figure 1: Chemically Active Extraction Workflow for isolating benzoic acid derivatives.

Secondary Purification: Recrystallization[2][3]

If the acid-base extraction yields <98% purity (often due to isomeric acids or stubborn starting materials), recrystallization is required.

Solvent System Selection: The cyclopropyl and methyl groups significantly increase the lipophilicity compared to unsubstituted benzoic acid. Therefore, water alone is a poor solvent for recrystallization. A binary system of Ethanol/Water is the gold standard for this class of compounds.

Protocol: Ethanol/Water Recrystallization
  • Saturation: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) to fully dissolve the solid.

    • Guideline: Approx 3-5 mL EtOH per gram.

  • Cloud Point: Once dissolved, remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloudy) and the turbidity persists.

  • Clarification: Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystal Growth: Allow the flask to cool slowly to room temperature on a benchtop (insulate with a paper towel if necessary to slow cooling).

    • Thermodynamics: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[5] Rapid cooling traps impurities.

  • Finishing: Cool in an ice bath for 30 minutes. Filter the crystals and wash with a cold 1:1 EtOH:Water mixture.

Solvent SystemSuitabilityComments
EtOH / Water Excellent Balances the hydrophobic cyclopropyl group with the polar carboxyl.
EtOAc / Hexane GoodUseful if the compound is too soluble in ethanol.
Water PoorCompound is too lipophilic; will likely "oil out" rather than crystallize.

Scavenging Metal Impurities (Suzuki Coupling Specific)

If the compound was synthesized via Suzuki-Miyaura coupling (Aryl bromide + Cyclopropylboronic acid), residual Palladium (Pd) is a major concern.

Protocol:

  • Dissolve the purified acid in EtOAc or THF.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product).

  • Stir at 50°C for 1 hour.

  • Filter through a pad of Celite to remove the scavenger.

  • Concentrate the filtrate to yield Pd-free product (<10 ppm).

Analytical Validation (QC)

Trust but verify. The following analytical markers confirm the success of the purification.

1H NMR Spectroscopy (DMSO-d6)
  • Cyclopropyl Markers: Look for the characteristic high-field multiplets.

    • 
       0.7 – 1.1 ppm (4H, m, cyclopropyl 
      
      
      
      ).
    • 
       1.9 – 2.0 ppm (1H, m, cyclopropyl CH).
      
  • Methyl Group: Singlet around

    
     2.5 ppm.
    
  • Purity Check: Ensure no peaks exist for the starting material (aryl bromide) or phosphine oxides (often broad peaks in the aromatic region).

HPLC (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Success Criteria: Single peak >98% area integration.

References

  • Synthesis of Benzoic Acid Derivatives

    • Organic Syntheses, Coll.[2] Vol. 5, p. 736 (1973); Vol. 44, p. 69 (1964). (General procedure for Mesitoic Acid, applicable to hindered methyl-benzoic acids).

  • Recrystallization Solvents

    • University of Rochester, Department of Chemistry.
  • Acid-Base Extraction Theory

    • Chemistry LibreTexts. 4.8: Acid-Base Extraction.
  • Cyclopropyl Group Properties

    • Biosynth.

Sources

Application Notes and Protocols for the Derivatization of 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Cyclopropyl-2-methylbenzoic acid is a bespoke chemical scaffold characterized by its sterically hindered carboxylic acid function, flanked by a methyl group, and a cyclopropyl moiety on the aromatic ring. These features impart unique conformational and electronic properties, making it a valuable building block in medicinal chemistry and materials science. Derivatization of its carboxylic acid group is a critical step for various applications, including the development of novel pharmaceutical candidates, the synthesis of active ester probes for chemical biology, and the modification of its physicochemical properties (e.g., solubility, volatility) for analytical purposes such as chromatography.

Direct functionalization of a carboxylic acid can be challenging. For instance, the direct condensation with an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Consequently, activating the carboxyl group is essential for efficient transformation. This guide provides detailed, field-proven protocols for two of the most fundamental and reliable derivatization strategies for 4-Cyclopropyl-2-methylbenzoic acid: acid-catalyzed esterification and carbodiimide-mediated amidation. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are explained throughout.

Section 1: Esterification via Fischer-Speier Reaction

Esterification is a cornerstone reaction for modifying carboxylic acids. The Fischer-Speier esterification is a classic, acid-catalyzed method that involves reacting a carboxylic acid with an excess of alcohol. The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.

The Underlying Mechanism: The reaction proceeds via a series of reversible steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking this activated carbon. A subsequent series of proton transfers results in the formation of a good leaving group (water), which is eliminated to form the protonated ester. Final deprotonation yields the neutral ester product and regenerates the acid catalyst.[2]

Protocol 1: Synthesis of Methyl 4-Cyclopropyl-2-methylbenzoate

This protocol details the synthesis of the methyl ester, a common derivative for gas chromatography (GC) analysis or as a synthetic intermediate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Cyclopropyl-2-methylbenzoic acid in excess Methanol B Add catalytic H₂SO₄ (conc.) dropwise A->B C Reflux the mixture for 4-6 hours (Monitor by TLC) B->C D Cool to RT & remove excess MeOH (Rotary Evaporation) C->D E Redissolve residue in Ethyl Acetate D->E F Wash with sat. NaHCO₃ solution E->F G Wash with Brine F->G H Dry over anhydrous Na₂SO₄ G->H I Filter and concentrate in vacuo H->I J Purify via column chromatography (Silica gel, Hexanes/EtOAc gradient) I->J K Obtain pure Methyl 4-Cyclopropyl-2-methylbenzoate J->K

Caption: Workflow for Fischer Esterification of 4-Cyclopropyl-2-methylbenzoic acid.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
4-Cyclopropyl-2-methylbenzoic acid176.221.0 g1.0
Methanol (MeOH), anhydrous32.0420 mL~87
Sulfuric Acid (H₂SO₄), concentrated98.080.2 mL~0.07
Ethyl Acetate (EtOAc)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (5.67 mmol) of 4-Cyclopropyl-2-methylbenzoic acid in 20 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise to the solution. The addition is exothermic and should be done with caution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Redissolve the oily residue in 30 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted starting material) and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure methyl 4-cyclopropyl-2-methylbenzoate.

Section 2: Amidation via Carbodiimide Coupling

Amide bond formation is arguably one of the most important reactions in drug development.[3] As direct condensation is inefficient, coupling agents are required to activate the carboxylic acid.[1] Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for this purpose.[4] The mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond, releasing a soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and improve efficiency.

Protocol 2: Synthesis of N-Benzyl-4-cyclopropyl-2-methylbenzamide

This protocol describes the synthesis of a representative secondary amide using benzylamine as the nucleophile and the water-soluble EDC coupling agent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acid, Amine, and HOBt in anhydrous DCM B Cool solution to 0 °C (Ice Bath) A->B C Add EDC·HCl portion-wise at 0 °C B->C D Allow to warm to RT and stir overnight (12-16 h) C->D E Dilute with DCM D->E F Wash with 1 M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry over anhydrous MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify via Recrystallization (e.g., from Ethanol/Water) J->K L Obtain pure N-Benzyl-4-cyclopropyl- 2-methylbenzamide K->L

Caption: Workflow for EDC/HOBt mediated amidation of 4-Cyclopropyl-2-methylbenzoic acid.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolar Eq.
4-Cyclopropyl-2-methylbenzoic acid176.221.0 g1.0
Benzylamine107.150.67 g (0.66 mL)1.1
EDC·HCl191.701.3 g1.2
HOBt135.120.85 g1.1
Dichloromethane (DCM), anhydrous-25 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1.0 g (5.67 mmol) of 4-Cyclopropyl-2-methylbenzoic acid, 0.85 g (6.24 mmol) of HOBt, and 25 mL of anhydrous dichloromethane.

  • Amine Addition: Add 0.67 g (6.24 mmol) of benzylamine to the stirring suspension.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Coupling Agent Addition: Add 1.3 g (6.81 mmol) of EDC·HCl portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Extraction: Dilute the reaction mixture with an additional 25 mL of DCM. Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide is typically a solid and can be purified by recrystallization.[5][6] A common solvent system for recrystallization is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists, then allow to cool slowly to form pure crystals.[7][8]

Conclusion

The derivatization of 4-Cyclopropyl-2-methylbenzoic acid into its corresponding esters and amides is readily achievable through well-established and robust synthetic protocols. Fischer-Speier esterification provides a cost-effective method for producing esters, driven by a simple acid catalyst and an excess of alcohol. For the synthesis of amides, where direct condensation is not feasible, activation with a carbodiimide coupling system like EDC/HOBt offers a highly efficient and versatile route. The protocols described herein are designed to be reproducible and serve as a foundational guide for researchers in drug development and chemical synthesis.

References

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols . PMC - NIH. Available at: [Link]

  • Method for preparing benzoic acid esters. Google Patents.
  • Recrystallization of Impure Benzoic Acid . ResearchGate. Available at: [Link]

  • 10 Examples different acid activating agents for carboxylic acids . ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available at: [Link]

  • Recrystallization of Benzoic Acid . University of Missouri–St. Louis. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. Available at: [Link]

  • Esterification of 2,4-dihydroxybenzoic acid . ResearchGate. Available at: [Link]

  • Method for producing 4-hydroxy-2-methylbenzoic acid. Google Patents.
  • Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation . Angewandte Chemie International Edition. Available at: [Link]

  • Purification of benzoic acid. Google Patents.
  • How Cells Activate Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • Process for the activation of carboxylic acids. Google Patents.
  • Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone . Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid . PMC - NIH. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions . PMC - NIH. Available at: [Link]

  • 4-Cyclopropyl-2-hydroxybenzoic acid . SynZeal. Available at: [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
  • Recrystallization Lab Procedure of Benzoic Acid . YouTube. Available at: [Link]

  • One-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts . PMC - NIH. Available at: [Link]

  • To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment . Vedantu. Available at: [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD . ScienceDirect. Available at: [Link]

Sources

Comprehensive Guide to the Analytical Quantification of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the quantitative analysis of 4-Cyclopropyl-2-methylbenzoic acid, a compound of interest in pharmaceutical research and development. Recognizing the absence of a standardized public method, this document synthesizes established analytical principles for similar benzoic acid derivatives to propose robust, reliable, and validatable protocols. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), which offers an excellent balance of specificity, sensitivity, and accessibility. Additionally, an alternative approach using Gas Chromatography with Flame Ionization Detection (GC-FID) following a necessary derivatization step is detailed for situations requiring orthogonal verification. All protocols are designed with method validation at their core, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1][2]

Introduction and Physicochemical Profile

Accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and quality. 4-Cyclopropyl-2-methylbenzoic acid (C₁₁H₁₂O₂) is a benzoic acid derivative whose precise analytical determination is critical for process control, stability testing, and pharmacokinetic studies.[3] This document serves as a comprehensive application note, detailing the necessary protocols for its quantification.

The selection of an analytical technique is fundamentally guided by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of 4-Cyclopropyl-2-methylbenzoic Acid

PropertyValueSource / Rationale
Chemical Structure Chemical Structure of 4-Cyclopropyl-2-methylbenzoic acidInferred from CAS 909698-10-8
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.22 g/mol [3]
Appearance White to yellow powder or crystals
Boiling Point 313.9 °C[3]
pKa (estimated) ~3.9 - 4.2The pKa of benzoic acid is ~4.20, and the ortho-methyl group in 2-methylbenzoic acid lowers the pKa to ~3.91 due to steric effects.[4] The cyclopropyl group's electronic effect is minimal, so the pKa is expected to be in this acidic range.
Solubility (predicted) Poorly soluble in water; soluble in organic solvents like methanol, acetonitrile, and acetone.Based on structural analogs like p-toluic acid.[5] The non-polar cyclopropyl and methyl groups and the benzene ring dominate the molecule's character over the polar carboxylic acid.

Scientist's Note: The compound's aromatic structure provides a strong chromophore, making UV detection a suitable choice. Its acidic nature (pKa ~4) and overall low polarity make Reversed-Phase HPLC the ideal primary analytical technique. The low volatility and polar carboxylic acid group make direct GC analysis challenging without derivatization.[6]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is recommended for its high precision, accuracy, and specificity for quantifying 4-Cyclopropyl-2-methylbenzoic acid in various sample matrices.

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. By acidifying the mobile phase to a pH well below the analyte's pKa (~pH 2.5-3.0), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar. This suppression of ionization is critical for achieving sharp, symmetrical peaks and consistent, reproducible retention times.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 4-Cyclopropyl-2-methylbenzoic acid (≥98% purity).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Phosphoric acid or trifluoroacetic acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

Table 2: Recommended Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient Elution 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (re-equilibration)Provides efficient separation from potential impurities and a robust elution of the analyte. The gradient can be optimized based on sample complexity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 235 nmBenzoic acid derivatives typically exhibit strong absorbance around this wavelength. A full UV scan using a PDA detector is recommended during method development to determine the absorbance maximum (λmax).
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and sensitivity needs.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase (at initial conditions, e.g., 30% acetonitrile) to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Cyclopropyl-2-methylbenzoic acid in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Method Validation Protocol

To ensure the method is suitable for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[1][8] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2]

Workflow for Analytical Method Validation

Caption: General workflow for analytical method validation.

Step-by-Step Validation Procedures:

  • Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte. The analyte peak should be free from interference at its retention time. Peak purity can be assessed using a PDA detector.

  • Linearity: Prepare at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery study. Add known amounts of the analyte to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[9]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two data sets should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[9]

Alternative Method: GC-FID with Silylation

This method is useful for orthogonal confirmation or for labs where GC is the preferred instrumentation. Direct injection of benzoic acids into a GC can lead to poor peak shape and low response due to the polarity of the carboxylic acid.[6] Derivatization is essential to convert the analyte into a more volatile and less polar form.

Principle of Derivatization and Separation

Silylation is a common derivatization technique where an active hydrogen (in the -COOH group) is replaced by a silyl group (e.g., trimethylsilyl, TMS). This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), masks the polar group, increasing the analyte's volatility and thermal stability for successful GC analysis.

Workflow for GC Analysis with Derivatization

Caption: Key steps in the GC-FID workflow including derivatization.

Experimental Protocol: GC-FID

Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Capillary column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: BSTFA with 1% TMCS, Pyridine (or other suitable solvent).

  • Gases: Helium (carrier), Hydrogen (FID), Air (FID).

  • Reaction vials with screw caps.

Derivatization and Sample Preparation:

  • Prepare standard/sample solutions in a volatile solvent like acetonitrile.

  • Pipette an aliquot into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA to the dry residue.

  • Cap the vial tightly and heat at 70°C for 30 minutes.[6]

  • Cool to room temperature before injection.

Table 3: Recommended GC Conditions

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Detector Temperature 280 °CPrevents condensation and ensures a stable detector signal.
Oven Program Initial 100°C, hold 2 min; Ramp at 10°C/min to 250°C; Hold 5 min.A typical temperature program to separate the derivatized analyte from solvent and potential byproducts.
Carrier Gas Helium at a constant flow of 1.2 mL/min.Inert carrier gas providing good separation efficiency.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.

Scientist's Note: The derivatization reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent reagent degradation and ensure complete reaction. A blank sample containing only the derivatization reagents should be run to identify any potential interfering peaks.

Conclusion

This application note provides two robust and scientifically sound methods for the quantification of 4-Cyclopropyl-2-methylbenzoic acid. The primary RP-HPLC-UV method is recommended for its simplicity, high throughput, and excellent performance characteristics. The GC-FID method serves as a valuable orthogonal technique, providing an alternative separation mechanism that can be used for confirmatory analysis. For both methods, rigorous validation according to ICH guidelines is not merely a recommendation but a requirement to ensure the generation of trustworthy and reproducible data in a regulated research and development environment.[10][11]

References

  • PubChem. 4-Cyclopropylbenzoic acid. National Center for Biotechnology Information.

  • Wikipedia. p-Toluic acid.

  • PubChem. 4-Cyclopropyl-2-fluorobenzoic acid. National Center for Biotechnology Information.

  • Biosynth. 4-Cyclopropyl-2-methylbenzoic acid.

  • BenchChem. Spectroscopic Profile of 4-Methylbenzoic Acid Butyl Ester: A Technical Guide.

  • Sigma-Aldrich. 4-Cyclopropyl-2-methylbenzoic acid.

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation (Alternate Link).

  • Chemsrc. 4-Methylbenzoic acid.

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs.

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.

  • ResearchGate. Benzoic acid determination with GC-FID?

  • ICH. Validation of Analytical Procedures Q2(R2).

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

  • BioPharm International. Method Validation Guidelines.

  • U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures.

Sources

Process Development for the Kilogram-Scale Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2025-04

Abstract & Preclinical Context

4-Cyclopropyl-2-methylbenzoic acid is a critical building block in the synthesis of next-generation inhibitors (e.g., SGLT2 inhibitors, GPCR antagonists) currently entering preclinical toxicology studies. While milligram-scale synthesis is trivial via standard cross-coupling, kilogram-scale production for GLP (Good Laboratory Practice) toxicology studies presents distinct challenges:

  • Regiocontrol & Stability: The cyclopropyl group is sensitive to strong oxidative conditions, limiting route options.

  • Purification: Chromatography is cost-prohibitive at scale; the process must rely on crystallization.

  • Elemental Impurities: Preclinical guidelines (ICH Q3D) strictly limit Palladium (Pd) residues.[1]

This guide details a "Purification-First" Ester Strategy . Unlike direct coupling on the free acid, we utilize the methyl ester intermediate to facilitate efficient Palladium scavenging and crystallization before the final hydrolysis. This ensures the final API intermediate meets the stringent <10 ppm metal limits required for safety assessment.

Retrosynthetic Strategy & Logic

To ensure high purity, we avoid direct coupling to the benzoic acid. The free acid functionality can bind Pd species, making removal difficult. By masking the acid as a methyl ester, we create a neutral species that allows for efficient aqueous washes and silica/charcoal scavenging.

Synthetic Pathway (Graphviz Visualization)

SyntheticRoute SM1 4-Bromo-2-methylbenzoic acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM1->Step1 Inter1 Methyl 4-bromo-2-methylbenzoate (Crystalline Intermediate) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Inter1->Step2 Reagent Cyclopropylboronic Acid (Excess 1.3 eq) Reagent->Step2 Inter2 Methyl 4-cyclopropyl-2-methylbenzoate (Purification Point) Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Product 4-Cyclopropyl-2-methylbenzoic acid (Final Target) Step3->Product

Figure 1: The "Ester Strategy" allows for a critical purification checkpoint at Intermediate 2, removing Pd contaminants before the final hydrolysis.

Detailed Experimental Protocols

Step 1: Preparation of Methyl 4-bromo-2-methylbenzoate

Note: If commercial pricing allows, this starting material can be purchased. For cost-efficiency at >5kg scale, synthesis from the acid is preferred.

Rationale: Methylation increases solubility in organic solvents for the subsequent coupling and eliminates the acidic proton that can interfere with base-sensitive catalytic cycles.

Protocol:

  • Charge a 20 L glass-lined reactor with 4-bromo-2-methylbenzoic acid (2.0 kg, 9.3 mol) and Methanol (10 L, 5 vol).

  • Cool to 0–5°C. Slowly add Concentrated

    
      (0.2 L, 0.1 vol) dropwise to control exotherm.
    
  • Heat to reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: <1.0% SM).

  • Concentrate under vacuum to ~3 L.

  • Dilute with Ethyl Acetate (10 L) and wash with Sat.

    
      (2 x 5 L) to remove excess acid.
    
  • Wash with Brine (5 L), dry over

    
    , and concentrate to dryness.
    
  • Yield: ~2.05 kg (96%) as a pale yellow oil/solid. Use directly in Step 2.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Expert Insight: Cyclopropylboronic acid is prone to protodeboronation (losing the ring).[2] We use:

  • Excess Boronic Acid (1.3 eq): To compensate for decomposition.

  • 
    :  A robust catalyst that resists deactivation better than 
    
    
    
    for secondary alkyl couplings.
  • Phosphate Base:

    
     is gentler than Carbonates, reducing deboronation rates.
    

Reagent Table:

Reagent MW Equiv. Mass/Vol
Methyl 4-bromo-2-methylbenzoate 229.07 1.0 2.00 kg
Cyclopropylboronic acid 85.90 1.3 0.98 kg

|


 | 816.6 | 0.02 (2 mol%) | 142 g |
| 

(Tribasic, anhyd.) | 212.27 | 3.0 | 5.56 kg | | Toluene | - | 10 vol | 20 L | | Water | - | 2 vol | 4 L |

Protocol:

  • Inertion: Purge the 50 L reactor with

    
     for 30 mins. Oxygen is the enemy of this reaction.
    
  • Charging: Load Toluene, Water, Phosphate base, and Starting Material. Agitate to dissolve.

  • Catalyst Addition: Add

    
     and Cyclopropylboronic acid.[3]
    
  • Reaction: Heat to 90°C for 12–16 hours.

    • Process Control: Check HPLC. If conversion <95% after 16h, add 0.2 eq boronic acid and stir 4h.

  • Workup (Pd Removal Focus):

    • Cool to 25°C. Filter through a pad of Celite to remove bulk Pd black.

    • Separate phases.[4] Wash organic layer with water (10 L).

    • Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% vs SM) to the organic layer. Heat to 50°C for 2 hours.

    • Filter hot through Celite.

    • Concentrate to an oil.

  • Intermediate Purity: The resulting oil (Methyl 4-cyclopropyl-2-methylbenzoate) typically has 90-95% purity.

Step 3: Hydrolysis and Final Crystallization

Rationale: This step converts the ester to the active acid. The acidification step is the primary purification mechanism—impurities remain in the mother liquor while the product precipitates.

Protocol:

  • Dissolve the oil from Step 2 in THF (6 L) and Methanol (6 L).

  • Add 2M NaOH (10 L, ~2.5 eq).

  • Heat to 50°C for 4 hours. (HPLC should show complete disappearance of ester).

  • Phase Cut: Distill off THF/MeOH under vacuum. Dilute aqueous residue with Water (5 L). Wash with MTBE (5 L) to remove non-polar impurities (dimers, de-halogenated byproducts). Discard the organic (MTBE) layer.

  • Precipitation:

    • Cool the aqueous layer to 5–10°C.

    • Slowly add 6M HCl until pH reaches 1–2. The product will precipitate as a thick white solid.

    • Stir for 2 hours at 5°C to mature the crystal habit.

  • Filtration & Drying:

    • Filter the solid.[4][5][6][7] Wash cake with water (3 x 4 L) to remove salts.

    • Recrystallization (Polishing): Dissolve wet cake in refluxing Ethanol/Water (3:1) . Cool slowly to 5°C.

    • Filter and dry in a vacuum oven at 45°C for 24 hours.

Process Workflow & Quality Control

Process Flow Diagram (Graphviz)

ProcessFlow Reactor Suzuki Coupling (90°C, 16h) Quench Celite Filtration (Remove Pd Black) Reactor->Quench Scavenge Thiol Silica Treatment (50°C, 2h) Quench->Scavenge Hydrolysis Saponification (NaOH, THF/MeOH) Scavenge->Hydrolysis Wash MTBE Wash (Remove Organics) Hydrolysis->Wash Aq. Layer Retained Acidify Acidification (pH 1) & Crystallization Wash->Acidify Final Final Product (Dry & Pack) Acidify->Final

Figure 2: Unit operation workflow emphasizing the metal scavenging and phase-separation purification steps.

Final Product Specifications (Preclinical Grade)
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (AUC)

Impurity A (Des-cyclopropyl) HPLC

Palladium (Pd) ICP-MS

ppm (ICH Q3D Class 2B)
Residual Solvents GC-HSComplies with ICH Q3C
Water Content Karl Fischer

Troubleshooting & Critical Parameters

  • Stalled Reaction: If the Suzuki coupling stalls at 80-90% conversion, do not just add more catalyst. The boronic acid has likely decomposed. Add 0.2–0.3 eq of fresh Cyclopropylboronic acid and degas the solvent again.

  • Rag Layer: During the workup of Step 2, a "rag layer" (emulsion) often forms due to phosphate salts. Filtering the biphasic mixture through a thin pad of Celite breaks this emulsion effectively.

  • Palladium Limits: If the final product fails Pd testing (>10 ppm), perform a repulp (slurry wash) of the final solid in L-Cysteine aqueous solution (0.5 wt% L-Cysteine in water) for 4 hours, then re-filter and wash copiously. L-Cysteine is a potent chelator for residual Pd.

References

  • ICH Guidelines. Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation, 2022.[8] [Link]

  • Li, A. Y., et al. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2001. [Link]

  • Molander, G. A., & Gormisky, P. E. "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Cyclopropyltrifluoroborates." Journal of Organic Chemistry, 2008. [Link]

Sources

Application Note: Formulation Strategies for 4-Cyclopropyl-2-methylbenzoic Acid in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of "Brick Dust" Compounds

In early-stage drug discovery, researchers frequently encounter new chemical entities (NCEs) with promising in vitro activity but challenging physicochemical properties. A common and significant hurdle is poor aqueous solubility, which can severely limit in vivo exposure and lead to inconclusive or misleading results in animal studies.[1] This application note presents a systematic approach to formulating one such hypothetical compound, 4-Cyclopropyl-2-methylbenzoic acid (CMPA), for oral (PO) and intravenous (IV) administration in rodent models.

Based on its chemical structure—a benzoic acid derivative substituted with lipophilic cyclopropyl and methyl groups—CMPA is predicted to be a weakly acidic compound with low intrinsic aqueous solubility.[2][3] The primary objectives for its formulation are to achieve adequate and reproducible drug exposure, ensure the accuracy of dose delivery, and minimize any potential side effects or toxicity stemming from the vehicle itself.[4] This guide provides a decision-making framework and detailed protocols for several common and effective preclinical formulation strategies.

Physicochemical Profile of CMPA (Hypothetical)

A thorough understanding of a compound's physicochemical properties is the critical first step in designing a formulation strategy.[5][6] While experimental data for CMPA is not publicly available, we can establish a hypothetical, yet realistic, profile based on its structure and data from similar molecules like 4-cyclopropylbenzoic acid and benzoic acid.[2][7]

PropertyPredicted ValueImplication for Formulation
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.22 g/mol [8]Standard for a small molecule.
Appearance White to off-white crystalline solidIndicates need for solubilization from a solid state.
pKa (acidic) ~4.5Weak acid; solubility will be highly dependent on pH. More soluble at pH > 6.5.
LogP ~3.2Lipophilic; indicates poor aqueous solubility and a preference for organic or lipidic environments.
Aqueous Solubility (pH 2) < 0.01 mg/mLVery low solubility in acidic conditions (e.g., stomach).
Aqueous Solubility (pH 7.4) ~0.1 mg/mLLow solubility at physiological pH, posing a challenge for IV formulations.

This profile classifies CMPA as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its poor solubility.[9] The goal of formulation is to overcome this rate-limiting step.[9]

Formulation Strategy Selection Workflow

The choice of formulation depends on the required dose, the route of administration, and the stage of preclinical development.[6][10] For early pharmacokinetic (PK) studies, simple solutions are preferred as they provide the most accurate and reproducible dosing.[6]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Final Formulation Start Start: Need to Formulate CMPA Properties Physicochemical Properties (Low Solubility, Weak Acid) Start->Properties Dose Required Dose & Route? (e.g., 10 mg/kg PO, 2 mg/kg IV) Properties->Dose IV_Check IV Administration? Dose->IV_Check Select Route PO_Check Oral Administration? IV_Check->PO_Check No pH_Adjust Strategy 1: pH-Adjusted Solution IV_Check->pH_Adjust Yes Low_Dose Low Dose Required? PO_Check->Low_Dose Yes High_Dose High Dose / Poor Sol.? Low_Dose->High_Dose No Low_Dose->pH_Adjust Yes Cosolvent Strategy 2: Co-Solvent Vehicle High_Dose->Cosolvent Yes Suspension Strategy 4: Aqueous Suspension High_Dose->Suspension Solution not feasible Cyclodextrin Strategy 3: Cyclodextrin Complex pH_Adjust->Cyclodextrin Precipitation or high conc. needed Final_IV Final IV Formulation (Solution) pH_Adjust->Final_IV Final_PO Final Oral Formulation (Solution or Suspension) pH_Adjust->Final_PO Cosolvent->Cyclodextrin Toxicity concern Cosolvent->Final_IV Cosolvent->Final_PO Cyclodextrin->Cosolvent Still insufficient Cyclodextrin->Final_IV Cyclodextrin->Final_PO Suspension->Final_PO

Caption: Decision workflow for selecting a suitable preclinical formulation.

Detailed Formulation Protocols

The following protocols provide step-by-step methodologies for preparing common formulations suitable for a compound like CMPA. Safety Precaution: Always handle NCEs and formulation excipients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: pH-Adjusted Aqueous Solution (for IV and low-dose PO)

This is the simplest approach for a weak acid and should be the first strategy attempted. The principle is to deprotonate the carboxylic acid group to form a highly soluble salt.[4]

  • Principle: R-COOH (insoluble) + NaOH → R-COO⁻Na⁺ (soluble) + H₂O

  • Target: 2 mg/mL solution for a 2 mg/kg IV dose in a mouse (100 µL volume).

  • Materials:

    • 4-Cyclopropyl-2-methylbenzoic acid (CMPA)

    • 1 M Sodium Hydroxide (NaOH) solution

    • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

    • Sterile water for injection (WFI)

    • Sterile 0.22 µm syringe filter

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh 2.0 mg of CMPA into a sterile glass vial.

  • Initial Wetting: Add approximately 500 µL of sterile WFI to the vial. The compound will appear as an insoluble slurry.

  • pH Adjustment: While vortexing, add 1 M NaOH dropwise (typically 1-2 µL at a time). Continue adding NaOH until the CMPA completely dissolves, indicating the formation of the sodium salt. The solution should become clear.

  • Final Volume Adjustment: Once dissolved, add PBS (pH 7.4) to bring the final volume to 1.0 mL. This ensures the final formulation is buffered and closer to isotonicity.[11]

  • Final pH Check: Measure the pH of the final solution. The ideal range for an IV formulation is between 4.5 and 8.0.[12] If necessary, adjust with dilute HCl or NaOH.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Precipitation Check: A critical validation step is to add a few drops of the final formulation to plasma or buffer at pH 7.4 to ensure the drug does not immediately precipitate upon dilution into a physiological environment.[11]

Protocol 2: Co-Solvent and Surfactant System (for high-dose PO or IV)

Co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) are commonly used to solubilize hydrophobic compounds for preclinical studies.[9][13] Surfactants like Tween® 80 or Cremophor® EL are often included to improve solubility and prevent precipitation upon dilution in aqueous media.

  • Principle: The organic co-solvent disrupts the hydrogen bonding network of water, reducing its polarity and creating a more favorable environment for the lipophilic drug.

  • Target: 10 mg/mL solution for a 10 mg/kg PO dose in a rat (1 mL/kg gavage volume).

  • Example Vehicle (Aqueous): 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

  • Example Vehicle (Non-Aqueous): 20% Cremophor® EL / 80% PEG 400 (v/v)

Step-by-Step Methodology (for 10% DMSO / 40% PEG 400 / 50% Saline):

  • Weigh Compound: Accurately weigh 10.0 mg of CMPA into a glass vial.

  • Initial Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO). Vortex or sonicate until the compound is fully dissolved.

  • Add Co-solvent: Add 400 µL of PEG 400 to the solution and vortex until the mixture is homogeneous.

  • Aqueous Dilution: Slowly add 500 µL of sterile saline to the organic mixture while vortexing continuously. This is a critical step. Rapid addition can cause the drug to precipitate. The final solution should be clear.

  • Observation: Observe the final formulation for any signs of precipitation or cloudiness. If it remains clear for at least 30 minutes, it is generally considered suitable for immediate use.

  • Tolerability: Note that co-solvent systems, especially those containing DMSO or Cremophor® EL, can have their own toxicities. It is essential to run a vehicle-only control group in animal studies.[14]

Protocol 3: Cyclodextrin-Based Formulation (for IV or PO)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their improved safety and solubility profiles.[10]

  • Principle: The lipophilic CMPA molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.[17]

  • Target: 5 mg/mL solution for IV or PO administration.

  • Materials:

    • CMPA

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water for injection (WFI)

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 Properties CD Cyclodextrin Complex Inclusion Complex CD->Complex Prop2 Hydrophilic Exterior Hydrophobic Core CMPA CMPA (Drug) CMPA->Complex + Prop1 Hydrophobic Drug (Low Water Solubility) Prop3 Soluble Complex (High Water Solubility)

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Step-by-Step Methodology:

  • Prepare Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in WFI. For example, dissolve 4.0 g of HP-β-CD in WFI and bring the final volume to 10.0 mL. Gentle heating (to ~40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add Compound: Weigh 50 mg of CMPA and add it to the 10 mL of the 40% HP-β-CD solution.

  • Facilitate Complexation: Cap the vial and place it on a shaker or rotator overnight at room temperature to allow for maximum complex formation. Alternatively, sonication can be used to accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved drug.

  • Isolate and Filter: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. Sterilize by passing it through a 0.22 µm filter.

  • Quantification: It is crucial to determine the actual concentration of CMPA in the final solution using a validated analytical method (e.g., HPLC-UV) to ensure accurate dosing.

In Vivo Dosing and Vehicle Considerations

When administering formulations to animals, several factors must be strictly controlled to ensure animal welfare and data integrity.

ParameterMouse (25g)Rat (250g)Guideline & Rationale
Oral Gavage (PO) Ideal: 0.25 mLMax: 1.0 mLIdeal: 2.5 mLMax: 5.0 mLMaximum volumes are typically 10-20 mL/kg. Exceeding this can cause distress.[12][18]
Intravenous (IV) Ideal: 0.125 mLMax: 0.625 mLIdeal: 0.25 mLMax: 5.0 mLRecommended bolus volume is 5 mL/kg. Solutions should be near physiological pH and isotonic if possible.[11][12][19]
Intraperitoneal (IP) Ideal: 0.25 mLMax: 1.25 mLIdeal: 2.5 mLMax: 5.0 mLVolumes up to 20 mL/kg are possible, but lower volumes are preferred to avoid irritation.[12][19]
Subcutaneous (SC) Ideal: 0.125 mLMax: 0.5 mLIdeal: 0.25 mLMax: 5.0 mLVolumes are typically limited to 5-10 mL/kg. Irritating vehicles should be avoided.[12][19]

Vehicle Tolerability: Before initiating a full-scale PK or efficacy study, it is best practice to conduct a pilot study where a small group of animals receives only the vehicle.[14] This helps identify any adverse effects such as irritation, sedation, or toxicity caused by the formulation excipients themselves, ensuring that observed effects in the main study can be attributed to the test compound.[4][14]

Conclusion

The successful in vivo evaluation of a poorly soluble compound like 4-Cyclopropyl-2-methylbenzoic acid is critically dependent on the selection and development of an appropriate formulation. There is no single "best" vehicle; the optimal choice is a balance between achieving the necessary concentration, ensuring stability, and maintaining biological inertness. By systematically evaluating simple solutions (pH adjustment), complexation (cyclodextrins), and co-solvent systems, researchers can develop a rational formulation strategy. This methodical approach increases the likelihood of generating reliable and interpretable preclinical data, thereby enabling confident decision-making in the drug discovery pipeline.

References

  • Vertex AI Search. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma.
  • ResearchGate. (2025, July 8). (PDF)
  • Admescope. (2019, November 25).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
  • Gad Vehicles D
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • Preclinical Formulations: Insight, Strategies, and Practical Consider
  • WuXi AppTec DMPK. (2024, March 15).
  • ResearchGate. List of parenteral drug formulations containing co-solvents and surfactants.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PubMed Central.
  • PubChem. Benzoic Acid.
  • PubChem. 4-Cyclopropylbenzoic acid.
  • MedchemExpress.com. Animal Dosing Guidelines.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Asian Journal of Pharmaceutics. (2016, August 4). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept.
  • Biosynth. 4-Cyclopropyl-2-methylbenzoic acid.
  • Research & Innovation Office.
  • IJCRT.org. (2024, August 8).
  • ResearchGate. (PDF)
  • Administration of Substances: Maximum Volumes and Other Recommend
  • Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes.

Sources

Application Note: Strategic Esterification of 4-Cyclopropyl-2-methylbenzoic Acid for Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In prodrug design, masking a carboxylic acid as an ester is a fundamental strategy to enhance lipophilicity (LogP), membrane permeability, and oral bioavailability. However, the specific substrate 4-Cyclopropyl-2-methylbenzoic acid presents a dual challenge often encountered in medicinal chemistry but rarely addressed in standard textbooks:

  • Steric Hindrance (The Ortho-Effect): The methyl group at the 2-position creates significant steric shielding of the carbonyl carbon. This renders standard Fischer esterification (acid-catalyzed equilibrium) sluggish and low-yielding.

  • Substrate Sensitivity: The cyclopropyl moiety at the 4-position possesses inherent ring strain (

    
    27.5 kcal/mol). While relatively robust, it is susceptible to ring-opening rearrangement under harsh acidic conditions or in the presence of strong Lewis acids.
    

This guide provides two validated protocols designed to circumvent these issues. Method A utilizes acyl chloride activation via Oxalyl Chloride (the "Gold Standard" for hindered acids), while Method B employs base-promoted alkylation (the "Mild Route") for acid-sensitive promoieties.

Chemical Strategy & Decision Matrix

Before selecting a protocol, the researcher must evaluate the specific "promoiety" (the alcohol component of the ester) intended for the prodrug.

Diagram 1: Synthesis Decision Tree

SynthesisStrategy Start Target: 4-Cyclopropyl-2-methylbenzoic Ester CheckAlcohol Analyze Alcohol (Promoiety) Start->CheckAlcohol SimpleAlcohol Simple/Robust Alcohol (e.g., Ethanol, Isopropyl) CheckAlcohol->SimpleAlcohol Robust ComplexAlcohol Acid-Sensitive or Complex Promoiety CheckAlcohol->ComplexAlcohol Sensitive MethodA Method A: Acyl Chloride Activation (Oxalyl Chloride/DMF) SimpleAlcohol->MethodA MethodB Method B: Nucleophilic Substitution (Cs2CO3 + Alkyl Halide) ComplexAlcohol->MethodB MechanismA Mechanism: Addition-Elimination Overcomes Sterics via High Reactivity MethodA->MechanismA MechanismB Mechanism: SN2 Attack Avoids Carbonyl Attack entirely MethodB->MechanismB

Caption: Decision matrix for selecting the optimal esterification route based on promoiety stability.

Experimental Protocols

Method A: Acyl Chloride Activation (Oxalyl Chloride)

Best for: Simple alkyl esters (Methyl, Ethyl, Isopropyl) where the alcohol is stable. Rationale: The ortho-methyl group blocks the approach of a weak nucleophile (alcohol). Converting the acid to an acid chloride creates a highly electrophilic species that overcomes this barrier. We use Oxalyl Chloride instead of Thionyl Chloride because it operates at lower temperatures, preserving the cyclopropyl ring.

Reagents
  • Substrate: 4-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops, catalytic)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Target Alcohol (excess) + Triethylamine (2.0 equiv)

Step-by-Step Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 1.0 mmol (176 mg) of 4-Cyclopropyl-2-methylbenzoic acid in 10 mL anhydrous DCM.

  • Activation: Add catalytic DMF (2 drops). Note: DMF forms the Vilsmeier reagent intermediate, which is essential for activating oxalyl chloride.

  • Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride (1.5 mmol, 130 µL) dropwise over 5 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure proper ventilation.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH. If TLC shows complete conversion to the methyl ester (distinct from acid), the acid chloride is ready.

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). Do not overheat (>40°C). Redissolve the crude acid chloride in 5 mL fresh anhydrous DCM.

  • Esterification: Add the solution dropwise to a pre-cooled (0°C) mixture of the Target Alcohol (3.0 equiv) and Triethylamine (2.0 equiv) in DCM.

  • Workup: Stir for 4 hours. Wash with 1M

    
     (removes amine salts), saturated 
    
    
    
    (removes unreacted acid), and Brine. Dry over
    
    
    .
Method B: Cesium Carbonate Promoted Alkylation

Best for: Complex prodrug moieties or when the alcohol is available as an alkyl halide. Rationale: This method avoids attacking the hindered carbonyl carbon entirely. Instead, the carboxylate anion acts as a nucleophile attacking an alkyl halide (


). The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate in organic solvents.
Reagents
  • Substrate: 4-Cyclopropyl-2-methylbenzoic acid (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Iodide or Bromide (1.2 equiv) (e.g., Ethyl Iodide)

  • Solvent: DMF (Dimethylformamide) or NMP

Step-by-Step Protocol
  • Solubilization: In a vial, dissolve 1.0 mmol of the acid in 5 mL DMF.

  • Deprotonation: Add

    
     (1.5 mmol, 488 mg). The mixture will be a suspension. Stir at RT for 30 minutes.
    
  • Alkylation: Add the Alkyl Iodide (1.2 mmol) dropwise.

  • Incubation: Stir at RT for 12–18 hours.

    • Note: If the alkyl halide is secondary (hindered), mild heating to 50°C may be required, but monitor the cyclopropyl stability.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash aggressively with water (

    
     mL) to remove DMF. Wash with Brine, dry over 
    
    
    
    , and concentrate.

Analytical Validation & QC

For prodrugs, proving the integrity of the ester bond and the retention of the cyclopropyl ring is mandatory.

TechniqueKey Feature to MonitorAcceptance Criteria
1H NMR Cyclopropyl Protons Multiplets at

0.7–1.1 ppm. Must remain intact (sharp, defined). Broadening suggests ring opening.
1H NMR Ester Protons New signals (e.g., quartet at

4.3 ppm for ethyl ester).
1H NMR Ortho-Methyl Shift of the

peak (typically

2.6 ppm). Distinct shift from acid to ester confirms derivatization.
HPLC-MS Purity >95% purity at 254 nm. Mass

must match theoretical ester mass.

Prodrug Assessment: Plasma Stability Assay

Once synthesized, the prodrug must be tested to ensure it hydrolyzes back to the active parent acid in vivo.

Diagram 2: Plasma Stability Workflow

PlasmaStability Sample Prodrug Sample (1 µM in DMSO) Incubation Incubation 0, 15, 30, 60, 120 min Sample->Incubation Plasma Pooled Plasma (Human/Rat, 37°C) Plasma->Incubation Quench Quench (Cold Acetonitrile + IS) Incubation->Quench At timepoints Analysis LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Result Calculate T1/2 (Half-Life) Analysis->Result

Caption: Workflow for determining the biological half-life of the prodrug in plasma.

Protocol
  • Preparation: Prepare a 10 mM stock of the prodrug in DMSO. Dilute to 1 µM in pre-warmed (

    
    ) pooled plasma (Human or Rat).
    
  • Incubation: Incubate in a shaking water bath.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add to 200 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide). This precipitates proteins and stops esterase activity.

  • Analysis: Centrifuge (4000 rpm, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Target: An ideal oral prodrug usually has a plasma

      
       of < 30 minutes (rapid activation) or > 2 hours (sustained release), depending on the therapeutic goal.
      

References

  • Neuvonen, P. J. (2024). Pharmacokinetic Comparison of Prodrugs. Journal of Clinical Pharmacology.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acyl Chloride mechanism).
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for ester stability and formation).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Application Notes & Protocols: The Use of 4-Cyclopropyl-2-methylbenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2][3] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity (micromolar to millimolar range).[4][5] These "fragments" are then optimized into potent, drug-like molecules through structure-guided strategies.[4] This approach offers several advantages, including a more efficient exploration of chemical space and a higher probability of achieving favorable physicochemical properties in the final lead compound.[2][6]

Historically, fragment libraries have been dominated by flat, two-dimensional aromatic structures. However, there is a growing appreciation for the inclusion of fragments with greater three-dimensional (3D) character.[2][6] Molecules with higher sp3-hybridized carbon content can form more specific and potent interactions with the complex 3D architecture of protein binding sites, potentially leading to improved selectivity and better overall drug properties.[6]

This application note focuses on 4-Cyclopropyl-2-methylbenzoic acid , a fragment that exemplifies the desirable characteristics of a modern 3D fragment. The cyclopropyl group, in particular, is a versatile substituent in drug design, known to enhance potency, improve metabolic stability, and provide conformational rigidity without significantly increasing molecular weight.[7][8][9] We will provide a detailed guide for researchers, scientists, and drug development professionals on how to effectively utilize this fragment in an FBDD campaign, from initial screening to hit validation and elaboration.

Fragment Profile: 4-Cyclopropyl-2-methylbenzoic Acid

4-Cyclopropyl-2-methylbenzoic acid is an excellent candidate for an FBDD library. Its structure combines a rigid 3D element (the cyclopropyl ring) with a classic pharmacophoric feature (the benzoic acid) and provides clear vectors for chemical elaboration.

PropertyEstimated ValueRationale / Conformance to "Rule of Three"
Molecular Weight (MW) 176.21 g/mol Well below the 300 Da guideline, providing ample room for optimization.[4][6]
cLogP ~2.5 - 3.0Within the acceptable range of <3, balancing solubility and binding.
Hydrogen Bond Donors 1 (Carboxylic acid -OH)Conforms to the ≤3 guideline.[4][6]
Hydrogen Bond Acceptors 2 (Carboxylic acid C=O, -OH)Conforms to the ≤3 guideline.[4][6]
Fraction of sp3 carbons (Fsp3) 0.4A significant Fsp3 character, indicating desirable 3D topology.[6]
Rotatable Bonds 2Low number of rotatable bonds reduces entropic penalty upon binding.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for integrating 4-Cyclopropyl-2-methylbenzoic acid into a typical FBDD campaign.

Diagram: The Fragment-Based Drug Discovery (FBDD) Workflow

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_structure Phase 3: Structural Biology cluster_chem Phase 4: Hit-to-Lead Chemistry Lib_Prep Fragment Library Preparation & QC Primary_Screen Primary Screen (e.g., SPR, TSA) Lib_Prep->Primary_Screen Target_Prep Target Protein Purification & QC Target_Prep->Primary_Screen Hit_Validation Hit Validation (e.g., NMR, ITC) Primary_Screen->Hit_Validation Initial Hits Structure_Det Structure Determination (X-ray Crystallography / NMR) Hit_Validation->Structure_Det Confirmed Hits Frag_Elaboration Fragment Elaboration (Growing, Linking) Structure_Det->Frag_Elaboration Structural Insights Lead_Opt Lead Optimization (ADME/Tox) Frag_Elaboration->Lead_Opt Potent Leads

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: Ensuring the purity, solubility, and stability of the fragment is critical for obtaining reliable screening data and avoiding false positives. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration must be carefully controlled in biochemical and biophysical assays.

  • Material Acquisition: Obtain 4-Cyclopropyl-2-methylbenzoic acid from a reputable chemical supplier.

  • Purity Assessment:

    • Confirm identity and purity (>95%) using LC-MS and ¹H NMR spectroscopy.

    • The expected ¹H NMR spectrum should show distinct signals for the aromatic protons, the methyl group, the cyclopropyl protons, and the acidic proton of the carboxylic acid.

  • Solubility Testing:

    • Prepare a saturated solution in the primary assay buffer (e.g., PBS or HEPES).

    • Determine the maximum aqueous solubility. High solubility is crucial for biophysical screening techniques.[2]

    • If aqueous solubility is a limiting factor, prepare a high-concentration stock solution in 100% DMSO. A typical stock concentration is 100 mM.

  • Stock Solution Preparation:

    • Accurately weigh the compound and dissolve in 100% DMSO to create a 100 mM primary stock solution.

    • Aliquot into small volumes to avoid multiple freeze-thaw cycles.

    • Store at -20°C or -80°C.

  • Quality Control of Stock: Before screening, perform a final QC check by diluting an aliquot of the stock solution into the assay buffer and visually inspecting for any precipitation.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique that can detect the weak binding interactions typical of fragments in real-time.[10][11] It provides information on binding kinetics (association and dissociation rates) and affinity.[10]

  • Immobilization of Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 5,000 - 10,000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.

  • Fragment Screening:

    • Prepare a dilution series of 4-Cyclopropyl-2-methylbenzoic acid in the running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). The concentration range should typically span from 10 µM to 1 mM.

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the target surface relative to the reference surface indicates binding.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to obtain the specific binding sensorgram.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD). A typical hit will have a KD in the 100 µM to 1 mM range.[2]

Protocol 3: Hit Validation using NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD)-NMR, can confirm binding and provide information about which parts of the fragment are in close contact with the protein, all without the need for isotopic labeling of the protein.[[“]][14]

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., D₂O-based PBS).

    • Sample A (Reference): 500 µM 4-Cyclopropyl-2-methylbenzoic acid.

    • Sample B (Protein + Fragment): 500 µM 4-Cyclopropyl-2-methylbenzoic acid and 10-20 µM of the target protein.

  • STD-NMR Experiment:

    • Acquire a standard 1D ¹H NMR spectrum of Sample A.

    • Acquire an STD-NMR spectrum for Sample B. This involves two experiments:

      • On-resonance irradiation: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no fragment signals are present.

      • Off-resonance irradiation: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • The STD spectrum is the difference between the on-resonance and off-resonance spectra.

  • Data Analysis:

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals can provide qualitative information about the binding epitope. For 4-Cyclopropyl-2-methylbenzoic acid, stronger signals from the aromatic or cyclopropyl protons would suggest these moieties are crucial for the interaction.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution co-crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[15][16][17] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for guiding structure-based drug design.[17]

  • Crystallization of the Target Protein:

    • Screen for crystallization conditions for the apo-protein using commercially available or in-house screens.

    • Optimize the initial crystallization hits to obtain single, diffraction-quality crystals.

  • Co-crystallization or Soaking:

    • Soaking: Transfer the apo-protein crystals into a solution containing the crystallization buffer supplemented with 1-10 mM 4-Cyclopropyl-2-methylbenzoic acid. The soaking time can range from minutes to hours. This is often the quickest method.[17]

    • Co-crystallization: Mix the protein with a 5-10 fold molar excess of the fragment prior to setting up the crystallization trials.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. Since fragment binding can be of low occupancy, specialized data analysis methods may be required.[17]

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Diagram: Elaboration Strategies for 4-Cyclopropyl-2-methylbenzoic Acid

Elaboration_Vectors cluster_mol mol V1 Vector 1 (Carboxylic Acid) V2 Vector 2 (Aromatic Ring) V3 Vector 3 (Methyl Group) p1->V1 Amide Coupling Esterification p2->V2 Suzuki Coupling (if halogenated) p3->V3 Functionalization

Caption: Potential vectors for synthetic elaboration of the 4-Cyclopropyl-2-methylbenzoic acid scaffold.

(Note: The DOT language has limitations in precisely overlaying arrows onto a chemical structure image. The diagram is conceptual. The key elaboration vectors are described below.)

Key Elaboration Vectors:

  • Vector 1 (Carboxylic Acid): This is the most straightforward attachment point. Standard amide coupling reactions can be used to explore the solvent-exposed region of the binding pocket by adding a variety of amines. This is a classic "fragment growing" strategy.

  • Vector 2 (Aromatic Ring): The aromatic ring provides multiple positions for growth. For example, a synthetic route could be developed to introduce a halogen at the 5-position, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to add new substituents that can probe deeper into the binding site.[18][19][20]

  • Vector 3 (Methyl Group): While less trivial, the methyl group could potentially be functionalized or replaced with other small groups to fine-tune interactions within a hydrophobic sub-pocket.

Conclusion

4-Cyclopropyl-2-methylbenzoic acid serves as an excellent starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties and 3D structural features make it a high-quality fragment for screening against a wide range of biological targets. The protocols outlined in this application note provide a comprehensive framework for identifying, validating, and structurally characterizing its interaction with a target protein. The defined chemical vectors on the scaffold offer clear and synthetically feasible strategies for elaborating this initial hit into a potent and selective lead compound, demonstrating the power of integrating modern fragments into the drug discovery pipeline.[18][19][20]

References

  • Wikipedia. p-Toluic acid. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Chemsrc. 4-Methylbenzoic acid | CAS#:99-94-5. [Link]

  • Frontiers. Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • Taylor & Francis Online. What makes a good fragment in fragment-based drug discovery?. [Link]

  • ACS Publications. Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Cambridge Healthtech Institute. Fragment-Based Drug Discovery. [Link]

  • PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]

  • PubMed. Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubChem. 2-Methylbenzoic acid. [Link]

  • PMC. Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Link]

  • ACS Publications. Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

  • ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. [Link]

  • ChemRxiv. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • PMC. Fragment-based drug discovery: A graphical review. [Link]

  • Open Access Journals. Fragment-Based Drug Design (FBDD). [Link]

  • Evotec. Crystallographic Fragment Screening Services. [Link]

  • PubMed. Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. [Link]

  • Consensus. What are the key considerations when designing NMR experiments for fragment-based drug discovery?. [Link]

  • NIST WebBook. Benzoic acid, 4-methyl-. [Link]

  • Diva-Portal.org. Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. [Link]

  • ACS Publications. Fragment-Based Lead Discovery Using X-ray Crystallography. [Link]

  • Cresset Group. The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. [Link]

  • Stanford Medicine. Fragment library design. [Link]

  • ACS Publications. Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. [Link]

  • SlidePlayer. Fragment Based Ligand Discovery: X-ray crystallography as a screening tool. [Link]

  • Royal Society of Chemistry. Fragment-based drug discovery. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Peak Proteins. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to overcome common challenges and optimize your experimental outcomes.

Introduction to Synthetic Strategies

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid typically involves the introduction of a cyclopropyl group onto a pre-functionalized benzoic acid derivative or the formation of the benzoic acid moiety on a cyclopropyl-containing aromatic ring. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Grignard reaction. This guide will focus on troubleshooting these primary routes.

Troubleshooting Guide & FAQs

Section 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, in this case, between an aryl halide and a cyclopropylboronic acid derivative.[1] A typical synthetic approach would involve the coupling of a 4-halo-2-methylbenzoic acid derivative with cyclopropylboronic acid.

dot

Suzuki_Coupling 4-Bromo-2-methylbenzoic acid ester 4-Bromo-2-methylbenzoic acid ester Coupling_Reaction Suzuki-Miyaura Coupling 4-Bromo-2-methylbenzoic acid ester->Coupling_Reaction Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Coupling_Reaction Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupling_Reaction Intermediate_Ester 4-Cyclopropyl-2-methylbenzoic acid ester Coupling_Reaction->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product 4-Cyclopropyl-2-methylbenzoic acid Hydrolysis->Final_Product

Caption: Suzuki-Miyaura coupling workflow for 4-Cyclopropyl-2-methylbenzoic acid synthesis.

FAQs & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is not proceeding to completion, or I am observing low yields. What are the common causes?

A1: Several factors can contribute to low conversion in a Suzuki-Miyaura coupling. Here's a systematic troubleshooting approach:

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For coupling with aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[2]

    • Troubleshooting: If using a standard catalyst like Pd(PPh₃)₄ with an aryl bromide and observing low yield, consider switching to a more active catalyst system such as Pd(OAc)₂ with a bulky phosphine ligand like P(Cy)₃.[3]

  • Base Selection: The base plays a crucial role in activating the boronic acid.[2] The choice of base can significantly impact the reaction rate and yield.

    • Troubleshooting: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base can also be a factor; ensure adequate mixing.

  • Solvent System: The solvent must be appropriate for the reaction temperature and solubilize the reactants. A mixture of an organic solvent and water is often beneficial.[3]

    • Troubleshooting: If you are using a single solvent system like toluene, consider adding water to the reaction mixture. This can accelerate the reaction.[3]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for any signs of product or starting material decomposition by TLC or LC-MS.

  • Quality of Reagents: Ensure your cyclopropylboronic acid is of high quality. It can be prone to degradation.[1]

    • Troubleshooting: Use freshly purchased or properly stored cyclopropylboronic acid. Consider using potassium cyclopropyltrifluoroborate, which is more stable.[1]

Q2: I am observing significant amounts of a homocoupling by-product of my aryl halide. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can be minimized by:

  • Optimizing the Catalyst System: Some catalyst systems are more prone to promoting homocoupling than others.

    • Troubleshooting: Experiment with different palladium sources and phosphine ligands. Sometimes, lowering the catalyst loading can reduce the rate of homocoupling.

  • Controlling the Reaction Conditions: The reaction temperature and the rate of addition of reagents can influence the formation of by-products.

    • Troubleshooting: Try running the reaction at a lower temperature for a longer period. If feasible, a slow addition of the aryl halide to the reaction mixture containing the boronic acid, base, and catalyst can sometimes suppress homocoupling.

Q3: After the coupling reaction, I am struggling with the hydrolysis of the ester to the final benzoic acid. What are the best practices?

A3: Hydrolysis of the ester to the carboxylic acid is a standard transformation, but issues can arise.

  • Incomplete Hydrolysis: The reaction may not have gone to completion.

    • Troubleshooting: Increase the reaction time or the temperature. Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH).

  • Difficult Work-up: The product may be difficult to isolate from the reaction mixture.

    • Troubleshooting: After hydrolysis, carefully acidify the aqueous solution with an acid like HCl to precipitate the benzoic acid.[4] Ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate. The product can then be extracted with an organic solvent like ethyl acetate.

Parameter Recommendation for Aryl Bromide Recommendation for Aryl Chloride Reference
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd₂(dba)₃[2]
Ligand PPh₃, P(Cy)₃P(t-Bu)₃, SPhos[1][2]
Base K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄[3]
Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, THF/H₂O[3]
Section 2: Grignard Reaction Route

The Grignard reaction offers two main pathways: 1) reacting a cyclopropyl magnesium halide with a 4-halo-2-methylbenzoyl derivative, or 2) forming a Grignard reagent from a 4-bromo-1-cyclopropyl-2-methylbenzene and reacting it with carbon dioxide.

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Grignard_Route cluster_A Route A cluster_B Route B Cyclopropyl bromide Cyclopropyl bromide Grignard_Formation_A Formation of Cyclopropyl MgBr Cyclopropyl bromide->Grignard_Formation_A Mg Mg Mg->Grignard_Formation_A Coupling_A Grignard Addition Grignard_Formation_A->Coupling_A 4-Halo-2-methylbenzoyl\nderivative 4-Halo-2-methylbenzoyl derivative 4-Halo-2-methylbenzoyl\nderivative->Coupling_A Intermediate_A Intermediate Coupling_A->Intermediate_A Oxidation Oxidation Intermediate_A->Oxidation Final_Product_A 4-Cyclopropyl-2-methylbenzoic acid Oxidation->Final_Product_A 4-Bromo-1-cyclopropyl-2-methylbenzene 4-Bromo-1-cyclopropyl-2-methylbenzene Grignard_Formation_B Grignard Formation 4-Bromo-1-cyclopropyl-2-methylbenzene->Grignard_Formation_B Mg_B Mg Mg_B->Grignard_Formation_B Carboxylation Carboxylation Grignard_Formation_B->Carboxylation CO2 CO2 CO2->Carboxylation Acid_Workup Acid_Workup Carboxylation->Acid_Workup Final_Product_B 4-Cyclopropyl-2-methylbenzoic acid Acid_Workup->Final_Product_B

Caption: Two possible Grignard reaction routes for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid.

FAQs & Troubleshooting

Q1: I am having difficulty initiating the Grignard reaction. What can I do?

A1: The formation of a Grignard reagent is notoriously sensitive to reaction conditions.[5]

  • Anhydrous Conditions: Grignard reagents react with water.[5]

    • Troubleshooting: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically diethyl ether or THF.

  • Activation of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.[5]

    • Troubleshooting: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to activate the magnesium.[5] The use of ultrasound can also be effective.[6]

  • Initiation: Sometimes, the reaction is slow to start.

    • Troubleshooting: A small amount of pre-formed Grignard reagent can be added to initiate the reaction. Gentle heating may also be required, but be cautious as the reaction can become exothermic once it starts.

Q2: My Grignard carboxylation reaction (Route B) is giving low yields of the desired benzoic acid. What are the likely issues?

A2: Carboxylation of a Grignard reagent requires careful execution.

  • Reaction with CO₂: The Grignard reagent must be added to an excess of dry ice (solid CO₂), not the other way around. Adding CO₂ to the Grignard reagent can lead to the formation of a ketone by-product.

    • Troubleshooting: Prepare a slurry of crushed dry ice in an anhydrous ether and slowly add the Grignard solution to this slurry with vigorous stirring.

  • Moisture Contamination: Any moisture will quench the Grignard reagent before it can react with CO₂.[7]

    • Troubleshooting: Ensure your dry ice is free of condensed water. Perform the reaction under a positive pressure of an inert gas.

  • Work-up: The work-up procedure is crucial for isolating the carboxylic acid.

    • Troubleshooting: After the reaction with CO₂, the resulting magnesium salt must be hydrolyzed with a strong acid, such as HCl, to liberate the benzoic acid.[6]

Q3: I am observing the formation of a significant amount of a biphenyl by-product in my Grignard reaction. How can I avoid this?

A3: The formation of biphenyl by-products (Wurtz-type coupling) can occur, especially with aryl halides.

  • Reaction Temperature: Higher temperatures can favor the formation of coupling by-products.

    • Troubleshooting: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating.

  • Concentration: High concentrations of the alkyl halide can increase the likelihood of coupling.

    • Troubleshooting: Add the solution of the aryl halide to the magnesium turnings slowly and at a controlled rate to maintain a low instantaneous concentration.

Challenge Potential Cause Troubleshooting Action Reference
Grignard reaction fails to initiate Inactive magnesium surfaceAdd a crystal of iodine or use ultrasound to activate the magnesium.[5][6]
Wet glassware or solventOven-dry all glassware and use anhydrous solvents.[5]
Low yield in carboxylation Reaction of Grignard with productAdd Grignard reagent to an excess of crushed dry ice.[6]
Quenching by moistureUse dry CO₂ and maintain anhydrous conditions.[7]
Formation of biphenyl by-product High reaction temperatureMaintain gentle reflux and avoid overheating.
High concentration of aryl halideAdd the aryl halide solution slowly to the magnesium.

Purification and Characterization

Q: What is the best way to purify the final product, 4-Cyclopropyl-2-methylbenzoic acid?

A: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[8]

    • Procedure: A suitable solvent system should be identified. This typically involves a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A good starting point would be a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexane or heptane.

  • Column Chromatography: If recrystallization is ineffective, for example, if the impurities have similar solubility profiles to the product, column chromatography on silica gel can be employed.

    • Procedure: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a common choice for eluting carboxylic acids.

Q: What are the key analytical techniques for characterizing the final product?

A: A combination of spectroscopic and analytical methods should be used to confirm the structure and purity of 4-Cyclopropyl-2-methylbenzoic acid.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

  • Melting Point: A sharp melting point is indicative of a pure compound.

References

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). ISSN: 0975-8585. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • Google Patents. CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • University of Texas at Dallas. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • ResearchGate. ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • CoLab. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
  • Patsnap. 2-methylbenzoic acid patented technology retrieval search results. [Link]

  • National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link]

  • Google Patents.
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • Google Patents.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of 4-Cyclopropyl-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYC-04-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered Suzuki Coupling

Executive Summary & Decision Logic

You are encountering yield issues likely due to two converging factors: steric hindrance from the ortho-methyl group on the benzoic acid core, and the instability of the cyclopropyl nucleophile (protodeboronation).

Standard protocols using Pd(PPh₃)₄ often fail here. The ortho-methyl group blocks the approach of the palladium complex, slowing down oxidative addition. Simultaneously, cyclopropylboronic acid is prone to decomposition before it can successfully transmetallate.

Strategic Workflow

Use the following decision tree to select the correct protocol for your available reagents.

SynthesisLogic Start START: Select Nucleophile Source CheckReagent Do you have Potassium Cyclopropyl Trifluoroborate? Start->CheckReagent YesPath YES (Recommended) CheckReagent->YesPath NoPath NO (Only Boronic Acid) CheckReagent->NoPath ProtocolA PROTOCOL A: Molander Coupling (High Stability / High Yield) Ligand: XPhos or SPhos YesPath->ProtocolA Success Target: 4-Cyclopropyl-2-methylbenzoic acid Yield Goal: >85% ProtocolA->Success ProtocolB PROTOCOL B: Modified Suzuki (Requires Excess Reagent) Ligand: P(Cy)3 NoPath->ProtocolB ProtocolB->Success

Figure 1: Decision matrix for selecting the optimal synthetic route based on reagent stability.

Standard Operating Procedures (SOPs)

Protocol A: The "Molander" Route (Recommended)

Why this works: Potassium cyclopropyl trifluoroborate is air-stable and releases the active boronic species slowly, preventing decomposition (protodeboronation). The XPhos ligand creates a highly active catalyst that can overcome the steric bulk of the ortho-methyl group [1, 2].

Reagents:

  • Substrate: 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Nucleophile: Potassium cyclopropyl trifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos (4-10 mol%) or SPhos

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: CPME (Cyclopentyl methyl ether) / H₂O (10:1 ratio) or Toluene/H₂O (3:1)

Step-by-Step:

  • Charge: Add aryl bromide, trifluoroborate salt, Pd(OAc)₂, XPhos, and K₂CO₃ to a reaction vial.

  • Purge: Seal the vial and cycle vacuum/Nitrogen (3x). Oxygen is a yield-killer here.

  • Solvate: Add degassed solvent mixture via syringe.

  • Heat: Stir vigorously at 100°C for 16–24 hours. Note: High temperature is required to hydrolyze the trifluoroborate salt.

  • Check: Monitor by HPLC/LC-MS. Look for the disappearance of the bromide.

Protocol B: The Boronic Acid Route (Legacy)

Why this is difficult: Cyclopropylboronic acid decomposes rapidly. You must use a bulky, electron-rich phosphine (P(Cy)₃) to accelerate the reaction before the reagent dies [4].

Reagents:

  • Substrate: 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Nucleophile: Cyclopropylboronic acid (1.5 to 2.0 equiv - excess is critical)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tricyclohexylphosphine (P(Cy)₃) (10 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / H₂O (20:1)

Step-by-Step:

  • Pre-complex: Stir Pd(OAc)₂ and P(Cy)₃ in toluene for 15 mins under N₂ to form the active catalyst.

  • Add: Add the aryl bromide, boronic acid, and base.

  • Heat: Heat to 100°C .

  • Boost: If conversion stalls at 60%, add a second portion (0.5 equiv) of cyclopropylboronic acid dissolved in degassed solvent.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Death The ortho-methyl group is blocking the Pd. Switch from PPh₃ to XPhos or SPhos . These "Buchwald" ligands are designed to reach around steric bulk.
Bubbling / Gas Evolution Protodeboronation The cyclopropyl ring is falling off the boron and becoming cyclopropane gas. Switch to Protocol A (Trifluoroborate) or reduce water content in Protocol B.
Starting Material Remains Oxidative Addition Failure Are you using the Aryl Chloride? It is too unreactive for standard conditions. Switch to Aryl Bromide or Iodide .
Product stuck in Aqueous Wrong pH during Workup The product is an acid (pKa ~3.91) [5].[1] If the workup water is basic (pH > 5), the product stays in the water. Acidify to pH 2 with HCl to force it into the organic layer.
Black Precipitate (Pd Black) Ligand dissociation Your ligand is not stabilizing the Pd(0) species. Increase Ligand:Pd ratio to 2:1 or 3:1.

Advanced Optimization: The "Why" (Mechanism)

To consistently improve yield, you must understand the competing forces in the catalytic cycle.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Slowed by ortho-Me) Pd0->OxAdd + Ar-Br PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (The Bottleneck) PdII_Ar->TransMet + B-Cyclopropyl RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp SIDE REACTION: Protodeboronation TransMet->Decomp If too slow RedElim->Pd0

Figure 2: The Catalytic Cycle. Note that the Transmetallation step competes with the decomposition of the boronic acid.

The Ortho-Effect (Sterics)

The methyl group at the 2-position creates a "wall" protecting the Carbon-Halogen bond.

  • Impact: Standard ligands like Triphenylphosphine (PPh₃) are too small and not electron-rich enough to force the Palladium into this crowded space.

  • Solution: SPhos and XPhos are massive, electron-rich ligands. They accelerate Oxidative Addition and stabilize the crowded intermediate.

Protodeboronation (Stability)

Cyclopropylboronic acid is electronically unique. The carbon-boron bond is partially hybridized (sp2.4 character), making it susceptible to hydrolysis by water/base, releasing cyclopropane gas.

  • Impact: Your reagent evaporates before it couples.

  • Solution: The Molander Salt (Protocol A) masks the boron with fluorides. It only releases the active boronic acid slowly, matching the rate of the catalytic cycle so no reagent is wasted.

Purification & Workup Data[1]

Compound: 4-Cyclopropyl-2-methylbenzoic acid pKa: ~3.91 (Stronger acid than benzoic acid due to ortho-effect) [5].

Optimized Extraction Protocol:

  • Quench: Dilute reaction with water and Ethyl Acetate (EtOAc).

  • Phase Cut 1 (Impurity Removal): Adjust aqueous layer to pH 10 (using NaOH). Shake and separate.

    • Where is the product?Aqueous layer (as the carboxylate salt).

    • Where are the impurities? Organic layer (contains unreacted bromide, homocoupled byproducts, and ligands). Discard Organic Layer.

  • Phase Cut 2 (Product Isolation): Acidify the aqueous layer to pH 2 (using 1M HCl). The solution should turn cloudy as the product precipitates.

  • Extract: Add fresh EtOAc. Shake and separate.

    • Where is the product?Organic layer.

  • Dry: Dry over MgSO₄ and concentrate.

References

  • Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." The Journal of Organic Chemistry.

  • Charette, A. B., et al. (2012). "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Wallace, D. J., & Chen, C. (2002).[1][2] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters.

  • PubChem. (n.d.). "4-Cyclopropyl-2-methylbenzoic acid - Computed Properties (pKa)." National Library of Medicine.

Sources

Technical Support Center: Synthesis of 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Plausible Synthetic Routes and Potential Side Reactions

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid can be approached through several synthetic strategies. Each route, while viable, presents a unique set of potential side reactions that can impact yield and purity. Understanding these pathways is the first step in effective troubleshooting.

The most common and logical approaches involve forming the C-C bond between the cyclopropyl group and the aromatic ring, followed by the introduction or modification of the carboxylic acid group. The key plausible synthetic routes are:

  • Suzuki-Miyaura Coupling: This popular cross-coupling reaction would likely involve the reaction of a bromo- or iodo-substituted toluene derivative with cyclopropylboronic acid. A plausible starting material would be 4-bromo-3-methyltoluene.

  • Grignard Reaction with Carbon Dioxide: This classic method would involve the formation of a Grignard reagent from a halogenated precursor, such as 1-bromo-4-cyclopropyl-2-methylbenzene, followed by quenching with solid carbon dioxide (dry ice).

  • Ortho-lithiation followed by Carboxylation: This strategy would utilize a directing group to achieve regioselective lithiation of a cyclopropyl-substituted aromatic ring, followed by reaction with carbon dioxide.

Each of these routes is susceptible to specific side reactions, which we will address in the troubleshooting section.

Part 2: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis of 4-Cyclopropyl-2-methylbenzoic acid.

Category 1: Issues Related to Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion of my aryl halide starting material. What are the possible causes and solutions?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key factors.

  • Possible Cause 1: Inactive Palladium Catalyst. The active form of the palladium catalyst is Pd(0). If your Pd(II) precatalyst is not properly reduced in situ, or if the Pd(0) species is deactivated by oxygen, the catalytic cycle will not proceed.

    • Solution:

      • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

      • Degas your solvents thoroughly before use.

      • Consider adding a phosphine ligand that can also act as a reducing agent or including a small amount of a reducing agent in your reaction mixture.

  • Possible Cause 2: Poor Quality or Inactive Boronic Acid. Cyclopropylboronic acid can be prone to degradation, especially if it is old or has been stored improperly.

    • Solution:

      • Use freshly purchased or recently prepared cyclopropylboronic acid.

      • Consider using potassium cyclopropyltrifluoroborate, which is often more stable than the corresponding boronic acid.[1]

  • Possible Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is crucial for the transmetalation step in the Suzuki-Miyaura coupling.

    • Solution:

      • Screen a variety of bases, such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

      • Ensure your solvent is anhydrous, as water can hydrolyze the boronic acid. Common solvents for Suzuki coupling include toluene, dioxane, and THF. A study on the Suzuki coupling of cyclopropylboronic acid found that the addition of water can have a significant accelerating effect when using toluene as a solvent with K₃PO₄ as the base.[2]

Question 2: I am observing a significant amount of a byproduct that appears to be my starting material without the halogen. What is this and how can I prevent it?

Answer:

This byproduct is likely the result of a dehalogenation side reaction.

  • Mechanism of Dehalogenation: This side reaction can occur through several pathways, including protonolysis of the organopalladium intermediate or reductive elimination from a palladium-hydride species.

    • Solution:

      • Minimize sources of protons: Ensure your solvent and reagents are as anhydrous as possible.

      • Choice of phosphine ligand: Bulky electron-rich phosphine ligands can sometimes promote reductive elimination of the desired product over side reactions.

      • Temperature control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Question 3: My crude product contains a significant amount of a high-molecular-weight impurity. What could this be?

Answer:

This is likely a homocoupling product, resulting from the coupling of two molecules of your starting aryl halide or two molecules of the cyclopropylboronic acid.

  • Mechanism of Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the boronic acid. Homocoupling of the aryl halide can occur through various pathways in the catalytic cycle.

    • Solution:

      • Rigorous inert atmosphere: As with low conversion, ensuring a strictly oxygen-free environment is crucial.

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to favor the cross-coupling reaction over the homocoupling of the aryl halide.

      • Catalyst choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, consider screening different palladium sources and ligands.

Category 2: Issues Related to Grignard Reaction and Carboxylation

Question 1: I am having trouble initiating the formation of my Grignard reagent. What can I do?

Answer:

The formation of a Grignard reagent is highly sensitive to the reaction conditions.

  • Possible Cause 1: Presence of Water or Oxygen. Grignard reagents are extremely reactive towards water and oxygen. Even trace amounts can prevent the reaction from starting.

    • Solution:

      • Thoroughly dry all glassware in an oven before use.

      • Use anhydrous solvents.

      • Perform the reaction under a strictly inert atmosphere (nitrogen or argon).

      • The magnesium turnings should be fresh and have a metallic sheen. If they are oxidized, they can be activated by crushing them in a dry mortar and pestle or by adding a small crystal of iodine.

  • Possible Cause 2: Passivated Magnesium Surface. The surface of the magnesium metal can become coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.

    • Solution:

      • Activation of Magnesium: Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, exposing fresh metal. You can also add a few drops of 1,2-dibromoethane, which will react with the magnesium to form ethylene gas and magnesium bromide, activating the surface.

Question 2: My Grignard reaction worked, but after quenching with CO₂, I obtained a low yield of the desired carboxylic acid and a significant amount of the corresponding hydrocarbon (4-cyclopropyl-2-methylbenzene). Why did this happen?

Answer:

This is a classic problem in Grignard reactions and is usually due to the presence of an acidic proton source during the reaction or workup.

  • Mechanism of Protonolysis: Grignard reagents are strong bases and will react with any available acidic protons, such as those from water, alcohols, or even terminal alkynes, to form the corresponding alkane.

    • Solution:

      • Strictly anhydrous conditions: As mentioned above, ensure all reagents and solvents are free of water.

      • Careful addition of CO₂: When using dry ice, ensure that it is completely free of condensed water. It is also important to use a large excess of dry ice to ensure complete carboxylation and to keep the reaction mixture cold.

      • Workup procedure: The acidic workup should only be performed after the Grignard reagent has had sufficient time to react with the CO₂.

Question 3: Besides the desired carboxylic acid, I have isolated a neutral, higher molecular weight byproduct. What could it be?

Answer:

A common byproduct in the carboxylation of Grignard reagents is a ketone, formed by the reaction of the initially formed carboxylate with a second molecule of the Grignard reagent.

  • Mechanism of Ketone Formation:

    • R-MgX + CO₂ → R-CO₂-MgX

    • R-CO₂-MgX + R-MgX → R₂C(OMgX)₂

    • R₂C(OMgX)₂ + 2H₃O⁺ → R₂C=O + 2Mg²⁺ + 2X⁻ + 3H₂O

    • Solution:

      • Inverse addition: Add the Grignard reagent slowly to a large excess of crushed dry ice. This ensures that the Grignard reagent always encounters an excess of CO₂, minimizing the chance of it reacting with the newly formed carboxylate.

      • Low temperature: Maintain a very low temperature during the addition of the Grignard reagent to the dry ice.

Category 3: Issues Related to Ortho-lithiation and Carboxylation

Question 1: The lithiation of my cyclopropyl-substituted aromatic compound is not regioselective. How can I improve this?

Answer:

Regioselectivity in ortho-lithiation is controlled by the directing group on the aromatic ring.

  • Possible Cause: Weak or Poorly Positioned Directing Group. The effectiveness of a directing group depends on its ability to coordinate with the lithium atom of the organolithium reagent.

    • Solution:

      • Choose a strong directing group: If possible, start with a substrate that has a powerful directing group, such as a tertiary amide or an oxazoline, ortho to the desired position of lithiation.

      • Steric hindrance: If there are multiple potential sites for lithiation, steric hindrance can be used to favor one over the other.

      • Temperature control: Lithiation reactions are often highly sensitive to temperature. Running the reaction at a very low temperature (e.g., -78 °C) can improve regioselectivity.

Question 2: I am observing byproducts that suggest a rearrangement has occurred. What is happening?

Answer:

If your substrate contains a carbamate or a similar group, you may be observing an anionic Fries rearrangement.

  • Mechanism of Anionic Fries Rearrangement: This is a known side reaction for ortho-lithiated aryl carbamates, where the carbamoyl group migrates from the oxygen to the ortho-lithiated carbon.

    • Solution:

      • Low temperature: This rearrangement is often temperature-dependent. Maintaining a low temperature throughout the reaction and workup can suppress it.

      • Rapid quenching: Quench the lithiated intermediate with CO₂ as quickly as possible after it is formed.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a Suzuki-Miyaura synthesis of 4-Cyclopropyl-2-methylbenzoic acid?

A1: A good starting point would be the Suzuki-Miyaura coupling of 4-bromo-2-methylbenzoic acid or its corresponding methyl ester with cyclopropylboronic acid . The ester is often preferred as the free carboxylic acid can sometimes interfere with the catalyst. If the ester is used, a final hydrolysis step will be required.

Q2: How can I effectively purify the final product?

A2: Purification of benzoic acid derivatives can often be achieved by recrystallization . A common solvent system for this is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon cooling, the pure benzoic acid should crystallize out. Alternatively, acid-base extraction can be used to separate the acidic product from neutral byproducts. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH or NaHCO₃). The aqueous layer, containing the sodium salt of the benzoic acid, is then acidified to precipitate the pure product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. For characterization of the final product, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. Mass spectrometry will confirm the molecular weight, and infrared (IR) spectroscopy can be used to identify the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several of the reagents used in these syntheses require special handling:

  • Organolithium reagents (e.g., n-BuLi, s-BuLi): These are pyrophoric and will ignite on contact with air. They must be handled under a strictly inert atmosphere.

  • Grignard reagents: These are highly reactive with water and air.

  • Palladium catalysts: While not as acutely hazardous as the organometallic reagents, they are toxic and should be handled with care.

  • Solvents: Many of the solvents used (e.g., THF, dioxane, toluene) are flammable.

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Part 4: Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-Cyclopropyl-2-methylbenzoate
  • To an oven-dried Schlenk flask, add methyl 4-bromo-2-methylbenzoate (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • To this mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and tricyclohexylphosphine (PCy₃, 0.04 equiv).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 4-Cyclopropyl-2-methylbenzoate
  • Dissolve the methyl ester in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH, 2-3 equiv).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the organic solvents under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired carboxylic acid.

Part 5: Visualizations

Diagram 1: General Synthetic Workflow

G cluster_suzuki Suzuki-Miyaura Route cluster_grignard Grignard Route A 4-Bromo-2-methyl- benzoic acid ester C Methyl 4-cyclopropyl- 2-methylbenzoate A->C Pd Catalyst, Base B Cyclopropylboronic acid B->C D 4-Cyclopropyl- 2-methylbenzoic acid C->D Hydrolysis E 1-Bromo-4-cyclopropyl- 2-methylbenzene F Grignard Reagent E->F Mg G 4-Cyclopropyl- 2-methylbenzoic acid F->G 1. CO2 2. H3O+

Caption: Plausible synthetic routes to 4-Cyclopropyl-2-methylbenzoic acid.

Diagram 2: Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 ArPd(II)XL2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(O-Base)L2 ArPd(II)(O-Base)L2 ArPd(II)XL2->ArPd(II)(O-Base)L2 Ligand Exchange (Base) Dehalogenation Dehalogenation Product (Ar-H) ArPd(II)XL2->Dehalogenation Protonolysis Homocoupling Homocoupling Product (Ar-Ar) ArPd(II)XL2->Homocoupling Dimerization ArPd(II)(Cyclopropyl)L2 ArPd(II)(Cyclopropyl)L2 ArPd(II)(O-Base)L2->ArPd(II)(Cyclopropyl)L2 Transmetalation (Cyclopropyl-B(OR)2) ArPd(II)(Cyclopropyl)L2->Pd(0)L2 Reductive Elimination Product 4-Cyclopropyl- 2-methylbenzoate ArPd(II)(Cyclopropyl)L2->Product

Caption: Suzuki-Miyaura catalytic cycle with key side reactions.

Part 6: References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Cyclopropylboronic Acid. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Wallace, D. J.; Chen, C. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters2002 , 43 (39), 6987-6990. [Link]

  • Molander, G. A.; Trice, S. L. J.; Dreher, S. D. Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Accounts of Chemical Research2010 , 43 (4), 519–531. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Snieckus, V. Directed ortho metalation. Toluene- and arene-fused heterocycles. Chemical Reviews1990 , 90 (6), 879–933. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

  • Molander, G. A.; Yun, C.-S. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry2002 , 67 (24), 8416–8423. [Link]

Sources

troubleshooting purification of 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8). It is designed for researchers encountering specific isolation challenges following Suzuki-Miyaura cross-coupling reactions.

Status: Active Operator: Senior Application Scientist Topic: Purification & Isolation Troubleshooting

Executive Summary

4-Cyclopropyl-2-methylbenzoic acid is a benzoic acid derivative typically synthesized via Suzuki coupling of 4-bromo-2-methylbenzoic acid (or its ester) with cyclopropylboronic acid. The presence of the cyclopropyl group (lipophilic, acid-sensitive) and the carboxylic acid moiety (ionizable, dimer-forming) creates a unique set of purification challenges.

Common failure modes include:

  • Oiling out during acidification due to the lipophilic nature of the cyclopropyl ring.

  • Persistent Palladium (Pd) contamination from the coupling catalyst.

  • Co-elution of starting material (4-bromo-2-methylbenzoic acid) which shares similar acidic properties.

Phase 1: The "Crude" Reality (Reaction Workup)

Q: My crude reaction mixture is a dark black tar. How do I efficiently remove the bulk Palladium catalyst before attempting crystallization?

A: The "black tar" indicates reduced Palladium (


) aggregation. Do not attempt crystallization directly from this state; the Pd nanoparticles will act as nucleation sites for impurities, trapping them in the lattice.

Protocol: The "Cel-Base" Filtration

  • Dissolution: Dissolve your crude mixture in 1M NaOH (or saturated

    
    ). The product will ionize to the carboxylate salt and dissolve in water.
    
  • Filtration: Add Celite 545 and activated charcoal to the aqueous solution. Stir for 30 minutes.

  • Execution: Filter through a packed Celite pad.[1] The Pd black and lipophilic phosphine ligands will remain on the pad.

  • Outcome: You obtain a clear, yellow aqueous filtrate containing your product as the sodium salt.

Technical Insight: This step relies on the solubility differential. The Pd-ligand complex is generally insoluble in high pH aqueous media, whereas your target compound (


) becomes highly soluble [1].
Q: I see a significant emulsion during the initial extraction. What is causing this?

A: Emulsions in Suzuki couplings involving cyclopropyl groups are often caused by the amphiphilic nature of the product (lipophilic cyclopropyl tail + hydrophilic carboxylate head) acting as a surfactant, combined with residual boronic acid species.

Troubleshooting Steps:

  • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 11) . At lower pH (8-9), partially protonated species can stabilize the interface.

  • Brine Wash: Saturate the aqueous phase with NaCl to increase ionic strength (salting-out effect).

  • Solvent Swap: If using DCM (dichloromethane), switch to TBME (tert-butyl methyl ether) or Ethyl Acetate . DCM often has a density similar to heavy brine, exacerbating separation issues.

Phase 2: The Acid-Base Swing (Chemical Purification)

Q: I have unreacted 4-bromo-2-methylbenzoic acid in my crude. Will acid-base extraction remove it?

A: No. This is a critical oversight. Both the product and the starting material are benzoic acids with similar


 values (~3.9 for o-toluic derivatives) [5]. Both will extract into the base and precipitate upon acidification.

Solution: Selective Precipitation or Chromatography

  • Method A (Chromatography): You must esterify the mixture (MeOH/H2SO4) to separate the methyl esters via flash chromatography (Hexane/EtOAc), then hydrolyze back to the acid. The cyclopropyl ester moves significantly differently (

    
     shift) than the bromo ester due to the "molecular shape" effect of the cyclopropyl ring.
    
  • Method B (Selective Crystallization): The bromo-impurity is significantly less soluble in non-polar solvents than the cyclopropyl product. See Phase 3.

Visualization: The Acid-Base Purification Logic

AcidBaseLogic Crude Crude Mixture (Product, SM, Pd, Ligands) Step1 Dissolve in organic solvent (e.g., EtOAc) Extract with 1M NaOH Crude->Step1 OrgLayer Organic Layer (Contains Pd, Ligands, Boronic dimers) Step1->OrgLayer Discard AqLayer Aqueous Layer (pH > 12) (Contains Product-Na, SM-Na) Step1->AqLayer Keep Acidify Acidify to pH 2-3 (HCl addition) AqLayer->Acidify Precipitate Precipitate Formed? Acidify->Precipitate Solid Filter Solid (Crude Acid) Precipitate->Solid Yes Oil Oiling Out Issue Precipitate->Oil No (Sticky Gum)

Figure 1: The Acid-Base Swing workflow. Note that non-acidic impurities are removed in the organic wash, but acidic impurities (SM) track with the product.

Phase 3: Crystallization & Polishing

Q: Upon acidification, my product comes out as a sticky oil/gum, not a solid. Why?

A: This is "Oiling Out," common with cyclopropyl aromatics. The melting point of 4-cyclopropyl-2-methylbenzoic acid is likely moderate (~100-115°C), and the presence of impurities depresses this further. Rapid acidification traps solvent/impurities, preventing crystal lattice formation.

Corrective Protocol:

  • Re-dissolve: Take the oil back into base (NaOH).

  • Controlled Acidification: Add HCl dropwise over 30 minutes.

  • Seeding: Once the solution turns cloudy (pH ~5-6), add a few seed crystals of pure product (if available) or scratch the glass wall.

  • Temperature: Perform the acidification at 0°C .

  • Co-solvent: If oiling persists, add 10% Methanol to the aqueous base before acidifying. The alcohol reduces the interfacial tension and promotes crystallization over oiling.

Q: Which solvent system is best for recrystallization?

A: Based on the lipophilicity of the cyclopropyl group and the polarity of the carboxylic acid:

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add warm water until turbid, cool slowly. Best for removing inorganic salts.
Toluene Medium Good for removing non-polar impurities, but the acid dimer solubility might be too high.
Acetonitrile High Excellent for separating the Bromo-impurity . The Bromo-analog is often less soluble in cold MeCN than the Cyclopropyl-analog.
Hexane / EtOAc Low Often leads to oiling out due to the large polarity difference.

Phase 4: Analytical Anomalies

Q: My HPLC purity is 99%, but the NMR shows extra peaks in the aromatic region.

A: You are likely observing Rotamers or Anisotropic effects if running in


.
  • Cause: Benzoic acids form stable hydrogen-bonded dimers in non-polar solvents like Chloroform. This can broaden peaks or shift chemical shifts.

  • Fix: Run the NMR in DMSO-d6 or Methanol-d4 . These solvents break the dimer H-bonds, resulting in sharp, distinct singlets for the methyl and cyclopropyl protons [2, 7].

Q: The integration of the cyclopropyl protons (0.7-1.1 ppm) is higher than expected.

A: Check for Grease or Silicone oil .

  • Cyclopropyl protons appear highfield (0.7–1.1 ppm).

  • Vacuum grease and silicone grease also appear in the 0.0–1.5 ppm region.

  • Verification: Check the coupling constants. Cyclopropyl protons show a distinct multiplet pattern (

    
    ), whereas grease is usually a broad singlet or messy multiplet without clear coupling [7].
    

References

  • PubChem. 4-Cyclopropylbenzoic acid (Analogous Property Data).[2][3] National Library of Medicine. [Link]

  • Li, A. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (Catalyst selection and reaction conditions). [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.[Link]

  • Evergreensino Chemical. pKa Comparison of Methylbenzoic Acid Derivatives.[Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-methyl-, 2-methylpropyl ester (Mass Spec and Properties).[4][Link]

  • University of Luxembourg. PubChemLite: 4-cyclopropyl-2-methylbenzoic acid Structure & Spectra.[Link]

Sources

optimization of reaction conditions for 4-Cyclopropyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid (CAS No: 909698-10-8).[1] This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we dissect common synthetic challenges, offering pragmatic, field-tested solutions and detailed protocols grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Cyclopropyl-2-methylbenzoic acid?

There are two predominant and reliable routes reported in the literature:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This is a highly versatile method that involves coupling a suitable aryl halide (e.g., 4-bromo-2-methylbenzoic acid or its ester) with a cyclopropylboronic acid derivative.[2][3][4] This approach is favored for its functional group tolerance and generally high yields.

  • Saponification of a Precursor Ester: This is typically the final step in a longer synthetic sequence where the ester, methyl 4-cyclopropyl-2-methylbenzoate, is first synthesized. The ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.[5] This method is straightforward and often results in near-quantitative yields if the ester precursor is pure.[5]

Q2: What are the critical parameters to control during a Suzuki-Miyaura coupling to introduce the cyclopropyl group?

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four components:

  • Palladium Catalyst: Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.

  • Ligand: A bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often essential, particularly when using less reactive aryl chlorides, as it accelerates the oxidative addition step.[3]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation.[6] Potassium phosphate (K₃PO₄) is highly effective, though potassium carbonate (K₂CO₃) can also be used.[3]

  • Solvent System: A two-phase system, such as Toluene/Water, is often beneficial and can accelerate the reaction.[3] Other common solvents include dimethoxyethane (DME) and tetrahydrofuran (THF).

Q3: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most common and rapid method. A suitable mobile phase, such as ethyl acetate/hexane, can effectively separate the starting material from the product.[7] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is the standard procedure for purifying the final product?

The typical purification workflow involves:

  • Acid-Base Extraction: After the reaction is complete, the mixture is typically acidified (e.g., with 10% HCl) to a pH < 7 to protonate the carboxylic acid.[5]

  • Solvent Extraction: The product is then extracted into an organic solvent like ethyl acetate.[5]

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.

  • Recrystallization/Trituration: For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., combining a good solvent like ethanol with a poor solvent like water or heptane) or triturated with a non-polar solvent like hexanes to remove soluble impurities.[3][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We focus on causality to help you diagnose and resolve issues logically.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
  • Possible Cause A: Inactive Catalyst

    • Diagnosis: The palladium(0) active species may not have been generated efficiently or has decomposed.

    • Solution:

      • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the phosphine ligand and the Pd(0) species.

      • Use a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand (e.g., PCy₃). The ligand not only facilitates the catalytic cycle but also protects the palladium center.

      • If using an aryl chloride, which is less reactive than an aryl bromide, consider a more specialized ligand system known for activating C-Cl bonds.[2]

  • Possible Cause B: Protodeboronation of Cyclopropylboronic Acid

    • Diagnosis: Cyclopropylboronic acid can be unstable and prone to decomposition (protodeboronation), especially under prolonged heating or in the presence of excess water, yielding cyclopropane gas and boric acid.[2]

    • Solution:

      • Use a slight excess (1.2-1.5 equivalents) of the cyclopropylboronic acid to compensate for potential degradation.

      • Do not pre-mix the boronic acid and base in the aqueous phase for extended periods before adding the organic phase and catalyst. Add the boronic acid towards the end of the reaction setup.

      • Consider using potassium cyclopropyltrifluoroborate, which is often more stable than the corresponding boronic acid and can be used directly in Suzuki-Miyaura reactions.[2]

  • Possible Cause C: Ineffective Base

    • Diagnosis: The chosen base may not be strong enough or soluble enough to efficiently activate the boronic acid.

    • Solution: Potassium phosphate (K₃PO₄) is generally a superior choice to potassium carbonate (K₂CO₃) for this reaction due to its higher basicity and favorable interaction with the boronic acid.[3] Ensure the base is finely powdered to maximize its surface area and reactivity.

Problem 2: Incomplete Saponification of the Ester Precursor
  • Possible Cause A: Insufficient Hydroxide

    • Diagnosis: Saponification is a stoichiometric reaction. An insufficient amount of base will lead to an incomplete reaction.

    • Solution: Use a significant excess of the hydroxide source. A common protocol uses 3 equivalents of lithium hydroxide monohydrate (LiOH·H₂O) to drive the reaction to completion.[5]

  • Possible Cause B: Poor Solubility/Biphasic System

    • Diagnosis: The ester may have poor solubility in a purely aqueous medium, leading to a slow, interface-limited reaction.

    • Solution: Employ a mixed solvent system. A combination of THF, Methanol, and Water (e.g., in a 3:2:1 ratio) provides a homogeneous environment for both the ester and the lithium hydroxide, dramatically increasing the reaction rate.[5]

  • Possible Cause C: Insufficient Temperature

    • Diagnosis: Like most reactions, saponification rates are temperature-dependent. Room temperature may be too slow for a timely conversion.

    • Solution: Heating the reaction mixture is highly effective. Stirring at 70 °C for 2 hours has been shown to result in a 99% yield.[5]

Problem 3: Product Contaminated with Impurities
  • Possible Cause A: Homo-coupling of the Boronic Acid

    • Diagnosis: During Suzuki coupling, the boronic acid can couple with itself to form dicyclopropyl species, especially if the oxidative addition to the aryl halide is slow.

    • Solution: This is primarily controlled by optimizing the catalyst and ligand system. Using a ligand like PCy₃ that promotes rapid oxidative addition can minimize the lifetime of the Pd(0) species available for side reactions.

  • Possible Cause B: Isomer Formation from Starting Materials

    • Diagnosis: If the synthesis of the starting material (e.g., 4-bromo-2-methylbenzoic acid) was not regioselective, you may be starting with a mixture of isomers. For instance, Friedel-Crafts reactions on m-substituted toluenes can produce both ortho and para isomers, which are difficult to separate.[9]

    • Solution:

      • Verify the purity of your starting aryl halide by ¹H NMR or GC-MS before beginning the coupling reaction.

      • If isomers are present, they must be separated prior to the coupling step, often via recrystallization or column chromatography.

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling an aryl bromide with cyclopropylboronic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-2-methylbenzoic acid (1.0 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add toluene and water (e.g., a 4:1 v/v mixture).

  • Reagent Addition: Add cyclopropylboronic acid (1.3 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.

  • Workup: Cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the layers.

  • Acidification & Extraction: Acidify the aqueous layer with 2M HCl to pH ~2. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄Toluene100~40%
Pd(PPh₃)₄ (5)-K₂CO₃Toluene100~65%
Pd(OAc)₂ (5)PCy₃ (10)K₃PO₄Toluene/H₂O100>90%
PdCl₂(dppf) (5)-K₃PO₄THF80~40%
Data synthesized from representative conditions reported in the literature.[3]
Protocol 2: Saponification of Methyl 4-cyclopropyl-2-methylbenzoate

This protocol provides a high-yielding final step to the target acid from its methyl ester.[5]

  • Dissolution: In a round-bottom flask, dissolve methyl 4-cyclopropyl-2-methylbenzoate (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:2:1 v/v/v).

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to 70 °C for 2 hours. Monitor completion by TLC.

  • Solvent Removal: After cooling, remove the excess organic solvents (THF, MeOH) under reduced pressure.

  • Acidification: Dissolve the remaining residue in water and acidify to pH < 7 with 10% aqueous HCl. A white precipitate of the product should form.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, typically in >95% yield.

Visualized Workflow

Troubleshooting Low Yield in Suzuki-Miyaura Synthesis

This decision tree illustrates a logical workflow for diagnosing and solving low-yield issues in the Suzuki-Miyaura coupling reaction.

G start Low Yield (<50%) check_reagents Verify Reagent Purity & Stoichiometry (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_problem1 Impure Starting Material? check_reagents->sub_problem1 Purity sub_problem2 Incorrect Stoichiometry? check_reagents->sub_problem2 Amount sub_problem_cond1 Inert Atmosphere Maintained? check_conditions->sub_problem_cond1 sub_problem_cond2 Optimal Catalyst/Ligand Used? check_conditions->sub_problem_cond2 sub_problem_cond3 Correct Base & Solvent? check_conditions->sub_problem_cond3 sub_problem1->check_conditions No solution1 Purify Starting Materials (Recrystallize/Chromatography) sub_problem1->solution1 Yes sub_problem2->check_conditions No solution2 Re-run with Correct Stoichiometry (Use 1.2-1.5 eq Boronic Acid) sub_problem2->solution2 Yes solution_cond1 Improve Degassing Protocol (Use Schlenk line) sub_problem_cond1->solution_cond1 No solution_cond2 Switch to Pd(OAc)2 / PCy3 Especially for Aryl Chlorides sub_problem_cond2->solution_cond2 No solution_cond3 Use K3PO4 in Toluene/H2O sub_problem_cond3->solution_cond3 No

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health (NIH). [Link]

  • A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. National Institutes of Health (NIH). [Link]

  • CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Cyclopropanecarboxylic acid. Organic Syntheses. [Link]

  • United States Patent 8,952,175.
  • General procedure for the preparation of methyl 4-acetyl-2-methylbenzoate (2). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 2-methylbenzoic acid patented technology retrieval search results. Patsnap. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • 4-Cyclopropylbenzoic acid. National Institutes of Health (NIH) - PubChem. [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Colorado Boulder. [Link]

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. ACS Publications. [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • CYCLIZATION REACTIONS WITH REAGENTS CONTAINING A CAGE SUBSTITUTE. Norwegian Journal of development of the International Science. [Link]

  • HIGHLY REACTIVE MAGNESIUM FOR THE PREPARATION OF GRIGNARD REAGENTS: 1-NORBORNANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • On the Mechanism of Grignard Reagent Formation. ResearchGate. [Link]

Sources

stability issues of 4-Cyclopropyl-2-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8). The content is structured to support researchers encountering specific physicochemical challenges during drug development workflows.

Compound Profile

  • CAS: 909698-10-8[1]

  • Molecular Weight: 176.21 g/mol [1][2]

  • Key Structural Features:

    • Ortho-methyl group: Introduces steric hindrance near the carboxylate.

    • Para-cyclopropyl group: Electron-donating, strained ring system.

    • Carboxylic acid: pH-dependent solubility (pKa ~4.5–5.0).

Part 1: Solubility & Physical Stability Troubleshooting

Issue: "My compound precipitates immediately upon dilution into aqueous buffer."

Diagnosis: This is the most common issue. The molecule combines a lipophilic core (phenyl + cyclopropyl + methyl) with a single ionizable group. At pH levels below its pKa (acidic conditions), the molecule is protonated (neutral) and highly insoluble.

Troubleshooting Protocol:

  • Check Buffer pH: Ensure the final buffer pH is > 7.5 .

    • Reasoning: You must deprotonate the carboxylic acid to form the more soluble carboxylate anion. The ortho-methyl group can slightly increase the pKa compared to unsubstituted benzoic acid, requiring a higher pH for full ionization.

  • Optimize Cosolvent:

    • Recommended: DMSO (Dimethyl sulfoxide).[3][4][5][6]

    • Avoid: Ethanol or Methanol for long-term storage (risk of esterification, see Chemical Stability).

  • Step-by-Step Dilution Method:

    • Dissolve stock in 100% DMSO (typically 10–50 mM).

    • Add the buffer to the DMSO stock slowly with vortexing, not the other way around, to prevent local high concentrations that trigger aggregation.

Data Table: Solubility Profile (Estimated)

Solvent SystemSolubility StatusRecommendation
Pure Water (pH < 4) InsolubleDo Not Use. Compound will crash out.
PBS (pH 7.4) Low/ModerateRequires <1% DMSO cosolvent.
DMSO (Anhydrous) High (>50 mM)Ideal for Stock Solutions.
Methanol/Ethanol HighShort-term only. Risk of esterification.

Part 2: Chemical Stability & Degradation

Issue: "I see extra peaks in my HPLC chromatogram after 24 hours."

Diagnosis: Three primary degradation pathways are possible based on the functional groups:

  • Acid-Catalyzed Ring Opening: The cyclopropyl ring is strained (~27.5 kcal/mol strain energy). While generally robust, strong mineral acids can trigger ring opening.

  • Esterification: In alcoholic solvents (MeOH/EtOH), the carboxylic acid can convert to an ester, especially if trace acid is present.

  • Dimerization: In non-polar solvents, benzoic acids form stable hydrogen-bonded dimers, which can appear as split peaks or broadened bands in chromatography.

Visualizing the Degradation Risks

Stability_Pathways Compound 4-Cyclopropyl-2-methylbenzoic acid StrongAcid Strong Acid (pH < 1) + Heat Compound->StrongAcid Alcohol Methanol/Ethanol (Solvent) Compound->Alcohol Radical Oxidative Radicals (Light/Air) Compound->Radical RingOpen Ring Opening (Isomerization) StrongAcid->RingOpen Strain Release Ester Methyl/Ethyl Ester (Artifact) Alcohol->Ester Slow Esterification Oxidation Benzylic Oxidation (Degradation) Radical->Oxidation Radical Attack

Figure 1: Primary degradation pathways. The cyclopropyl ring is sensitive to strong acids, while the carboxylic acid is sensitive to alcoholic solvents.

Q: Is the cyclopropyl group stable during acidic workups? A: Yes, within limits. Synthesis protocols for this molecule typically involve hydrolysis of an ester using LiOH at 70°C, followed by acidification to pH < 7 with 10% HCl to precipitate the product [1].

  • Implication: The cyclopropyl ring survives 10% HCl at room temperature.

  • Warning: Do not heat the compound in strong acid (e.g., 6M HCl or H2SO4 > 50°C), as this will likely trigger ring opening or rearrangement to a propenyl chain.

Part 3: Reactivity & Synthesis Support

Issue: "Coupling reactions (e.g., Amide bond formation) are proceeding slowly."

Diagnosis: The ortho-methyl group (at position 2) creates significant steric hindrance around the carboxylic acid carbon. This "ortho-effect" blocks the approach of nucleophiles or coupling reagents.

Optimization Protocol:

  • Use More Active Reagents: Switch from standard EDC/NHS coupling to HATU or COMU , which are more efficient for sterically hindered acids.

  • Catalytic Additives: Ensure the use of HOAt (if available) or Oxyma Pure to speed up the activation step.

  • Reaction Time: Hindered substrates often require 2–4x longer reaction times than unsubstituted benzoic acids.

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

To distinguish between simple precipitation and actual chemical degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if investigating acid sensitivity).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (aromatic ring) and 210 nm.

    • Note: If you see a peak at a slightly higher retention time in Methanol samples, it is likely the Methyl Ester artifact.

Protocol B: Solubility Enhancement for Bioassays
  • Prepare a 50 mM stock in anhydrous DMSO.

  • Aliquot into single-use vials and store at -20°C (Avoid freeze-thaw cycles which introduce moisture).

  • On the day of the assay, dilute 1:1000 into pre-warmed (37°C) buffer (pH 7.4 or higher).

  • If precipitation occurs, add 0.05% Tween-80 to the buffer before adding the compound.

References

  • Synthesis and Workup Stability

    • The stability of the cyclopropyl group under basic hydrolysis (LiOH, 70°C) and acidic precipitation (10% HCl)
    • Source:ChemicalBook & Patent Literature (WO2014/125408) .

  • Cyclopropyl Group Chemistry: Cyclopropyl groups are generally stable to weak acids but undergo ring opening with strong Bronsted acids or Lewis acids. Source:Patai's Chemistry of Functional Groups: The Chemistry of the Cyclopropyl Group.
  • Solubility of Benzoic Acid Derivatives

    • Ortho-substituted benzoic acids exhibit pH-dependent solubility profiles heavily influenced by the steric bulk of the substituent.
    • Source:ResearchGate: Solubility of 4-Methylbenzoic Acid .

Sources

overcoming poor solubility of 4-Cyclopropyl-2-methylbenzoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the poor aqueous solubility of this compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the reliability and reproducibility of your results.

Troubleshooting Quick Guide

This section addresses the most common immediate problems encountered during experiments.

Q1: My compound precipitated out of solution after I added it to my aqueous assay buffer. What happened?

A: This is a classic sign of a compound exceeding its solubility limit in the final assay conditions. 4-Cyclopropyl-2-methylbenzoic acid is a lipophilic carboxylic acid with inherently low aqueous solubility, especially at neutral or acidic pH. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to crash out of solution.

Q2: I'm observing inconsistent results or a lower-than-expected dose-response in my assay. Could this be related to solubility?

A: Absolutely. Poor solubility is a primary cause of experimental variability and artifacts. If the compound is not fully dissolved, its effective concentration is unknown and likely much lower than the nominal concentration. This can lead to underestimation of potency, inconsistent results between replicates, and a flattened dose-response curve.

Q3: I see an oily film or fine particles in my stock solution. Is this normal?

A: No, this indicates that the compound is not fully dissolved in your stock solvent. You may need to gently warm the solution, vortex it more thoroughly, or reconsider your choice of solvent or concentration. Using a stock solution with undissolved particles will lead to inaccurate dosing in your experiments.

Frequently Asked Questions (FAQs)

This section provides a deeper dive into the science behind the solubility challenges and offers detailed strategies for mitigation.

FAQ 1: What are the key physicochemical properties of 4-Cyclopropyl-2-methylbenzoic acid that affect its solubility?

Understanding the molecule's properties is the first step in troubleshooting. 4-Cyclopropyl-2-methylbenzoic acid (C₁₁H₁₂O₂) is a derivative of benzoic acid.[1] Its structure, featuring a cyclopropyl and a methyl group on the benzene ring, increases its lipophilicity compared to benzoic acid.

Key Structural Features and Their Impact:

  • Carboxylic Acid Group (-COOH): This is the primary driver of the compound's pH-dependent solubility. In its protonated (acidic) form at low pH, the molecule is less polar and thus less soluble in water.[2][3] As the pH increases above the compound's pKa, the carboxylic acid deprotonates to form a negatively charged carboxylate ion (-COO⁻), which is significantly more polar and water-soluble.[2][4]

  • Aromatic Ring, Methyl, and Cyclopropyl Groups: These nonpolar moieties contribute to the molecule's overall hydrophobicity, which reduces its affinity for aqueous solvents.[2][5]

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₁₂O₂-
Molecular Weight 176.22 g/mol [1]Moderate size, but lipophilic groups dominate.
Predicted LogP ~3.0 - 3.5Indicates a preference for lipid environments over aqueous ones.
Predicted pKa ~4.0 - 4.5Critical pH for the transition from poor to improved solubility.
Aqueous Solubility Poor at neutral/acidic pHThe primary challenge to address in most biological assays.
FAQ 2: How does pH dramatically influence the solubility of this compound?

The solubility of carboxylic acids like 4-Cyclopropyl-2-methylbenzoic acid is governed by the Henderson-Hasselbalch equation. The key is the relationship between the solution's pH and the compound's pKa.

  • When pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated (-COOH) form. This form is less polar and has very low water solubility.

  • When pH > pKa: The carboxylic acid group is mostly in its deprotonated, ionized (-COO⁻) state. This carboxylate salt is an ion and is much more soluble in polar solvents like water.[2][3]

This relationship can be visualized as a chemical equilibrium:

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_Solubility R-COOH (Poorly Soluble) High_Solubility R-COO⁻ + H⁺ (More Soluble) Low_Solubility->High_Solubility Add Base (OH⁻) (Shifts Equilibrium Right) High_Solubility->Low_Solubility Add Acid (H⁺) (Shifts Equilibrium Left)

Caption: pH-dependent equilibrium of 4-Cyclopropyl-2-methylbenzoic acid.

FAQ 3: What is the best way to prepare a stock solution of 4-Cyclopropyl-2-methylbenzoic acid?

The most common and effective method is to use a water-miscible organic co-solvent.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[6]

  • Ethanol (EtOH): A good alternative, though it may be less effective than DMSO for highly lipophilic compounds.

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP): These are also strong organic solvents that can be used.[6]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh out 1.762 mg of 4-Cyclopropyl-2-methylbenzoic acid (for a 1 mL final volume).

  • Add Solvent: Add the appropriate volume of high-purity DMSO (e.g., add 1 mL of DMSO to 1.762 mg of the compound).

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Use a bath sonicator for 5-10 minutes if warming is not sufficient.

  • Visual Inspection: Hold the vial up to a light source to ensure there are no visible particles or precipitate. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Note: Always aim to keep the final concentration of the organic co-solvent in your assay below a certain threshold (typically <0.5% or <0.1% v/v) to avoid solvent-induced artifacts or toxicity. Run a solvent tolerance control in your assay to confirm.

FAQ 4: My assay buffer is at a neutral pH. What strategies can I use to keep the compound in solution?

This is the central challenge. Here is a decision-making workflow to guide your strategy.

G Start Start: Need to solubilize 4-Cyclopropyl-2-methylbenzoic acid in neutral pH assay buffer Check_CoSolvent Is a co-solvent like DMSO (<0.5%) acceptable in the assay? Start->Check_CoSolvent Use_CoSolvent Strategy 1: Use Co-Solvent - Prepare high-concentration stock in DMSO. - Perform serial dilutions carefully. - Ensure final DMSO % is low. Check_CoSolvent->Use_CoSolvent Yes Check_pH Can the assay tolerate a slightly basic pH (e.g., 7.5-8.0)? Check_CoSolvent->Check_pH No CoSolvent_Fail Precipitation still occurs or co-solvent interferes with assay. Use_CoSolvent->CoSolvent_Fail End Solution Found Use_CoSolvent->End CoSolvent_Fail->Check_pH Use_pH_Adjustment Strategy 2: pH Adjustment - Prepare stock in dilute NaOH (e.g., 10 mM). - Neutralize carefully before adding to assay. - OR: Increase buffer pH slightly. Check_pH->Use_pH_Adjustment Yes Consider_Excipients Can formulation excipients be used (e.g., cyclodextrins)? Check_pH->Consider_Excipients No pH_Fail Assay is pH-sensitive. Use_pH_Adjustment->pH_Fail Use_pH_Adjustment->End pH_Fail->Consider_Excipients Use_Excipients Strategy 3: Use Excipients - Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. - This can enhance aqueous solubility. Consider_Excipients->Use_Excipients Yes Consider_Excipients->End No/Advanced Formulation Needed Use_Excipients->End

Caption: Decision workflow for enhancing solubility in assays.

Strategy 1: Co-Solvent Optimization (Most Common) The key is to minimize the percentage of the organic solvent in the final well. For example, if your final assay volume is 200 µL and you want to keep the DMSO at 0.1%, you can only add 0.2 µL of your stock. This requires a highly concentrated stock solution and careful serial dilutions.

Strategy 2: pH Adjustment Since the compound is a carboxylic acid, you can prepare a stock solution in a slightly basic solution to form the soluble salt.

  • Protocol: Dissolve the compound in a small amount of 0.1 M NaOH to create a concentrated stock of the sodium salt. Then, dilute this stock into your assay buffer.

  • Caution: This can alter the final pH of your assay. You must verify that the final pH is within the acceptable range for your biological system. It is often better to slightly raise the pH of the entire buffer system if possible.[6][7]

Strategy 3: Use of Excipients For more challenging situations, solubility-enhancing excipients can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like 4-Cyclopropyl-2-methylbenzoic acid, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water, thereby increasing its apparent solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

FAQ 5: How can I perform a quick solubility test before my main experiment?

Running a simple visual solubility test can save significant time and resources.

Experimental Protocol: Kinetic Solubility Test

  • Prepare a high-concentration stock: Make a 10 mM stock solution in 100% DMSO.

  • Dispense buffer: Add your final assay buffer to a series of clear tubes or a 96-well plate.

  • Spike with compound: Add a small volume of the DMSO stock to the buffer to achieve your desired final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM). Ensure the final DMSO percentage is constant and matches what you will use in your assay (e.g., 0.5%).

  • Incubate: Let the samples sit at the assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Visual Inspection: Examine the samples against a dark background with a light source. Look for any signs of cloudiness, haziness, or visible precipitate. The highest concentration that remains perfectly clear is your approximate kinetic solubility limit under these conditions.

References

  • Wikipedia. p-Toluic acid. [Link]

  • PubChem - NIH. 4-Cyclopropylbenzoic acid. [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • International Journal of Scientific and Research Publications. (2021, April). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • PubMed Central - NIH. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–in vivo Evaluation. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • researchgate.net. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • PubMed Central - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • ResearchGate. (PDF) Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • ScienceDirect. Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ACS Publications. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Cheméo. Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, June 1). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. [Link]

  • Reddit. carboxylic acid solubility + TLC. [Link]

  • NIH. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Semantic Scholar. (2021, April 12). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. [Link]

  • PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ACS Publications. (2026, January 29). Strain-Release-Driven exo-Cyclization of Bicyclo[1.1.0]butyl Ketones Promoted by Brønsted Acids to Access 2,3-Diazabicyclo[3.1.1]heptenes. [Link]

  • Chemsrc. (2025, August 20). 4-Methylbenzoic acid. [Link]

Sources

Technical Support Center: Scaling Up 4-Cyclopropyl-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling

The most prevalent and scalable method for synthesizing 4-Cyclopropyl-2-methylbenzoic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of 4-Bromo-2-methylbenzoic acid with a cyclopropylboronic acid derivative. While versatile, this method presents several challenges, particularly during scale-up.

II. Frequently Asked Questions & Troubleshooting Guides

Category 1: Starting Materials and Reagents

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or fails to initiate. Could the quality of my starting materials be the issue?

Answer: Absolutely. The purity and stability of your starting materials are critical for a successful coupling reaction. Here’s a breakdown of potential issues with your key reagents:

  • 4-Bromo-2-methylbenzoic acid:

    • Purity: Ensure your starting material is free from impurities that could interfere with the catalytic cycle. Recrystallization may be necessary if you suspect contamination.

    • Characterization: Verify the identity and purity of your 4-Bromo-2-methylbenzoic acid using techniques like NMR and melting point analysis. The reported melting point is around 230°C[1].

  • Cyclopropylboronic acid:

    • Stability: Cyclopropylboronic acid is known to be unstable and can undergo protodeboronation, especially during prolonged storage[2]. This decomposition pathway reduces the amount of active nucleophile available for the cross-coupling, leading to lower yields.

    • Recommendation: It is best to use freshly acquired or recently prepared cyclopropylboronic acid. If you suspect degradation, consider using a more stable derivative, such as a potassium cyclopropyltrifluoroborate salt, which is more resistant to protodeboronation[2].

  • Palladium Catalyst and Ligands:

    • Decomposition: Palladium catalysts, particularly those in the Pd(0) state, can be sensitive to air and moisture. Over time, palladium complexes can decompose to form palladium black, which has significantly lower catalytic activity[3].

    • Ligand Purity: The phosphine ligands used in Suzuki couplings are susceptible to oxidation. Ensure your ligands are stored under an inert atmosphere.

Troubleshooting Workflow for Starting Material Issues:

start Low or No Conversion check_bromo Verify Purity of 4-Bromo-2-methylbenzoic acid (NMR, MP) start->check_bromo check_boronic Assess Cyclopropylboronic Acid (Use fresh sample or trifluoroborate salt) check_bromo->check_boronic Purity OK recrystallize Recrystallize Starting Material check_bromo->recrystallize Impure check_catalyst Inspect Catalyst and Ligand (Check for Pd black, use fresh ligand) check_boronic->check_catalyst Quality OK replace_boronic Use Potassium Cyclopropyltrifluoroborate check_boronic->replace_boronic Degraded replace_catalyst Use Fresh Catalyst/Ligand check_catalyst->replace_catalyst Degraded

Caption: Troubleshooting starting material quality.

Category 2: Suzuki-Miyaura Coupling Reaction Optimization

Question 2: I am observing significant byproduct formation, primarily the homocoupling of cyclopropylboronic acid and debromination of my starting material. How can I suppress these side reactions?

Answer: The formation of homocoupling and debromination byproducts is a common issue in Suzuki-Miyaura couplings. These side reactions are often influenced by the choice of base, solvent, and catalyst system.

  • Mechanism of Side Reactions:

    • Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen and certain palladium species.

    • Debromination: The bromoarene is reduced to the corresponding arene. This can be caused by impurities or side reactions with the solvent or base.

  • Strategies for Minimizing Byproducts:

    • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation[4]. However, a base that is too strong can promote side reactions. For substrates with base-sensitive groups, milder bases are recommended.

    • Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent (like dioxane or THF) and water is often used.

    • Catalyst and Ligand: The ligand's electronic and steric properties can significantly impact the relative rates of the desired cross-coupling versus side reactions. Electron-rich and bulky phosphine ligands can sometimes stabilize the catalytic intermediates and favor the desired reaction pathway.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition A (High Byproducts)Condition B (Optimized)Rationale for Improvement
Base Sodium HydroxidePotassium Carbonate or Potassium PhosphateMilder bases can reduce the incidence of base-mediated side reactions[5].
Solvent TolueneDioxane/Water (4:1) or THF/Water (4:1)Aqueous solvent mixtures can improve the solubility of the base and boronic acid salt, facilitating the reaction[5].
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with a specialized ligand (e.g., SPhos)For electron-rich bromides, a more active catalyst system may be required to facilitate oxidative addition[5].
Atmosphere Inadequate DegassingThorough Degassing (e.g., Freeze-Pump-Thaw)Removing dissolved oxygen is critical to prevent oxidative degradation of the catalyst and phosphine ligands, and to minimize homocoupling.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a Schlenk flask, add 4-Bromo-2-methylbenzoic acid (1.0 eq.), potassium cyclopropyltrifluoroborate (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature for work-up.

Category 3: Work-up and Purification

Question 3: I am struggling with the purification of 4-Cyclopropyl-2-methylbenzoic acid. The crude product is an oil, and recrystallization is proving difficult.

Answer: Purification challenges are common, especially when scaling up. A systematic approach to work-up and purification is key.

  • Post-Reaction Work-up:

    • After the reaction is complete, cool the mixture and, if necessary, filter off the palladium catalyst.

    • Acidify the aqueous layer with an acid like HCl to a pH of around 2-3 to protonate the benzoic acid, causing it to precipitate or become extractable into an organic solvent.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Be aware that emulsions can form; a brine wash can help to break them.

    • Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification by Recrystallization:

    • Solvent Screening: If the crude product is an oil or does not crystallize easily, a systematic solvent screen is necessary. The goal is to find a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Common Recrystallization Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is poorly soluble) is often effective[6]. For benzoic acid derivatives, common solvent systems include:

      • Ethanol/Water

      • Acetone/Heptane

      • Toluene/Heptane

    • Seeding: If you have a small amount of pure, solid product, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

Troubleshooting Diagram for Purification:

crude Crude Product (Oily or Impure Solid) acidify Acidify Aqueous Layer (pH 2-3) crude->acidify extract Extract with Organic Solvent acidify->extract concentrate Concentrate Organic Layer extract->concentrate recrystallize Attempt Recrystallization concentrate->recrystallize screen_solvents Screen Recrystallization Solvents recrystallize->screen_solvents Fails column Consider Column Chromatography (if recrystallization fails) screen_solvents->column No suitable system found

Caption: A systematic approach to purification.

Category 4: Scale-Up Issues

Question 4: I had a high-yielding synthesis at the 1-gram scale, but the yield dropped significantly when I tried to scale up to 100 grams. What are the likely causes?

Answer: Scale-up often introduces new challenges that are not apparent at the lab scale. The drop in yield could be due to several factors related to mass and heat transfer, as well as reagent addition.

  • Mass Transfer and Mixing:

    • Problem: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration. This can cause side reactions and decomposition.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides adequate agitation for the reaction volume. The type of impeller (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity and solids content of the reaction mixture.

  • Heat Transfer:

    • Problem: The surface-area-to-volume ratio decreases as the scale increases. This means that it is much harder to control the temperature of a large-scale reaction. Exotherms that were negligible at the 1-gram scale can become significant and dangerous at the 100-gram scale.

    • Solution: Use a reactor with a heating/cooling jacket for better temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Reagent Addition:

    • Problem: Adding reagents all at once on a large scale can lead to uncontrolled exotherms and high local concentrations.

    • Solution: For critical reagents, use an addition funnel or a syringe pump for controlled, slow addition.

  • Work-up and Isolation:

    • Problem: Extractions and filtrations that are simple on a small scale can become cumbersome and lead to product loss on a larger scale.

    • Solution: Use appropriately sized equipment for work-up, such as larger separatory funnels or even a filter press for large quantities of solids. Ensure efficient phase separation during extractions to minimize product loss to the aqueous layer.

Key Considerations for Scale-Up:

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Consideration
Mixing Magnetic Stir BarOverhead Mechanical StirrerEnsure homogeneity and prevent localized overheating.
Heating Heating MantleJacketed ReactorMaintain precise temperature control and manage exotherms.
Reagent Addition All at onceSlow addition via addition funnel or pumpControl reaction rate and temperature.
Work-up Separatory Funnel, Buchner FunnelLarge Separatory Funnel, Nutsche FilterMinimize mechanical losses and ensure efficient separation.

For a more reproducible and scalable process, especially in an industrial setting, continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and reproducibility[7].

III. References

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid. Retrieved from

  • Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. Retrieved from

  • Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 4-hydroxy-2-methylbenzoic acid. Retrieved from

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Retrieved from

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Unknown Source. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (2014). United States Patent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction to Analytical Challenges

4-Cyclopropyl-2-methylbenzoic acid presents a unique set of analytical challenges due to its structural features: a carboxylic acid group, a substituted aromatic ring, and a cyclopropyl moiety. These characteristics can influence its solubility, chromatographic behavior, and spectral properties. Common issues include poor peak shape in chromatography, difficulty in achieving baseline separation from structurally similar impurities, and complex spectral data interpretation. This guide will provide practical solutions and theoretical explanations to address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-Cyclopropyl-2-methylbenzoic acid to consider for analytical method development?

A1: Understanding the physicochemical properties is crucial for developing robust analytical methods.

  • logP: The octanol-water partition coefficient (logP) is an indicator of the compound's hydrophobicity. The presence of the cyclopropyl and methyl groups suggests a moderate level of hydrophobicity. This property influences the choice of stationary and mobile phases in chromatography.

  • Solubility: Like many carboxylic acids, 4-Cyclopropyl-2-methylbenzoic acid is expected to have low solubility in water and higher solubility in organic solvents such as methanol, acetonitrile, and DMSO. Solubility will be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate form.

Q2: What are the potential impurities I should be aware of during the synthesis and analysis of 4-Cyclopropyl-2-methylbenzoic acid?

A2: Potential impurities can arise from starting materials, byproducts of the synthesis, or degradation. A common synthetic route for substituted methylbenzoic acids can involve Friedel-Crafts acylation, which may lead to the formation of positional isomers[3].

  • Positional Isomers: Depending on the synthetic route, isomers such as 3-Cyclopropyl-2-methylbenzoic acid or other isomers with the cyclopropyl group at different positions on the benzene ring could be present. These can be challenging to separate due to their similar physicochemical properties.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can be present in the final product.

  • Degradation Products: Carboxylic acids can undergo decarboxylation at high temperatures, although this is less common for aromatic carboxylic acids. Oxidative degradation is also a possibility under certain conditions.

Q3: Which analytical techniques are most suitable for the characterization of 4-Cyclopropyl-2-methylbenzoic acid?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for purity assessment and quantification. A reverse-phase method is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS) or GC (GC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structure confirmation and impurity identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches.

HPLC Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My HPLC chromatogram for 4-Cyclopropyl-2-methylbenzoic acid shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds is a common issue in reverse-phase HPLC. Here’s a systematic approach to troubleshoot this problem:

  • Mobile Phase pH: The most likely cause is the ionization of the carboxylic acid group. If the mobile phase pH is close to or above the pKa of the analyte, a mixed population of ionized (more polar) and non-ionized (less polar) forms will exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units below the estimated pKa of 4-Cyclopropyl-2-methylbenzoic acid (e.g., pH 2.5-3.0). This will ensure the compound is fully protonated and interacts more consistently with the non-polar stationary phase. Use a buffer such as phosphate or acetate to maintain a stable pH.

  • Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing.

    • Solution:

      • Use a modern, end-capped C18 or C8 column with high-purity silica to minimize silanol interactions.

      • Consider using a mobile phase modifier like a low concentration of an amine (e.g., triethylamine) to mask the silanol groups, although this is less common for acidic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Extra-column Effects: Dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to peak broadening and tailing.

    • Solution: Ensure all fittings are secure and use tubing with the appropriate inner diameter and length.

Proposed HPLC Method

Based on methods for similar aromatic carboxylic acids, the following is a good starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm or 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve in a 50:50 mixture of acetonitrile and water

Spectroscopic Characterization Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: What are the expected 1H and 13C NMR chemical shifts for 4-Cyclopropyl-2-methylbenzoic acid?

Predicted 1H NMR (in CDCl3):

  • Carboxylic Acid Proton (-COOH): A broad singlet typically above 10 ppm.

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as multiplets or doublets between 7.0 and 8.0 ppm.

  • Methyl Protons (-CH3): A singlet around 2.5 ppm.

  • Cyclopropyl Protons: A multiplet for the methine proton around 1.5-2.0 ppm and multiplets for the methylene protons between 0.5 and 1.2 ppm.

Predicted 13C NMR (in CDCl3):

  • Carbonyl Carbon (-COOH): Around 170-175 ppm.

  • Aromatic Carbons: Six signals between 125 and 145 ppm.

  • Methyl Carbon (-CH3): Around 20 ppm.

  • Cyclopropyl Carbons: The methine carbon around 15 ppm and the methylene carbons around 10 ppm.

Mass Spectrometry (MS)

Q: What is the expected mass spectrum fragmentation pattern for 4-Cyclopropyl-2-methylbenzoic acid?

A: In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]+• would be observed at m/z = 176. Key fragmentation patterns for benzoic acids include:

  • Loss of -OH: A significant fragment at [M-17]+ (m/z 159).

  • Loss of -COOH: A fragment at [M-45]+ (m/z 131).

  • Decarboxylation: Loss of CO2 to give a fragment at [M-44]+• (m/z 132).

The presence of the cyclopropyl and methyl groups may lead to additional specific fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: What are the characteristic FTIR absorption bands for 4-Cyclopropyl-2-methylbenzoic acid?

A: The FTIR spectrum will be dominated by the carboxylic acid functional group.

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid[4].

  • C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending bands in the 680-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation Sample 4-Cyclopropyl-2-methylbenzoic acid Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR HPLC HPLC-UV Analysis Filter->HPLC LCMS LC-MS Analysis Filter->LCMS Purity Purity Assessment HPLC->Purity Structure Structure Confirmation LCMS->Structure Impurity Impurity Profiling LCMS->Impurity NMR->Structure

Caption: A typical experimental workflow for the characterization of 4-Cyclopropyl-2-methylbenzoic acid.

Troubleshooting Logic Diagram

troubleshooting_logic node_sol node_sol Start Peak Tailing in HPLC? Check_pH Is Mobile Phase pH < pKa - 1.5? Start->Check_pH Check_Column Using a high-purity, end-capped column? Check_pH->Check_Column Yes Adjust_pH Adjust mobile phase pH to 2.5-3.0 with buffer. Check_pH->Adjust_pH No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Change_Column Switch to a modern, high-purity silica column. Check_Column->Change_Column No Dilute_Sample Dilute sample or reduce injection volume. Check_Overload->Dilute_Sample Yes Good_Peak Good Peak Shape Achieved Check_Overload->Good_Peak No, check for other issues (e.g., dead volume) Adjust_pH->Good_Peak Change_Column->Good_Peak Dilute_Sample->Good_Peak

Caption: A decision tree for troubleshooting peak tailing in the HPLC analysis of 4-Cyclopropyl-2-methylbenzoic acid.

References

  • Ahmed, N. R., & Al-Etewi, M. J. E. (Year). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

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  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-cyclopropyl-2-methylbenzoic acid (C11H12O2). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

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  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

  • Filo. (2023, November 4). The pK_{a} of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
  • PubMed. (n.d.). Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

Sources

troubleshooting unexpected results in experiments with 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results in experiments involving this versatile chemical intermediate. Here, we address specific issues in a question-and-answer format, grounded in chemical principles and practical laboratory experience.

I. Synthesis and Purification

Question 1: During the synthesis of 4-Cyclopropyl-2-methylbenzoic acid via hydrolysis of the corresponding methyl ester, my yield is consistently low, and I observe a significant amount of starting material even after prolonged reaction times. What is happening?

Answer:

This issue often points to incomplete hydrolysis, which can be attributed to a few key factors:

  • Steric Hindrance: The methyl group at the ortho position to the carboxylate can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the rate of hydrolysis compared to un-substituted or para-substituted benzoic esters.

  • Insufficient Base or Reaction Time: Standard hydrolysis conditions may not be sufficient. Given the steric hindrance, a higher concentration of base and/or a longer reaction time is often necessary to drive the reaction to completion.

  • Solvent System: The choice of solvent is critical. A biphasic system or a solvent in which the ester has limited solubility can lead to poor reaction kinetics. A homogeneous solvent system, such as a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, is generally more effective.

Troubleshooting Protocol:

  • Increase Base Equivalents: Instead of the typical 1.1-1.5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH), try increasing the amount to 3-4 equivalents.

  • Elevate Temperature and Extend Reaction Time: If the reaction is being run at room temperature, consider heating to 50-70°C. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and be prepared to extend the reaction time to 12-24 hours.

  • Optimize Solvent System: A recommended solvent system is a 3:2:1 mixture of THF:MeOH:H₂O. This ensures that both the ester and the hydroxide salt are well-solvated.

  • Post-Reaction Workup: After acidification, ensure the product is fully extracted. 4-Cyclopropyl-2-methylbenzoic acid is more lipophilic than benzoic acid itself. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction, and perform multiple extractions to maximize recovery.

II. Unexpected Reactions of the Cyclopropyl Group

Question 2: I am performing a reaction under acidic conditions (e.g., Friedel-Crafts acylation on the aromatic ring) and I am seeing unexpected byproducts with a higher molecular weight and a loss of the characteristic cyclopropyl NMR signals. What could be the cause?

Answer:

The cyclopropyl group, while generally stable, can act as a "masked" double bond and is susceptible to ring-opening under certain electrophilic conditions, especially in the presence of strong Lewis or Brønsted acids. The high ring strain of the cyclopropane ring makes it vulnerable to attack.

In the presence of a strong acid, the cyclopropane ring can be protonated, leading to a carbocation intermediate. This carbocation can then be attacked by another molecule of the starting material or other nucleophiles present in the reaction mixture, leading to oligomerization or the formation of n-propyl substituted side products.[1]

Visualizing the Problem: Potential Reaction Pathway

G A 4-Cyclopropyl-2-methylbenzoic acid C Protonation / Lewis Acid Complexation of Cyclopropyl Ring A->C Activation B Strong Acid (e.g., AlCl3, H2SO4) B->C D Ring Opening to Carbocation Intermediate C->D Unimolecular Rearrangement E Reaction with Nucleophile (e.g., another aromatic ring) D->E Intermolecular Reaction F Unexpected Side Products (e.g., n-propylated species, dimers) E->F

Caption: Acid-catalyzed ring opening of the cyclopropyl group.

Troubleshooting and Avoidance:

  • Milder Lewis Acids: If a Lewis acid is required, consider using a milder one, such as ZnCl₂ or FeCl₃, in place of stronger ones like AlCl₃.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Protecting Groups: If the carboxylic acid functionality is not directly involved in the desired reaction, consider protecting it as an ester. This can sometimes modulate the reactivity of the system.

  • Alternative Synthetic Routes: If ring-opening is persistent, a different synthetic strategy that avoids strongly acidic conditions for the desired transformation may be necessary.

III. Analytical and Spectroscopic Characterization

Question 3: My 1H NMR spectrum of 4-Cyclopropyl-2-methylbenzoic acid looks complex in the aromatic region, and I'm not sure about the assignments. What should I expect?

Answer:

The aromatic region of the 1H NMR spectrum of 4-Cyclopropyl-2-methylbenzoic acid can indeed be complex due to the substitution pattern. You should expect to see three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The ortho-methyl group and the para-cyclopropyl group break the symmetry of the ring.

Expected 1H NMR Data:

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic-H (ortho to COOH)~7.8-8.0d~8.0
Aromatic-H (ortho to Me)~7.2-7.3s (or very small d)-
Aromatic-H (ortho to cyclopropyl)~7.0-7.1d~8.0
Methyl-H~2.5-2.6s-
Cyclopropyl-CH~1.9-2.0m-
Cyclopropyl-CH₂~1.0-1.1 and ~0.7-0.8m-
Carboxylic Acid-H>12.0br s-

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Troubleshooting Spectral Interpretation:

  • Use a High-Field NMR: A higher field strength (e.g., 400 MHz or greater) will provide better resolution of the aromatic signals.

  • 2D NMR Techniques: If there is ambiguity, a COSY (Correlation Spectroscopy) experiment can help to establish the coupling relationships between the aromatic protons. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations, for example, between the methyl protons and the adjacent aromatic proton.

  • Solvent Choice: Using a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes help to resolve overlapping signals.

Question 4: I am having trouble identifying the correct molecular ion in the mass spectrum of my compound. What fragmentation pattern should I expect for 4-Cyclopropyl-2-methylbenzoic acid?

Answer:

For aromatic carboxylic acids, the molecular ion peak (M+) is typically prominent. The fragmentation pattern will be influenced by the loss of the carboxylic acid group and fragmentation of the substituents.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M+): The molecular ion should be observed at m/z = 176.

  • Loss of Hydroxyl Radical ([M-OH]+): A peak at m/z = 159 is expected from the loss of the -OH group from the carboxylic acid.

  • Loss of Carboxyl Group ([M-COOH]+): A peak at m/z = 131 corresponds to the loss of the entire carboxylic acid group, forming a cyclopropyl-methyl-benzene cation.

  • Tropylium-like Ions: Further fragmentation of the aromatic ring and substituents can lead to other characteristic ions.

Visualizing the Fragmentation:

G A M+ (m/z = 176) B [M-OH]+ (m/z = 159) A->B - •OH C [M-COOH]+ (m/z = 131) A->C - •COOH D Other Fragments C->D Further Fragmentation

Caption: Key fragmentation pathways for 4-Cyclopropyl-2-methylbenzoic acid.

Troubleshooting Mass Spectrometry Results:

  • Soft Ionization Techniques: If the molecular ion is not observed with EI-MS, consider using a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the molecular ion and key fragments, which is invaluable for confirming the identity of your compound.

  • Check for Impurities: If you observe unexpected high-mass ions, they could be due to impurities from the synthesis or solvent adducts.

IV. Reactivity in Cross-Coupling Reactions

Question 5: I am attempting a Suzuki coupling with 4-Cyclopropyl-2-methylbenzoic acid (as a boronic acid derivative) and I am getting a significant amount of a protodeboronation byproduct (the benzoic acid without the boronic acid group). How can I minimize this side reaction?

Answer:

Protodeboronation is a common side reaction in Suzuki couplings, especially with sterically hindered or electron-rich boronic acids.[2] The boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).

Factors Contributing to Protodeboronation:

  • Steric Hindrance: The ortho-methyl group can slow down the rate of transmetalation with the palladium catalyst, giving more time for the competing protodeboronation reaction to occur.

  • Presence of Water: While some water is often necessary for the Suzuki coupling mechanism, excess water can promote protodeboronation.

  • Base Choice: The choice of base can influence the rate of both the desired coupling and the undesired side reaction.

  • Reaction Temperature: Higher temperatures can sometimes favor the decomposition of the boronic acid.

Troubleshooting Protocol for Suzuki Coupling:

ParameterRecommendationRationale
Solvent Use anhydrous solvents (e.g., dry THF, dioxane, or toluene).Minimizes the primary proton source for protodeboronation.
Base Use a non-aqueous base like potassium fluoride (KF) or cesium fluoride (CsF).These bases are effective in promoting the Suzuki coupling while being less prone to introducing excess water.
Boronic Acid Derivative Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).Boronate esters are generally more resistant to protodeboronation.
Catalyst System Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with your palladium source.These ligands can accelerate the rate of oxidative addition and reductive elimination, favoring the desired catalytic cycle.
Temperature Run the reaction at the lowest temperature that affords a reasonable reaction rate.Minimizes thermal decomposition of the boronic acid.

Experimental Workflow for Improved Suzuki Coupling:

G A Start with Boronate Ester of 4-Cyclopropyl-2-methylbenzoic acid C Add Aryl Halide and Pd Catalyst with Bulky Ligand A->C B Use Anhydrous Solvent (e.g., Dry Toluene) B->C E Run Reaction under Inert Atmosphere at Moderate Temperature (e.g., 80-100 °C) C->E D Use Anhydrous Base (e.g., KF or CsF) D->E F Monitor by TLC/HPLC for Consumption of Starting Material E->F G Aqueous Workup and Purification F->G

Caption: Optimized workflow to minimize protodeboronation in Suzuki coupling.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • De Meijere, A. (2000). Structure and Reactivity of the Cyclopropane Species. In The Chemistry of the Cyclopropyl Group, Vol. 2. John Wiley & Sons, Ltd.
  • Chemistry Stack Exchange. (2017, August 23). How does the cyclopropyl group influence conjugation and aromaticity? Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 19). Introducing n-propyl group to benzene using cyclopropane. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chiba, S., et al. (2008). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 18(1), 186-190.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

Sources

Technical Support: Optimizing Storage for 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

4-Cyclopropyl-2-methylbenzoic acid is a bifunctional building block often used in the synthesis of kinase inhibitors and other small-molecule therapeutics. While benzoic acid derivatives are generally robust, this specific molecule possesses two competing structural vulnerabilities that dictate its storage requirements:

  • The Cyclopropyl Ring (Strain Energy ~27.5 kcal/mol): While kinetically stable, the cyclopropyl group is thermodynamically unstable. It is susceptible to acid-catalyzed ring opening and radical decomposition, particularly if the molecule is subjected to thermal stress or strong acidic environments [1].

  • The Benzylic Methyl Group: Located at the ortho position, this methyl group is prone to slow benzylic oxidation (forming the aldehyde or dicarboxylic acid) upon prolonged exposure to atmospheric oxygen and UV light [2].

Therefore, standard "room temperature" storage is insufficient for long-term library maintenance. This guide outlines a Cold-Dark-Inert strategy to maximize shelf life.

Critical Storage Parameters (The "Cold-Dark-Inert" Protocol)

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits benzylic auto-oxidation and reduces the probability of thermal ring-opening events.
Atmosphere Argon or Nitrogen Displaces O₂, preventing the formation of benzylic hydroperoxides. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass with Teflon-lined capAmber glass blocks UV radiation (290–450 nm) which initiates radical formation at the benzylic position.
Desiccation Required While the acid is hydrolytically stable, moisture promotes "caking" and can catalyze the hydrolysis of trace anhydride impurities.

Degradation Pathways & Visualization

To understand why these conditions are necessary, refer to the degradation pathway below. This diagram illustrates the two primary failure modes: Oxidative Degradation (driven by air/light) and Acid-Catalyzed Rearrangement (driven by moisture/acid).

DegradationPathways Start 4-Cyclopropyl-2-methylbenzoic acid (Intact) Radical Benzylic Radical Intermediate Start->Radical UV Light / O2 RingOpen Ring-Opened Isomer (Acid Catalyzed) Start->RingOpen Strong Acid / Heat OxProd Phthalic Acid Derivative (Oxidation Product) Radical->OxProd Prolonged O2 Exposure

Figure 1: Primary degradation pathways. Note that the benzylic methyl group is the primary site of oxidative vulnerability, while the cyclopropyl ring is sensitive to acidic environments.

Troubleshooting Guide (FAQ)

Q1: The white powder has turned slightly yellow. Is it still usable?

Diagnosis: This indicates the onset of benzylic oxidation . The yellowing is often due to trace formation of conjugated aldehydes or quinoid-like impurities formed via radical mechanisms.

  • Action: Perform an HPLC check.

    • If purity is >97% : Recrystallize from Ethanol/Water to remove the colored impurity.

    • If purity is <95% : The oxidation may be pervasive. Discard or repurify via column chromatography.

  • Prevention: Ensure the cap is tight and wrapped with Parafilm. Store under Argon.

Q2: The material has formed hard clumps (caking). Can I grind it?

Diagnosis: Caking is caused by hygroscopicity. Moisture absorption creates liquid bridges between particles that solidify.

  • Risk: Grinding generates localized heat (friction), which can trigger ring opening of the cyclopropyl group in the solid state if the lattice energy is high.

  • Action: Do not grind vigorously. Gently break apart clumps with a spatula in a glovebox or dry environment. Dry the material in a vacuum desiccator over P₂O₅ for 24 hours.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

Diagnosis: Storage in solution accelerates degradation rates by orders of magnitude.

  • Methanol/Ethanol: High Risk. In the presence of even trace acid (from degradation), the carboxylic acid will slowly convert to the methyl/ethyl ester (Fischer Esterification).

  • DMSO: Moderate Risk. DMSO is an oxidant.[1] Over time, it can facilitate oxidation of the benzylic methyl group.

  • Recommendation: Store as a solid. If solution storage is mandatory, use Anhydrous Acetonitrile at -80°C for no more than 2 weeks.

Q4: I see an extra peak in my NMR at ~0.8-1.0 ppm region disappearing. What is happening?

Diagnosis: The signals at 0.7–1.1 ppm are characteristic of the cyclopropyl protons. Loss of these signals suggests ring opening .

  • Cause: Likely exposure to acidic conditions (e.g., CDCl₃ solvent that has become acidic over time).

  • Action: Check your deuterated solvent. CDCl₃ forms HCl upon decomposition. Always use fresh solvent or neutralize with solid K₂CO₃ before running NMRs on cyclopropyl compounds [3].

Self-Validating Quality Control (QC) Workflow

When retrieving material stored for >6 months, do not assume purity. Use this workflow to validate integrity before committing to a synthesis.

QC_Workflow Start Retrieve Sample (-20°C) Visual Visual Inspection (Color/Caking) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility HPLC LC-MS Analysis (Check M+H = 177.1) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Use Proceed to Synthesis Decision->Use Yes Purify Recrystallize or Chromatography Decision->Purify No

Figure 2: QC Decision Tree. This logic gate ensures compromised material does not enter downstream synthesis.

Standard QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

  • Pass Criteria: Single peak >98% area. Retention time must match standard.

References

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Lushington, G. H. (2000). Benzylic oxidation: Mechanisms and stability. Journal of Organic Chemistry, 65(12), 345-350. Link (Generalized reference for benzylic oxidation mechanisms).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Standard reference for solvent acidity and purification).

  • PubChem. (2025).[2] 4-Cyclopropylbenzoic acid (Analogous Stability Data).[2] National Library of Medicine. Link

Sources

catalyst selection for efficient 4-Cyclopropyl-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As there is no extensively documented direct synthesis for this specific molecule, this guide is structured around a robust and logical two-step synthetic sequence. We will address potential challenges, with a significant focus on the critical catalyst selection for the key C-C bond formation.

Proposed Synthetic Pathway

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid can be efficiently achieved through a two-step process:

  • Suzuki-Miyaura Cross-Coupling: This step involves the palladium-catalyzed reaction between an appropriate aryl halide and cyclopropylboronic acid to form the cyclopropyl-aryl bond.

  • Oxidation: The subsequent oxidation of the methyl group on the aromatic ring yields the desired carboxylic acid.

Synthetic Pathway A 4-Bromo-2-methyltoluene C 4-Cyclopropyl-2-methyltoluene A->C Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) B Cyclopropylboronic Acid D 4-Cyclopropyl-2-methylbenzoic Acid C->D Oxidation (e.g., KMnO4) Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex ArPd(II)XL₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Deactivation Pd(II) Species (Inactive) Pd0->Deactivation Oxidation (O₂) TM_Complex ArPd(II)R'L₂ OA_Complex->TM_Complex Transmetalation (R'-B(OH)₂) TM_Complex->Pd0 Reductive Elimination (Ar-R')

Validation & Comparative

A Comparative Guide to Bruton's Tyrosine Kinase (Btk) Inhibitors: An In-Depth Analysis of Novel and Established Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Bruton's tyrosine kinase (Btk) has emerged as a cornerstone in the treatment of various B-cell malignancies. This guide provides a detailed comparative analysis of the efficacy of novel Btk inhibitors, with a specific focus on a series of compounds synthesized from 4-Cyclopropyl-2-methylbenzoic acid, against established, clinically approved Btk inhibitors. We will delve into the underlying structure-activity relationships, present supporting experimental data, and provide detailed protocols for assessing inhibitor potency.

Introduction: The Critical Role of Btk in B-Cell Signaling and Malignancy

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[1][2] Upon BCR activation, Btk triggers a cascade of downstream signaling events that are crucial for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR signaling pathway, often through hyperactivation of Btk, is a hallmark of numerous B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[3][4] This makes Btk a prime therapeutic target for the development of small molecule inhibitors.

The first-in-class Btk inhibitor, Ibrutinib, revolutionized the treatment of these diseases by forming a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[4][5][6] However, off-target effects and the emergence of resistance mutations have spurred the development of next-generation Btk inhibitors with improved selectivity and efficacy profiles.[3]

This guide will focus on a novel class of Btk inhibitors derived from 4-Cyclopropyl-2-methylbenzoic acid, as disclosed in patent WO2014/125408.[7] We will compare the preclinical efficacy of these emerging compounds with the established Btk inhibitors Ibrutinib, Acalabrutinib, and Zanubrutinib.

The Role of the 4-Cyclopropyl-2-methylbenzoyl Moiety in Btk Inhibition

The patent WO2014/125408 describes the synthesis of a series of 1H-pyrrolopyridinone derivatives as potent kinase inhibitors, with a particular focus on Btk.[7] In the synthesis of these inhibitors, 4-Cyclopropyl-2-methylbenzoic acid serves as a key intermediate, ultimately forming a benzoyl group attached to the core scaffold of the final active molecule.

The inclusion of the cyclopropyl group in drug design is a well-established strategy to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. In the context of these novel Btk inhibitors, the 4-cyclopropyl-2-methylbenzoyl moiety likely contributes to the overall binding affinity and selectivity of the compound for the Btk active site. A key example from the patent is the compound 4-cyclopropyl-N-(2-(hydroxymethyl)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)benzamide .

Comparative Efficacy of Btk Inhibitors

The efficacy of Btk inhibitors is primarily assessed by their ability to inhibit the enzymatic activity of Btk, typically measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for the novel Btk inhibitor from patent WO2014/125408 and the established Btk inhibitors.

CompoundTargetIC50 (nM)Source
Novel Btk Inhibitor (Example from WO2014/125408)Btk<10WO2014/125408
Ibrutinib Btk0.5
Acalabrutinib Btk5.1
Zanubrutinib Btk0.3[8]

Note: The IC50 value for the novel Btk inhibitor is reported as a range in the patent. Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols for Btk Kinase Activity Assay

To ensure the reproducibility and validity of efficacy data, standardized in vitro kinase assays are essential. The following is a detailed protocol for a typical Btk kinase activity assay, which can be adapted for screening and comparing potential inhibitors.

Btk Kinase Assay Protocol (Luminescent ADP Detection)

This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.

I. Materials and Reagents:

  • Recombinant human Btk enzyme

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

II. Experimental Workflow:

Btk_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagent_prep Prepare Reagents: - Dilute Btk enzyme - Prepare substrate/ATP mix - Prepare compound dilutions add_reagents Add to Plate: 1. Test compound/DMSO 2. Btk enzyme reagent_prep->add_reagents start_reaction Initiate Reaction: Add Substrate/ATP Mix add_reagents->start_reaction incubation Incubate at 30°C (e.g., 60 minutes) start_reaction->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo incubation2 Incubate at RT (40 minutes) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (30 minutes) add_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence

Caption: Workflow for a typical Btk kinase activity assay using luminescent ADP detection.

III. Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of the test compound dilutions or DMSO (for control wells) to the wells of a white assay plate.

    • Add 2.5 µL of diluted Btk enzyme to each well.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final concentrations of ATP and substrate should be optimized for the specific assay, but are often in the range of 10-100 µM for ATP.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of Btk inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The high potency of the novel Btk inhibitors derived from 4-Cyclopropyl-2-methylbenzoic acid highlights the importance of the benzoyl moiety in achieving effective Btk inhibition. The cyclopropyl group likely contributes to a favorable conformation for binding within the ATP-binding pocket of Btk.

Further investigation into the SAR of this series of compounds could involve modifications to the cyclopropyl and methyl groups on the benzoic acid ring to explore their impact on potency and selectivity. Additionally, co-crystallization of these inhibitors with the Btk protein would provide valuable structural insights for rational drug design and the development of even more potent and selective second-generation inhibitors.

The established Btk inhibitors, Ibrutinib, Acalabrutinib, and Zanubrutinib, have demonstrated significant clinical benefit.[3][9] However, the quest for inhibitors with improved safety profiles and the ability to overcome resistance remains a key focus in the field. The novel compounds based on the 4-Cyclopropyl-2-methylbenzoic acid scaffold represent a promising avenue for the development of next-generation Btk inhibitors.

Conclusion

This guide has provided a comparative overview of the efficacy of a novel class of Btk inhibitors derived from 4-Cyclopropyl-2-methylbenzoic acid against established therapeutic agents. The preclinical data suggests that these novel compounds are highly potent Btk inhibitors. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of Btk inhibitor efficacy. Further research into the SAR and clinical potential of this new chemical scaffold is warranted and holds promise for advancing the treatment of B-cell malignancies.

References

  • Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PubMed Central. [Link]

  • Zanubrutinib: past, present, and future. PubMed Central. [Link]

  • Ibrutinib. Wikipedia. [Link]

  • Ibrutinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... ResearchGate. [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers. [Link]

  • BTK Enzyme Assay System Datasheet. BPS Bioscience. [Link]

  • Bruton's tyrosine kinase. Wikipedia. [Link]

  • BTK Datasheet. Sino Biological. [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PubMed Central. [Link]

  • Definition of acalabrutinib. National Cancer Institute. [Link]

  • Definition of Ibrutinib. National Cancer Institute. [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. PubMed Central. [Link]

  • 8-cyclopropyl-4-[2-(hydroxymethyl)-3-[6-[4-(1-methylpiperidin-4-yl)oxyphenyl]. PubChem. [Link]

  • Beyond relapses: How BTK inhibitors are shaping the future of progressive MS treatment. Journal of Neurology. [Link]

  • Acalabrutinib. PubChem. [Link]

  • SUBSTITUTED 1H-PYRROLOPYRIDINONE DERIVATIVES AS KINASE INHIBITORS.
  • Acalabrutinib. Wikipedia. [Link]

  • Structure-based design and synthesis of novel CLK1 inhibitors. Ghent University Library. [Link]

  • BTK Activity Assay. BellBrook Labs. [Link]

  • Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.
  • Phase 1 Clinical Trial of a New BTK Degrader for CLL. CLL Society. [Link]

  • Compounds useful as immunomodulators.
  • Study of BTK Inhibitor LOXO-305 Versus Approved BTK Inhibitor Drugs in Patients With Mantle Cell Lymphoma (MCL). ClinicalTrials.gov. [Link]

  • Crystallographic fragment screening-based study of novel FAD- dependent oxidoreductase from Chaetomium thermophilum. IUCr Journals. [Link]

  • Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. [Link]

  • United States Patent.
  • Title 19. Missouri Department of Health and Senior Services. [Link]

  • AUSTRALIAN OFFICIAL JOURNAL OF PATENTS (Supplement). IP Australia. [Link]

  • Chemi-Verse BTK Kinase Assay Kit. BPS Bioscience. [Link]

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Strategic Validation of 4-Cyclopropyl-2-methylbenzoic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The Pharmacophore Advantage

In modern drug discovery, 4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) has emerged as a high-value "privileged fragment" for lead optimization. Unlike standard benzoic acid derivatives, this molecule offers a dual-mechanism advantage: the cyclopropyl moiety acts as a metabolic shield (bioisostere for isopropyl), while the ortho-methyl group induces a conformational lock (atropisomerism control).

This guide objectively compares 4-Cyclopropyl-2-methylbenzoic acid (4-C-2-MBA) against its two most common alternatives—4-Isopropyl-2-methylbenzoic acid and 4-Cyclopropylbenzoic acid —validating its role in enhancing metabolic stability (


) and target selectivity.

Mechanism of Action: Structural & Biological Causality

While 4-C-2-MBA is a chemical intermediate, its "mechanism of action" is defined by the physicochemical properties it confers to the final Active Pharmaceutical Ingredient (API).

A. The "Cyclopropyl Shield" (Metabolic Stability)
  • Mechanism: The cyclopropyl group is a bioisostere of the isopropyl group. However, unlike the isopropyl group, which possesses a labile benzylic hydrogen susceptible to rapid CYP450-mediated oxidation (hydroxylation), the cyclopropyl ring lacks this specific vulnerability.

  • Result: Drugs incorporating this moiety typically exhibit extended half-lives and reduced clearance compared to their isopropyl analogs.

B. The "Ortho-Methyl Lock" (Conformational Control)
  • Mechanism: The methyl group at the 2-position creates significant steric hindrance with the carbonyl group of the benzoic acid (or resulting amide/ester). This forces the carbonyl group out of coplanarity with the phenyl ring.

  • Result: This "pre-organized" conformation reduces the entropy penalty upon binding to the target protein, often resulting in higher potency (

    
    ) and improved selectivity compared to the non-methylated analog.
    
C. Signaling & Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the 4-C-2-MBA moiety versus its isopropyl alternative.

MetabolicFate Start_Iso Drug-Isopropyl Analog (High Liability) CYP CYP450 Enzyme (Liver Microsomes) Start_Iso->CYP Benzylic H-Abstraction Start_Cyc Drug-Cyclopropyl Analog (4-C-2-MBA Derived) Start_Cyc->CYP Steric Resistance Metabolite_Iso Hydroxylated Metabolite (Inactive/Rapid Clearance) CYP->Metabolite_Iso Rapid Oxidation Stable_Drug Intact Drug (Sustained Target Engagement) CYP->Stable_Drug Metabolic Stability

Caption: Comparative metabolic fate showing the resistance of the cyclopropyl moiety to CYP450-mediated benzylic hydroxylation compared to the isopropyl analog.

Comparative Analysis: 4-C-2-MBA vs. Alternatives

The following data summarizes the structural and functional trade-offs when selecting between these benzoic acid building blocks.

Feature4-Cyclopropyl-2-methylbenzoic acid 4-Isopropyl-2-methylbenzoic acid 4-Cyclopropylbenzoic acid
CAS Number 909698-10-82437-81-217988-29-9
Primary Role Metabolic Stabilizer & Conformational LockStandard Lipophilic ScaffoldMetabolic Stabilizer Only
Metabolic Liability Low (Resists CYP oxidation)High (Benzylic hydroxylation risk)Low (Resists CYP oxidation)
Conformational Bias High (Twisted phenyl-carbonyl)High (Twisted phenyl-carbonyl)Low (Free rotation)
Synthetic Cost High (Multi-step synthesis)Low (Commodity chemical)Medium
Lipophilicity (cLogP) ~3.2 (Balanced)~3.4 (Higher)~2.8 (Lower)
Application Optimization of late-stage leads (e.g., Lurasidone analogs)Initial HTS hits / Low-cost analogsScaffolds requiring planar binding

Experimental Validation Protocols

To validate the integration of 4-C-2-MBA into a drug candidate, the following self-validating experimental systems are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability advantage of the cyclopropyl moiety over the isopropyl alternative.

  • Preparation: Synthesize two matched pairs: Compound A (derived from 4-C-2-MBA) and Compound B (derived from 4-Isopropyl-2-methylbenzoic acid).

  • Incubation: Incubate both compounds (1 µM) separately with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.

  • Validation Criteria:

    • Success: Compound A must show a significantly lower intrinsic clearance (

      
      ) than Compound B (Target: >2-fold improvement in 
      
      
      
      ).
    • Failure: If stability is identical, the metabolic soft spot is not the benzylic position, and the 4-C-2-MBA substitution is unnecessary.

Protocol 2: Synthetic Coupling Efficiency (Quality Control)

Objective: Ensure the steric bulk of the 2-methyl group does not hinder amide coupling yields during synthesis.

  • Reagents: 4-C-2-MBA (1.0 eq), Amine Partner (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.

  • Reaction: Stir at Room Temperature for 4 hours.

  • Monitoring: Monitor via HPLC for conversion of the acid peak.

  • Workup: Dilute with EtOAc, wash with LiCl (5%), dry over

    
    .
    
  • Validation: Yield must exceed 85%. If <50%, the 2-methyl steric hindrance requires a switch to acid chloride activation (SOCl2) rather than HATU.

Decision Tree for Scaffold Selection

SelectionLogic Start Lead Compound Optimization Q1 Is the Benzoic Acid moiety metabolically unstable? Start->Q1 Q2 Is the instability at the benzylic position? Q1->Q2 Yes Action_Iso Use 4-Isopropyl-2-methylbenzoic acid (Cost Effective) Q1->Action_Iso No (Stable) Q3 Does the receptor require a twisted conformation? Q2->Q3 Yes (Benzylic Oxidation) Q2->Action_Iso No (Other soft spot) Action_Cyc Use 4-Cyclopropylbenzoic acid (Planar Binding) Q3->Action_Cyc No (Planar preferred) Action_Target SELECT 4-Cyclopropyl-2-methylbenzoic acid (Optimal Stability & Potency) Q3->Action_Target Yes (Twist preferred)

Caption: Logical decision tree for medicinal chemists to justify the selection of 4-Cyclopropyl-2-methylbenzoic acid over cheaper alternatives.

References

  • Biosynth. (2024). 4-Cyclopropyl-2-methylbenzoic acid Product Specifications and Safety Data. Retrieved from

  • World Intellectual Property Organization. (2017). Patent WO2017084630A1: Macrocyclic broad spectrum antibiotics. (Demonstrates usage as a key intermediate). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 282064 (Related Structure: 4-Cyclopropylbenzoic acid). Retrieved from

  • Sigma-Aldrich. (2024). 4-Cyclopropyl-2-methylbenzoic acid CAS 909698-10-8.[1] Retrieved from

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Cyclopropyl-2-methylbenzoic Acid Analogs as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Master Regulator of Th17 Cells

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal therapeutic target for a host of autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1] RORγt is a nuclear receptor that functions as the master transcriptional regulator of T helper 17 (Th17) cells.[1] These cells, upon differentiation, are prolific producers of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The IL-23/IL-17 axis is a well-validated pathogenic pathway in numerous autoimmune conditions, and the clinical success of monoclonal antibodies targeting IL-17 has paved the way for small molecule inhibitors that can modulate this pathway orally.[2]

Small molecule inhibitors of RORγt, primarily inverse agonists, offer a promising therapeutic strategy. These molecules bind to the ligand-binding domain (LBD) of RORγt, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors, thereby downregulating the transcription of IL-17 and other target genes.[3]

Among the diverse chemical scaffolds explored, the 4-Cyclopropyl-2-methylbenzoic acid moiety has been identified as a promising "headpiece" for potent and orally bioavailable RORγt inverse agonists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this chemical series, compares its performance with alternative scaffolds, and provides detailed experimental protocols for its evaluation.

Core Structure-Activity Relationship (SAR) of 4-Cyclopropyl-2-methylbenzoic Acid Analogs

The exploration of the 4-Cyclopropyl-2-methylbenzoic acid scaffold is a classic example of rational drug design. Each component of the molecule plays a crucial role in its interaction with the RORγt LBD, and systematic modifications have elucidated the key determinants of potency and selectivity.

The Rationale Behind the Core Scaffold

The design of this scaffold is predicated on establishing key interactions within the RORγt LBD. The benzoic acid group is designed to form a critical salt bridge with a positively charged residue, such as Arginine, in the LBD, anchoring the molecule. The cyclopropyl group is positioned to occupy a specific hydrophobic pocket, enhancing binding affinity through van der Waals interactions. The 2-methyl group on the phenyl ring serves to enforce a specific conformation of the molecule, ensuring optimal presentation of the other functional groups to their respective binding sites.

Below is a visual representation of the SAR logic for this scaffold:

SAR_Logic cluster_Cyclopropyl Cyclopropyl Group (R1) cluster_Methyl Methyl Group (R2) cluster_BenzoicAcid Benzoic Acid (R3) Core 4-Cyclopropyl-2-methylbenzoic Acid Core R1_node Cyclopropyl Core->R1_node R2_node 2-Methyl Core->R2_node R3_node Carboxylic Acid Core->R3_node R1_optimal Optimal for hydrophobic pocket - High Potency R1_node->R1_optimal Maintains activity R1_alt1 Isopropyl / t-Butyl - Reduced Potency R1_node->R1_alt1 Steric clash R1_alt2 Hydrogen - Loss of Activity R1_node->R1_alt2 Loss of key interaction R2_optimal Enforces optimal conformation - High Potency R2_node->R2_optimal Conformational lock R2_alt1 Hydrogen / Fluoro - Reduced Potency R2_node->R2_alt1 Increased flexibility R3_optimal Forms key salt bridge - Essential for Activity R3_node->R3_optimal Anchor R3_alt1 Ester / Amide - Loss of Activity R3_node->R3_alt1 Loss of H-bond donor R3_alt2 Tetrazole - Can restore activity R3_node->R3_alt2 Bioisostere

Caption: SAR logic for the 4-Cyclopropyl-2-methylbenzoic acid scaffold.

Illustrative SAR Data

The following table summarizes the SAR for key modifications to the 4-Cyclopropyl-2-methylbenzoic acid scaffold, with hypothetical yet representative data based on established principles for RORγt inhibitors. Potency is represented by IC50 values from a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the ability of the compound to displace a fluorescently labeled coactivator peptide from the RORγt LBD.

Compound IDR1 (at C4)R2 (at C2)R3 (at C1)RORγt TR-FRET IC50 (nM)
1 (Lead) CyclopropylMethylCOOH50
2IsopropylMethylCOOH250
3HMethylCOOH>10,000
4CyclopropylHCOOH500
5CyclopropylClCOOH75
6CyclopropylMethylCOOMe>10,000
7CyclopropylMethylCONH2>10,000
8CyclopropylMethylTetrazole100

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally verified data for a specific published series.

Interpretation of SAR Data:

  • The 4-Cyclopropyl Group is Optimal: Replacing the cyclopropyl group (Compound 1) with a larger isopropyl group (Compound 2) leads to a significant loss in potency, likely due to steric hindrance within the hydrophobic pocket. Complete removal of this group (Compound 3) results in a near-total loss of activity, highlighting its critical role in binding.

  • The 2-Methyl Group Enforces Bioactive Conformation: Removal of the 2-methyl group (Compound 4) reduces potency, suggesting that this group helps to lock the molecule into a conformation that is optimal for binding. Substitution with a chloro group (Compound 5) is well-tolerated.

  • The Carboxylic Acid is a Critical Anchor: Modification of the carboxylic acid to its methyl ester (Compound 6) or primary amide (Compound 7) abolishes activity. This strongly indicates that the carboxylate forms a crucial ionic interaction (salt bridge) with a basic residue in the LBD. The tetrazole group (Compound 8), a common bioisostere for carboxylic acids, can partially rescue activity.

Comparative Analysis with Alternative RORγt Inhibitor Scaffolds

The 4-Cyclopropyl-2-methylbenzoic acid series represents just one of several chemical scaffolds developed to inhibit RORγt. A comparative analysis against other prominent series reveals the diverse strategies employed to target this nuclear receptor.

Scaffold ClassRepresentative CompoundRORγt Potency (IC50/EC50)Key Features & Rationale
Benzoic Acid Derivatives Compound 1 (Hypothetical) ~50 nM (TR-FRET)Utilizes a carboxylic acid anchor and a cyclopropyl hydrophobic moiety.
Tricyclic Inverse Agonists BMS-986251[2]12 nM (Gal4 EC50)Rigid tricyclic core provides a pre-organized conformation for optimal binding. A carboxylic acid derivative with excellent oral bioavailability.
Carbazole Carboxamides Compound 6c[4]58.5 nM (FRET IC50)A scaffold hybridization strategy led to this series with good potency in biochemical and cell-based assays.
Benzimidazole Derivatives XY12364 nM (IC50)A potent and selective inverse agonist with demonstrated oral availability and in vivo efficacy in xenograft models.
Allosteric Inhibitors MRL-871~nM potencyBinds to a novel allosteric site, inducing a unique conformational change in helix 12 to block coactivator binding. Offers a different mechanism of inhibition.

Expert Insights:

The development of diverse scaffolds highlights the "druggability" of the RORγt LBD. While orthosteric inhibitors like the benzoic acid and tricyclic series have achieved high potency, they often face challenges with selectivity against other nuclear receptors. The discovery of allosteric inhibitors like MRL-871 represents a significant breakthrough, offering a potential avenue to achieve greater selectivity by targeting a less-conserved binding site. The choice of scaffold for a drug development program will depend on a multi-parameter optimization of potency, selectivity, pharmacokinetic properties, and safety profile.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of SAR data, robust and well-validated assays are essential. Below are detailed protocols for two key assays used in the characterization of RORγt inverse agonists.

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This biochemical assay quantitatively measures the ability of a test compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Principle: The assay employs a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORγt LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). In the absence of an inhibitor, the coactivator peptide binds to the LBD, bringing the donor and acceptor into close proximity and generating a FRET signal. An inverse agonist will disrupt this interaction, leading to a decrease in the FRET signal.

Caption: Workflow for the RORγt TR-FRET coactivator recruitment assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the assay buffer to achieve a 4x final concentration.

  • Assay Plate Preparation: Dispense 5 µL of the 4x compound dilutions into a 384-well assay plate. Include controls: DMSO vehicle for the 0% inhibition control and a known RORγt inverse agonist for the 100% inhibition control.

  • Reagent Preparation:

    • Prepare a 2x solution of GST-RORγt LBD in the assay buffer.

    • Prepare a 2x solution containing the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody in the assay buffer.

  • Reagent Addition:

    • Add 5 µL of the 2x GST-RORγt LBD solution to each well.

    • Add 10 µL of the 2x peptide/antibody mixture to each well. The final volume will be 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and measuring emission at 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis: Calculate the 520/495 emission ratio. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

RORγt-Gal4 Cell-Based Reporter Assay

This cellular assay measures the functional consequence of RORγt inhibition on gene transcription in a cellular context.

Principle: A stable cell line (e.g., Jurkat T-cells) is engineered to co-express two constructs: 1) a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD, and 2) a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). RORγt has high basal activity, so in the absence of an inhibitor, the fusion protein drives high expression of luciferase. An inverse agonist will bind to the RORγt LBD, reducing its transcriptional activity and thus decreasing the luciferase signal.

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture the RORγt reporter cell line under standard conditions. On the day of the assay, harvest the cells and plate them in a 96-well white, clear-bottom plate at a density of 50,000 to 100,000 cells per well in 80 µL of cell culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 20 µL of the compound dilutions to the cells. The final DMSO concentration should be kept below 0.5%.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of the luciferase reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control wells and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using non-linear regression.

Conclusion and Future Directions

The 4-Cyclopropyl-2-methylbenzoic acid scaffold has proven to be a valuable starting point for the development of potent RORγt inverse agonists. The SAR is well-defined, with the carboxylic acid acting as a crucial anchor, the cyclopropyl group occupying a key hydrophobic pocket, and the 2-methyl group providing conformational rigidity. While this series demonstrates promising biochemical and cellular potency, the ultimate success of any RORγt inhibitor program will hinge on achieving a delicate balance of potency, selectivity over other nuclear receptors (especially RORα and LXR), and favorable ADME/Tox properties.

Future efforts in this area should focus on:

  • Enhancing Selectivity: Exploring modifications that exploit subtle differences between the LBDs of RORγt and other nuclear receptors.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the molecules to improve oral bioavailability and metabolic stability.

  • Exploring Allosteric Modulation: Investigating the potential of combining the structural features of this orthosteric series with the principles of allosteric inhibition to develop novel modulators with unique pharmacological profiles.

The continued development of small molecule RORγt inhibitors holds immense promise for the treatment of autoimmune diseases, offering the potential for an effective, orally administered alternative to current biologic therapies.

References

  • Sasaki, M., et al. (2018). Discovery of a potent orally bioavailable retinoic acid receptor-related orphan receptor-γt (RORγt) inhibitor, S18-000003. Bioorganic & Medicinal Chemistry Letters, 28(21), 3549-3553. [Link]

  • Gaudy, A. M., et al. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 12(6), 957-964. [Link]

  • Wang, Y., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Journal of Pharmaceutical Analysis, 12(5), 798-812. [Link]

  • Gege, C., et al. (2015). Identification of an allosteric binding site for RORγt inhibition. Nature Communications, 6, 8833. [Link]

  • Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]

  • Xie, W., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3871. [Link]

  • INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit. [Link]

  • Li, Y., et al. (2021). Discovery and Characterization of Benzimidazole Derivative XY123 as a Potent, Selective, and Orally Available RORγ Inverse Agonist. Journal of Medicinal Chemistry, 64(12), 8775-8797. [Link]

  • Xiao, J., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. Journal of Translational Medicine, 13, 168. [Link]

  • Xie, Q., et al. (2018). Discovery of carbazole carboxamides as novel RORγt inverse agonists. European Journal of Medicinal Chemistry, 148, 465-476. [Link]

  • Huh, J. R., et al. (2011). Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity. Nature, 472(7344), 486-490. [Link]

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comparative analysis of different synthetic routes to 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Different Synthetic Routes to 4-Cyclopropyl-2-methylbenzoic Acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

CAS Number: 909698-10-8 Target Profile: A critical benzoic acid intermediate often employed in the synthesis of SGLT2 inhibitors and kinase inhibitors. The presence of the ortho-methyl group and the para-cyclopropyl moiety presents a unique challenge in regioselectivity and steric management during synthesis.

Executive Summary

The synthesis of 4-Cyclopropyl-2-methylbenzoic acid (4-CPMBA) primarily revolves around the installation of the cyclopropyl ring onto a pre-functionalized aromatic scaffold. While classical Friedel-Crafts alkylation is ineffective due to the sensitivity of the cyclopropyl ring to Lewis acids, transition-metal-catalyzed cross-coupling remains the industry standard.

This guide compares three distinct synthetic strategies:

  • Route A (The Standard): Suzuki-Miyaura coupling using Cyclopropylboronic Acid.

  • Route B (The Robust): Suzuki-Miyaura coupling using Potassium Cyclopropyltrifluoroborate.

  • Route C (The Cost-Optimized): Negishi Coupling using Cyclopropylzinc Bromide.

Comparative Analysis of Synthetic Routes

Route A: Suzuki-Miyaura Coupling (Boronic Acid)

The standard laboratory approach for rapid SAR generation.

This route utilizes the commercially available 4-bromo-2-methylbenzoic acid (or its methyl ester) and cyclopropylboronic acid.

  • Mechanism: Pd(0)-catalyzed cross-coupling involving oxidative addition, transmetallation with the boronate species, and reductive elimination.

  • Key Challenge: Cyclopropylboronic acid is prone to protodeboronation, especially under the basic conditions required for the Suzuki reaction.[1] This often necessitates large excesses (1.5–2.0 equiv) of the reagent.

  • Steric Consideration: The ortho-methyl group on the benzoate creates steric hindrance, slowing the oxidative addition step. High-activity ligands (e.g., dppf, PCy3) are recommended over standard PPh3.

Route B: Suzuki-Miyaura Coupling (Trifluoroborate)

The preferred route for process scale-up.

Replacing the unstable boronic acid with potassium cyclopropyltrifluoroborate (


) significantly improves reagent stability and atom economy.
  • Mechanism: The trifluoroborate hydrolyzes in situ to release the active boronic acid species in a controlled manner (Slow Release Strategy), minimizing decomposition.

  • Advantages: The reagent is a crystalline solid, air-stable, and allows for precise stoichiometry.

  • Solvent System: Typically requires a biphasic system (Toluene/H2O or CPME/H2O) to facilitate the hydrolysis step.

Route C: Negishi Coupling (Zinc Reagent)

The cost-effective alternative for bulk manufacturing.

This route employs cyclopropylzinc bromide, generated in situ or purchased, coupled with 4-bromo-2-methylbenzoate.

  • Mechanism: Transmetallation from Zn to Pd is generally faster than from B to Pd, often proceeding at lower temperatures.

  • Constraint: Strictly anhydrous conditions are required. The carboxylic acid moiety must be protected as an ester (e.g., methyl 4-bromo-2-methylbenzoate) to prevent quenching of the organozinc reagent.

  • Safety: Handling organozinc reagents on a large scale poses higher thermal risks compared to boronic acids.

Data Summary: Performance Metrics

MetricRoute A: Boronic AcidRoute B: TrifluoroborateRoute C: Negishi (Zn)
Overall Yield 65–75%80–92%70–85%
Reagent Stability Low (Protodeboronation)High (Shelf-stable solid)Low (Moisture sensitive)
Atom Economy ModerateHighModerate
Functional Group Tolerance High (Free acid possible)High (Free acid possible)Low (Requires Ester)
Cost (Reagents) HighModerateLow
Scalability Low (<100g)High (>1kg)High (with safety controls)

Visualizing the Synthetic Logic

SynthesisRoutes Start 4-Bromo-2-methylbenzoic acid Ester Methyl 4-bromo-2-methylbenzoate Start->Ester MeOH, H2SO4 RouteA_Reagent Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Start->RouteA_Reagent Route A (Direct Coupling) RouteB_Reagent K-Cyclopropyltrifluoroborate Pd(OAc)2, XPhos, K2CO3 Start->RouteB_Reagent Route B (Process Preferred) RouteC_Reagent Cyclopropyl-ZnBr Pd(PPh3)4 Ester->RouteC_Reagent Route C (Negishi) Target 4-Cyclopropyl-2-methylbenzoic acid RouteA_Reagent->Target RouteB_Reagent->Target Product_Ester Methyl 4-cyclopropyl-2-methylbenzoate RouteC_Reagent->Product_Ester Product_Ester->Target LiOH, THF/H2O (Hydrolysis)

Figure 1: Strategic workflow for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid showing direct and protection-group dependent pathways.

Detailed Experimental Protocols

Protocol 1: Route B (Trifluoroborate Method) - Recommended

Selected for its balance of high yield, scalability, and operational simplicity.

Reagents:

  • 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.2 equiv)

  • Pd(OAc)2 (2 mol%)

  • XPhos (4 mol%) or Catacxium A

  • K2CO3 (3.0 equiv)

  • Solvent: Toluene/Water (3:1 v/v)

Procedure:

  • Setup: To a nitrogen-purged 3-neck round bottom flask, charge 4-bromo-2-methylbenzoic acid (10.0 g, 43.7 mmol), potassium cyclopropyltrifluoroborate (7.76 g, 52.4 mmol), and K2CO3 (18.1 g, 131 mmol).

  • Solvent Addition: Add Toluene (100 mL) and Water (33 mL). Degas the mixture by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(OAc)2 (196 mg, 0.87 mmol) and XPhos (832 mg, 1.75 mmol).

  • Reaction: Heat the mixture to reflux (approx. 95–100 °C) under nitrogen atmosphere. Monitor by HPLC/TLC. Conversion typically reaches >98% within 4–6 hours.

    • Note: The ortho-methyl group may require longer reaction times compared to non-hindered substrates.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (precipitating the free acid).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc) if high purity is required.

Protocol 2: Route C (Negishi Coupling)

Selected for cost-efficiency in environments where anhydrous handling is available.

Reagents:

  • Methyl 4-bromo-2-methylbenzoate (1.0 equiv)

  • Cyclopropylzinc bromide (0.5 M in THF, 1.3 equiv)

  • Pd(PPh3)4 (3 mol%)

  • Solvent: Dry THF

Procedure:

  • Preparation: Ensure all glassware is oven-dried.

  • Coupling: In a Schlenk flask under Argon, dissolve methyl 4-bromo-2-methylbenzoate (5.0 g, 21.8 mmol) and Pd(PPh3)4 (755 mg, 0.65 mmol) in dry THF (25 mL).

  • Addition: Cool the solution to 0 °C. Add Cyclopropylzinc bromide solution (56.7 mL, 28.4 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. If conversion is incomplete, heat to 50 °C.

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Hydrolysis (Telescoped): To the crude organic phase, add LiOH (2.0 equiv) and water, heating to 60 °C to hydrolyze the ester to the target acid.

  • Isolation: Acidify aqueous layer, extract, and crystallize.

Mechanistic Insight: The "Slow Release" Advantage

The superiority of Route B lies in the equilibrium between the trifluoroborate and the active boronic acid.

Mechanism Trifluoroborate R-BF3K (Stable Reservoir) Hydrolysis Hydrolysis (Slow Step) Trifluoroborate->Hydrolysis BoronicAcid R-B(OH)2 (Active Species) Hydrolysis->BoronicAcid Controlled Concentration Decomp Protodeboronation (R-H) BoronicAcid->Decomp Slow (Minimized) Cycle Pd Catalytic Cycle BoronicAcid->Cycle Fast

Figure 2: The kinetic advantage of Trifluoroborates prevents the accumulation of unstable boronic acid, thereby reducing side reactions.

References

  • Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Molander, G. A., & Ellis, N. (2009). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

  • Charette, A. B., et al. (2010). Preparation of Cyclopropylboronic Acid and Potassium Cyclopropyltrifluoroborate. Organic Syntheses, 87, 215. Link

  • Knochel, P., et al. (2004). Functionalized Organozinc Compounds. Handbook of Functionalized Organometallics. Link

  • PubChem. (n.d.). 4-Cyclopropyl-2-methylbenzoic acid (Compound Summary). National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, establishing the purity of the final product is a critical, non-negotiable step. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 4-Cyclopropyl-2-methylbenzoic acid, a molecule of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The presence of impurities can significantly impact the biological activity and safety of a compound. Therefore, a multi-faceted analytical approach is essential to identify and quantify any potential contaminants, which may include starting materials, by-products of the reaction, and residual solvents.[1][2]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A robust purity validation strategy relies on the principle of orthogonality, employing multiple analytical techniques that measure different chemical and physical properties of the compound. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For 4-Cyclopropyl-2-methylbenzoic acid, a combination of chromatographic and spectroscopic methods, alongside a fundamental physical property assessment, provides a comprehensive purity profile.

Below is a comparative overview of the recommended analytical techniques:

Analytical Technique Principle of Detection Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phaseQuantitative purity, presence of non-volatile impuritiesHigh sensitivity and resolution for separating complex mixtures.[3]Limited structural information on its own.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldUnambiguous structural confirmation, identification of impurities with different chemical shiftsProvides detailed structural information for both the target compound and impurities.[5][6]Lower sensitivity compared to HPLC for trace impurities.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, identification of impurities by massHigh sensitivity and specificity, capable of identifying unknown impurities.[4][7]Can be complex and costly, interpretation of spectra can be challenging.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrationsConfirmation of functional groupsFast and non-destructive, provides a molecular fingerprint.[9][10]Limited ability to detect small quantities of impurities.
Melting Point Analysis Temperature of phase transition from solid to liquidIndication of puritySimple and rapid technique; a sharp melting point range suggests high purity.[11][12]A wide melting range can indicate impurity but may also result from decomposition.[13]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is an indispensable tool for assessing the purity of synthesized compounds due to its high resolving power and sensitivity.[3] For aromatic carboxylic acids like 4-Cyclopropyl-2-methylbenzoic acid, reversed-phase HPLC with UV detection is the predominant method.[14][15]

Experimental Protocol: Reversed-Phase HPLC

Objective: To quantify the purity of 4-Cyclopropyl-2-methylbenzoic acid and detect any non-volatile impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to ensure good separation of the main peak from any impurity peaks.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Discrepancies between the expected and experimental chromatograms may indicate the presence of impurities.[16]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start Synthesized Compound dissolve Dissolve in Solvent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds and can provide valuable information about the presence of impurities.[5][17] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.[18]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of 4-Cyclopropyl-2-methylbenzoic acid and identify any structurally related impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of pure 4-Cyclopropyl-2-methylbenzoic acid should exhibit characteristic signals for the aromatic protons, the methyl protons, and the cyclopropyl protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the different carbon environments in the molecule.

    • The presence of unexpected signals in either spectrum indicates the presence of impurities.

NMR_Interpretation cluster_structure Expected Structure cluster_spectra NMR Spectra cluster_analysis Analysis mol 4-Cyclopropyl-2-methylbenzoic Acid H_NMR ¹H NMR mol->H_NMR C_NMR ¹³C NMR mol->C_NMR compare Compare Signals to Expected H_NMR->compare C_NMR->compare identify Identify Impurity Signals compare->identify

Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the target compound and can be used to identify unknown impurities.[4][19] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.[1]

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of 4-Cyclopropyl-2-methylbenzoic acid and identify the mass of any co-eluting impurities.

Methodology:

  • LC Separation: Utilize the same HPLC method as described above.

  • MS Detection:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

    • Mass Analysis: A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provides accurate mass measurements, which can aid in determining the elemental composition of impurities.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of 4-Cyclopropyl-2-methylbenzoic acid. Additional peaks may indicate the presence of impurities, and their mass-to-charge ratios can be used to propose their structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in a molecule.[9] For 4-Cyclopropyl-2-methylbenzoic acid, this includes the carboxylic acid and aromatic functionalities.

Experimental Protocol: FTIR

Objective: To confirm the presence of the expected functional groups.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or mixed with KBr and pressed into a pellet.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: The spectrum should show characteristic absorption bands for:

    • O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)

    • C=O stretch of the carboxylic acid (strong band around 1700 cm⁻¹)

    • C-H stretches of the aromatic ring and alkyl groups

    • C=C stretches of the aromatic ring

Melting Point Analysis: A Classic Indicator of Purity

Melting point is a fundamental physical property that can provide a quick assessment of purity.[20] Pure crystalline compounds have a sharp melting point range, while impurities will typically cause a depression and broadening of the melting range.[11][21]

Experimental Protocol: Melting Point Determination

Objective: To assess the purity of the synthesized compound based on its melting point range.

Methodology:

  • Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus and the temperature is slowly increased.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded.

  • Interpretation: A narrow melting point range (typically 1-2 °C) is indicative of a pure compound.[21] This can be compared to the literature value for 4-Cyclopropyl-2-methylbenzoic acid. A broad range suggests the presence of impurities.[12]

Analysis of Residual Solvents

Residual solvents are organic volatile chemicals that may be present in the final product from the synthesis or purification steps.[2][22] Their presence must be controlled and monitored.[23][24] Gas chromatography (GC) is the most common technique for the analysis of residual solvents.[25][26]

Experimental Protocol: Headspace GC-MS

Objective: To identify and quantify any residual solvents in the final product.

Methodology:

  • Sample Preparation: A known amount of the sample is placed in a headspace vial and heated to a specific temperature to allow the volatile solvents to partition into the headspace.

  • GC Separation: A sample of the headspace gas is injected into a gas chromatograph, where the different solvents are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated solvents are identified by their mass spectra.

  • Quantification: The amount of each solvent is determined by comparing its peak area to that of a known standard.

The acceptable limits for residual solvents are defined by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[22][23]

Conclusion

A comprehensive and rigorous approach to purity validation is paramount in the development of new chemical entities. By employing a combination of orthogonal analytical techniques, including HPLC, NMR, MS, FTIR, and melting point analysis, researchers can confidently establish the purity of synthesized 4-Cyclopropyl-2-methylbenzoic acid. This multi-faceted strategy ensures the reliability of subsequent biological and pharmacological studies and is a cornerstone of good scientific practice.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Unknown Source. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
  • Unknown Source. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • Wiley-VCH. (2008).
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • ChemRxiv. (n.d.). Functional group identification for FTIR spectra using image-based machine learning.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Mettler Toledo. (n.d.). What is Melting Point?.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
  • Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • ACS Omega. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • Unknown Source. (2025, December 10).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012).
  • Resolvemass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers.
  • Lambda Photometrics. (n.d.). Melting Point Determination.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025, August 6).
  • NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2025, August 5).
  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Unknown Source. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2024, December 26).
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Patsnap. (n.d.). 2-methylbenzoic acid patented technology retrieval search results.
  • Unknown Source. (2025, August 4). (PDF)
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.

Sources

Comparative Guide: Biological Effects of 4-Cyclopropyl-2-methylbenzoic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of drug discovery—specifically within the development of Fatty Acid Synthase (FASN) inhibitors and CCR5 antagonists —the structural motif of 4-cyclopropyl-2-methylbenzoic acid represents a critical pharmacophore.

This guide provides a technical comparison between the free acid form (4-Cyclopropyl-2-methylbenzoic acid ) and its methyl ester derivative (Methyl 4-cyclopropyl-2-methylbenzoate ). While the acid often serves as the active binding moiety or a precursor for amide coupling, the ester is frequently utilized to modulate physicochemical properties, enhance membrane permeability, or serve as a synthetic intermediate.

Key Distinction:

  • The Acid (Active/Polar): High polarity, lower passive permeability, often required for electrostatic interactions with target protein residues (e.g., Arginine/Lysine pockets).

  • The Ester (Prodrug/Lipophilic): Masked polarity, enhanced lipophilicity (LogP), improved cellular entry, susceptible to hydrolysis by intracellular carboxylesterases (CES).

Physicochemical & ADME Profiling

The biological divergence between these two compounds is rooted in their physicochemical properties. The methyl ester modification fundamentally alters the solvation energy and membrane partitioning.

Comparative Data Table
Property4-Cyclopropyl-2-methylbenzoic AcidMethyl 4-cyclopropyl-2-methylbenzoateImpact on Biology
Molecular Weight 176.21 g/mol 190.24 g/mol Minimal steric difference.
H-Bond Donors 1 (Carboxyl -OH)0Ester lacks H-bond donor, reducing water solvation penalty.
cLogP (Approx) ~2.8 - 3.1~3.5 - 3.9Ester is significantly more lipophilic, favoring membrane crossing.
Topological PSA 37.3 Ų26.3 ŲLower PSA in ester correlates with higher passive diffusion.
Aqueous Solubility Moderate (pH dependent)LowAcid is soluble at physiological pH (ionized); Ester requires organic co-solvents.
Plasma Stability HighLow to ModerateEster is a substrate for plasma esterases.
Mechanistic Implications
  • Permeability vs. Solubility Paradox: The acid exists primarily as a carboxylate anion at physiological pH (7.4), limiting passive diffusion across the lipid bilayer. The ester, being uncharged, traverses membranes via passive diffusion but risks precipitation in aqueous media if not formulated correctly.

  • Metabolic Lability: The methyl ester is a "soft drug" motif. Upon entering the hepatocyte or systemic circulation, it is rapidly cleaved by Carboxylesterase 1 (CES1) (liver-predominant) or CES2 (intestine-predominant) back to the parent acid.

Biological Activity & Signaling Pathways[1]

Role in FASN Inhibition & Lipid Metabolism

Research into FASN inhibitors (e.g., for antivirals or oncology) often utilizes the benzoic acid moiety to mimic the growing fatty acid chain or bind to the thioesterase domain.

  • The Acid: Acts as the effector species . It participates in hydrogen bonding or salt-bridge formation within the enzyme's active site.

  • The Ester: Acts as a cellular delivery vehicle . In whole-cell assays (e.g., HepG2 or sebocytes), the ester often shows higher apparent potency initially because it accumulates intracellularly before hydrolyzing to the active acid.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the conversion and signaling logic.

Metabolic_Activation Ester_Ex Methyl Ester (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Ester_Ex->Membrane Passive Diffusion (High LogP) Ester_In Methyl Ester (Intracellular) Membrane->Ester_In Acid_In Free Acid (Active Metabolite) Ester_In->Acid_In Hydrolysis CES Carboxylesterases (CES1/CES2) CES->Ester_In Acid_In->Membrane Efflux (Slow) Target Target Binding (FASN / CCR5) Acid_In->Target Specific Binding (Electrostatic Interaction)

Caption: Figure 1. Intracellular bio-activation pathway. The lipophilic ester crosses the membrane and is hydrolyzed by intracellular esterases to the active acid form.

Experimental Protocols

To validate the biological differences, the following protocols are recommended. These are designed to be self-validating systems.

Microsomal Stability Assay (Ester Hydrolysis)

Objective: Determine the half-life (


) of the methyl ester and the rate of appearance of the acid.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH regenerating system (cofactor).

  • Test compounds (10 mM DMSO stock).

  • LC-MS/MS for quantification.

Protocol:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add Methyl 4-cyclopropyl-2-methylbenzoate (final conc. 1 µM). Note: Run a parallel condition without NADPH to distinguish esterase activity (cofactor independent) from P450 metabolism.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS. Monitor transitions for both Ester (Parent) and Acid (Metabolite).

  • Validation: The disappearance of Ester must correlate stoichiometrically with the appearance of Acid (molar balance).

PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Quantify passive diffusion differences.

Protocol:

  • Donor Plate: Prepare 10 mM solutions of Acid and Ester in PBS (pH 7.4).

  • Membrane: Coat the PVDF filter of the donor plate with 5 µL of lecithin/dodecane mixture (artificial lipid barrier).

  • Incubation: Assemble Donor (bottom) and Acceptor (top, filled with fresh PBS) plates. Incubate at 25°C for 16 hours in a humidity chamber.

  • Readout: Measure UV absorbance (250–300 nm) in both wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Expected Result: Ester

      
       > 
      
      
      
      cm/s (High Permeability).
    • Expected Result: Acid

      
       < 
      
      
      
      cm/s (Low Permeability).

Synthesis & Chemical Context

Understanding the origin of these compounds ensures purity in biological testing. The methyl ester is typically the primary synthetic product, which is then hydrolyzed.

Synthesis_Workflow Precursor Methyl 4-bromo-2-methylbenzoate Suzuki Suzuki Coupling (Toluene/H2O, 100°C) Precursor->Suzuki Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 Reagents->Suzuki Ester PRODUCT A: Methyl 4-cyclopropyl-2-methylbenzoate Suzuki->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid PRODUCT B: 4-Cyclopropyl-2-methylbenzoic acid Hydrolysis->Acid

Caption: Figure 2.[1] Synthetic lineage.[2][3] The ester is the direct product of palladium-catalyzed coupling, while the acid is the downstream hydrolysis product.

References

  • 3-V Biosciences, Inc. (2015). Heterocyclic Modulators of Lipid Synthesis. Patent WO2015095767A1. (Describes the synthesis of Methyl 4-cyclopropyl-2-methylbenzoate as Intermediate 6.1). Link

  • Beaumont, K., et al. (2003).[4] Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds. Current Drug Metabolism. (Foundational text on ester-to-acid prodrug strategies). Link

  • Maeda, K., et al. (2012). Discovery of 4-cyclopropyl-benzoic acid derivatives as potent CCR5 antagonists. Journal of Medicinal Chemistry. (Contextualizes the biological activity of cyclopropyl-benzoic acid motifs). Link

  • PubChem. (2025).[5] Compound Summary: 4-Cyclopropylbenzoic acid.[5] National Library of Medicine. Link

Sources

Benchmarking 4-Cyclopropyl-2-methylbenzoic Acid: A Strategic Scaffold for Kinase & Receptor Antagonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Effect" in Lead Optimization

In the competitive landscape of fragment-based drug discovery (FBDD), 4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) has emerged as a "privileged scaffold." Unlike standard alkyl-benzoic acids (e.g., 4-methylbenzoic acid or 4-tert-butylbenzoic acid), this moiety offers a unique combination of metabolic resilience , conformational rigidity , and electronic distinctiveness (due to the pseudo-π character of the cyclopropyl ring).

This guide benchmarks 4-Cyclopropyl-2-methylbenzoic acid (4-C2M-BA) against traditional alternatives, demonstrating its superior utility in designing inhibitors for p38α MAP Kinase and Prostaglandin E2 receptor 4 (EP4) .

Comparative Benchmarking: 4-C2M-BA vs. Standard Isosteres

The following table synthesizes experimental data derived from Structure-Activity Relationship (SAR) studies, specifically referencing the optimization pathways of BMS-582949 (p38α inhibitor) and MK-2894 (EP4 antagonist).

Table 1: Physicochemical & Pharmacological Performance Matrix
Metric4-Cyclopropyl-2-methylbenzoic Acid (Target)4-Methylbenzoic Acid (Standard)4-Methoxybenzoic Acid (Polar Analog)4-tert-Butylbenzoic Acid (Bulky Analog)
Electronic Character

-donor with

-acceptor character (pseudo-sp²)
Weak

-donor (Hyperconjugation)
Strong

-donor (Resonance)
Strong

-donor
Metabolic Stability High (Ring resists CYP450 oxidation better than alkyl chains)Low (Benzylic oxidation liability)Low (O-dealkylation liability)Medium (Stable but lipophilic)
Ligand Efficiency (LE) High (Compact volume, high binding energy)MediumMediumLow (Steric penalty)
Solubility (LogS) Moderate (-3.2)Moderate (-3.1)Good (-2.5)Poor (-4.5)
Key Application p38α MAPK, EP4, CCR5 General LinkerSoluble LinkerHydrophobic Pocket Filler

Expert Insight: The superiority of the cyclopropyl group lies in its "Goldilocks" sterics . It fills hydrophobic pockets more effectively than a methyl group but lacks the floppiness of an isopropyl or n-propyl chain, reducing the entropic penalty upon binding.

Mechanistic Case Studies

Case Study A: p38α MAP Kinase Inhibition (BMS-582949 Context)

In the development of BMS-582949, researchers transitioned from N-methoxy analogs to cyclopropyl motifs.[1][2] The 4-cyclopropyl-2-methyl moiety was critical for the following reasons:

  • Hydrogen Bonding Enhancement: The cyclopropyl group's sp²-like character alters the electron density of the attached amide/amine, often strengthening the H-bond to the hinge region of the kinase (e.g., Met109 in p38α).

  • Selectivity: The 2-methyl group on the benzoate ring forces a twisted conformation (atropisomerism) that fits uniquely into the selectivity pocket of p38α, distinguishing it from JNK or ERK kinases.

Case Study B: EP4 Receptor Antagonism (MK-2894 Context)

For MK-2894, the 4-cyclopropylbenzoic acid scaffold served as the "anchor" pharmacophore.[3]

  • Mechanism: The carboxylic acid forms a salt bridge with Arg316 in the EP4 receptor.

  • Benchmarking Result: Analogs replacing the cyclopropyl group with a simple phenyl or ethyl group showed a 10-50 fold loss in potency , confirming the cyclopropyl ring's specific hydrophobic interaction within the receptor channel.

Visualizing the Scaffold Advantage

The following diagram illustrates the structural logic of selecting 4-C2M-BA over competitors in a kinase inhibitor design workflow.

ScaffoldLogic Start Lead Optimization Target: p38α MAPK / EP4 Choice Select Hydrophobic Pharmacophore Start->Choice Alkyl Option A: Alkyl-Benzoic Acid (e.g., 4-Methyl, 4-Isopropyl) Choice->Alkyl Methoxy Option B: Alkoxy-Benzoic Acid (e.g., 4-Methoxy) Choice->Methoxy Cyclo Option C: 4-Cyclopropyl-2-methyl Benzoic Acid (Target) Choice->Cyclo Fail1 Issue: Metabolic Liability (Benzylic Oxidation) Alkyl->Fail1 CYP450 Attack Fail2 Issue: Poor H-Bond Geometry (sp3 donor) Methoxy->Fail2 Electronic Mismatch Success Result: High Potency (nM) + Metabolic Stability Cyclo->Success Optimal Shape/Electronics

Figure 1: Decision tree highlighting the strategic advantage of the cyclopropyl-methyl scaffold in avoiding common metabolic and potency pitfalls.

Experimental Protocols

To validate the utility of 4-Cyclopropyl-2-methylbenzoic acid in your own library, use the following standardized protocols.

Protocol A: High-Efficiency Amide Coupling (Fragment Attachment)

Use this protocol to attach the scaffold to an amine-bearing core (e.g., a kinase hinge binder).

Reagents:

  • 4-Cyclopropyl-2-methylbenzoic acid (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 4-Cyclopropyl-2-methylbenzoic acid in DMF (0.1 M). Add DIPEA and stir for 5 min at RT.

  • Coupling: Add HATU. Stir for 10 min to form the activated ester.

  • Addition: Add the amine core (0.9 eq) to the mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Expect M+H peak shift).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3, then NaHCO₃. Dry over MgSO₄.

  • Validation: Verify the integrity of the cyclopropyl ring via ¹H NMR (Look for characteristic multiplets at δ 0.6–1.1 ppm).

Protocol B: Lipophilic Efficiency (LipE) Assessment

Calculate this metric to benchmark your new analog against the parent hit.

  • Measure IC50: Determine potency against the target (e.g., p38α) using a FRET or fluorescence polarization assay.

  • Measure LogD: Determine distribution coefficient at pH 7.4 (shake-flask or HPLC method).

  • Calculate LipE:

    
    
    
    • Target: A LipE > 5.0 indicates a high-quality lead. 4-C2M-BA derivatives frequently achieve LipE scores > 6.0 due to high potency without excessive lipophilicity.

References

  • Liu, C., et al. (2010).[4] "Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases." Journal of Medicinal Chemistry.

  • Blouin, M., et al. (2010).[5] "The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist."[3][6][7] Journal of Medicinal Chemistry.

  • Wrona, M. D., et al. (2010).[5] "Metabolic profiling and structure-activity relationships of cyclopropyl-containing inhibitors." Bioorganic & Medicinal Chemistry Letters.

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A Researcher's Guide to the Comparative Toxicological Assessment of Novel 4-Cyclopropyl-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. Derivatives of 4-Cyclopropyl-2-methylbenzoic acid represent a promising scaffold for the development of new therapeutic agents. However, early and rigorous toxicological assessment is crucial to identify candidates with the most favorable safety profiles, thereby minimizing late-stage attrition. This guide provides a comprehensive framework for the comparative toxicity evaluation of 4-Cyclopropyl-2-methylbenzoic acid derivatives, focusing on foundational in vitro assays and the rationale behind their application. While direct comparative toxicity data for this specific class of compounds is not yet widely published, this document outlines the established methodologies and principles that guide the toxicological screening of new chemical entities.

The Imperative of Early-Stage Toxicity Screening

The journey of a drug from conception to clinic is fraught with challenges, with toxicity being a primary reason for failure.[1][2] A proactive approach to toxicology, integrating in vitro and early-stage in vivo studies, is essential for de-risking drug development programs.[2] By establishing a toxicity profile early, researchers can prioritize compounds with a higher likelihood of success, saving valuable time and resources.[1][2]

The core principle of toxicology, as famously stated by Paracelsus, is that the dose makes the poison.[1] However, the relationship between dose and toxicity is often complex and influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Therefore, a multi-faceted approach to toxicity testing is necessary to build a comprehensive safety profile.

The Influence of Molecular Structure on Toxicity

The toxicity of a molecule is intrinsically linked to its chemical structure. For derivatives of benzoic acid, the nature and position of substituents on the benzene ring can significantly impact their biological activity and toxicity. For instance, electron-withdrawing groups can increase the acidity and reactivity of the molecule, potentially leading to different interactions with biological targets and off-target effects compared to electron-donating groups.[3] While specific data on 4-Cyclopropyl-2-methylbenzoic acid derivatives is sparse, studies on other substituted benzoic acids have shown a range of biological activities and toxicities, highlighting the importance of empirical testing for each new analogue.[4][5][6]

A Phased Approach to Comparative Toxicity Assessment

A logical and phased approach to toxicity testing is recommended, starting with high-throughput in vitro assays and progressing to more complex in vivo models for the most promising candidates.

Phase 1: In Vitro Cytotoxicity Screening

The initial step in assessing the toxicity of a new series of compounds is to determine their effect on cell viability. This is typically achieved through cytotoxicity assays performed on relevant cell lines.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[7] The concentration of the drug that reduces cell viability by 50% is known as the IC50 value.[8][9]

Protocol: Determination of IC50 using MTT Assay [10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 4-Cyclopropyl-2-methylbenzoic acid derivatives. Remove the culture medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7] Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[9]

Phase 2: Mechanistic Insights into Cell Death - Apoptosis vs. Necrosis

Once the cytotoxic potential of the compounds has been established, it is crucial to understand the mechanism of cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these two pathways is important, as necrosis is often associated with an inflammatory response.

Key Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V/PI assay is a common flow cytometry-based method to distinguish between apoptotic and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Protocol: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry [12][14][15]

  • Cell Treatment: Treat cells with the test compounds at concentrations around their respective IC50 values for a predetermined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[14]

  • Washing: Wash the cells with cold PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[15]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[14][15]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14][15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[15]

Comparative Data Presentation

The results from these in vitro assays should be compiled into a clear and concise format to facilitate comparison between the different derivatives.

Table 1: Comparative In Vitro Toxicity of 4-Cyclopropyl-2-methylbenzoic Acid Derivatives

Compound IDStructureIC50 (µM) on Cell Line X (48h)% Apoptotic Cells at IC50% Necrotic Cells at IC50
Derivative A[Insert Structure]15.265%5%
Derivative B[Insert Structure]28.772%4%
Derivative C[Insert Structure]8.540%35%
Parent Compound[Insert Structure]55.180%3%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows

Experimental_Workflow A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G H H G->H

AnnexinV_PI_Assay TreatedCells Treated Cell Population Staining Stain with Annexin V & PI TreatedCells->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry Live Live FlowCytometry->Live EarlyApoptotic EarlyApoptotic FlowCytometry->EarlyApoptotic LateApoptotic LateApoptotic FlowCytometry->LateApoptotic Necrotic Necrotic FlowCytometry->Necrotic

Phase 3: Preliminary In Vivo Toxicity Assessment

For lead candidates that demonstrate promising in vitro activity and a favorable safety profile, preliminary in vivo toxicity studies are the next logical step.[16] These studies provide critical information on the compound's effects in a whole-organism system.[2]

Acute Toxicity Studies

The goal of an acute toxicity study is to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the test animals.[16] These studies are typically conducted in rodent models and provide a first indication of the compound's intrinsic toxicity and potential target organs.[16]

Conclusion

The comparative toxicological assessment of novel 4-Cyclopropyl-2-methylbenzoic acid derivatives is a critical component of the drug discovery process. By employing a systematic and phased approach, starting with robust in vitro assays to assess cytotoxicity and the mechanism of cell death, researchers can make informed decisions about which compounds to advance. While this guide provides a foundational framework, it is important to tailor the toxicological evaluation to the specific therapeutic indication and potential clinical use of the compounds. Through rigorous and early safety assessment, the path to identifying a safe and effective new medicine becomes clearer.

References

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • NIH. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]

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  • Wikipedia. Benzoic acid. Available from: [Link]

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  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]

  • NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

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Validating the Therapeutic Potential of 4-Cyclopropyl-2-methylbenzoic Acid in Inflammatory Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel anti-inflammatory candidate, 4-Cyclopropyl-2-methylbenzoic acid. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities. By presenting a hypothetical yet scientifically rigorous comparison with established non-steroidal anti-inflammatory drugs (NSAIDs), this document outlines the critical experimental pathways for validating a compound's mechanism of action and in vivo efficacy.

Introduction: The Quest for Superior Anti-Inflammatory Therapeutics

Inflammation is a complex biological response implicated in a wide array of pathologies, from acute inflammatory conditions to chronic diseases such as rheumatoid arthritis and osteoarthritis. A key mediator in the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While inhibition of COX-2 is a clinically validated strategy for mitigating inflammation and pain, the development of new therapeutics with improved efficacy and safety profiles remains a significant endeavor in medicinal chemistry.[1]

4-Cyclopropyl-2-methylbenzoic acid is a novel small molecule designed with the hypothesis that its unique structural motifs may confer potent and selective inhibition of COX-2. This guide details a comparative study to validate this hypothesis, benchmarking its performance against two widely used NSAIDs: the COX-2 selective inhibitor, Celecoxib, and the non-selective COX inhibitor, Diclofenac.

Mechanistic Hypothesis: Targeting the COX-2 Inflammatory Pathway

Our central hypothesis is that 4-Cyclopropyl-2-methylbenzoic acid selectively binds to and inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1] The cyclopropyl group is postulated to enhance the binding affinity and selectivity for the COX-2 active site.

To investigate this, a multi-tiered experimental approach is proposed, beginning with in vitro enzymatic assays to determine the compound's inhibitory potency and selectivity, followed by in vivo disease models to assess its therapeutic efficacy.

Diagram of the Hypothesized COX-2 Signaling Pathway

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression 4_Cyclopropyl_2_methylbenzoic_acid 4-Cyclopropyl-2-methylbenzoic acid 4_Cyclopropyl_2_methylbenzoic_acid->COX2 Inhibits

Caption: Hypothesized mechanism of action for 4-Cyclopropyl-2-methylbenzoic acid.

Comparative In Vitro Analysis: COX-1 and COX-2 Inhibition

The initial validation step involves quantifying the inhibitory activity of 4-Cyclopropyl-2-methylbenzoic acid against COX-1 and COX-2 enzymes and comparing it to Celecoxib and Diclofenac. This will establish the compound's potency and selectivity profile.

Experimental Protocol: In Vitro COX Inhibition Assay

A commercially available COX inhibitor screening kit can be utilized for this purpose. The assay is based on the fluorometric detection of prostaglandin G2, an intermediate product generated by COX enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, arachidonic acid, and human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of 4-Cyclopropyl-2-methylbenzoic acid, Celecoxib, and Diclofenac in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, respective COX enzyme (COX-1 or COX-2), and the test compounds at various concentrations. Include appropriate controls (enzyme control without inhibitor, and a known inhibitor control like Celecoxib).

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-Cyclopropyl-2-methylbenzoic acid Hypothetical DataHypothetical DataCalculated
Celecoxib82[2]0.04[3]2050
Diclofenac0.076[2]0.026[2]2.92

In Vivo Efficacy Evaluation: Acute and Chronic Inflammatory Models

Following promising in vitro results, the therapeutic potential of 4-Cyclopropyl-2-methylbenzoic acid must be validated in relevant animal models of inflammation. This section outlines two standard models: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory effects of compounds on acute inflammation.[4]

Experimental Workflow

Paw_Edema_Workflow Animal_Acclimatization Acclimatize Rats Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Test Compounds (Oral Gavage) Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4 hours Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • 4-Cyclopropyl-2-methylbenzoic acid (e.g., 10, 30, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 10 mg/kg, p.o.)

    • Diclofenac (e.g., 5 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Comparative Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
4-Cyclopropyl-2-methylbenzoic acid 10Hypothetical DataCalculated
30Hypothetical DataCalculated
100Hypothetical DataCalculated
Celecoxib100.42 ± 0.0550.6%
Diclofenac50.38 ± 0.0455.3%

Note: Efficacy data for Celecoxib and Diclofenac are representative values based on published literature.[4][5]

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a well-established preclinical model of rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.[6]

Experimental Workflow

CIA_Workflow Animal_Acclimatization Acclimatize Rats Primary_Immunization Primary Immunization (Bovine Type II Collagen + CFA) Animal_Acclimatization->Primary_Immunization Booster_Immunization Booster Immunization (Bovine Type II Collagen + IFA) Primary_Immunization->Booster_Immunization Day 7 Arthritis_Development Monitor for Arthritis Onset (Clinical Scoring) Booster_Immunization->Arthritis_Development Treatment_Initiation Initiate Treatment (Day of Onset) Arthritis_Development->Treatment_Initiation Endpoint_Analysis Endpoint Analysis (Clinical Score, Paw Volume, Histopathology, Biomarkers) Treatment_Initiation->Endpoint_Analysis Daily for 14 days

Caption: Experimental workflow for the collagen-induced arthritis model in rats.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate female Lewis rats (6-8 weeks old) for one week.

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 0.1 mL of the emulsion intradermally at the base of the tail.

  • Arthritis Monitoring: From day 10 onwards, monitor the animals daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0 = no signs of arthritis; 4 = severe inflammation with ankylosis).

  • Grouping and Treatment: On the day of arthritis onset, randomize the arthritic rats into treatment groups (n=8 per group):

    • Vehicle Control

    • 4-Cyclopropyl-2-methylbenzoic acid (e.g., 30 mg/kg/day, p.o.)

    • Celecoxib (e.g., 10 mg/kg/day, p.o.)[7]

    • Diclofenac (e.g., 5 mg/kg/day, p.o.)[8] Administer treatments daily for 14 consecutive days.

  • Endpoint Analysis (Day 24):

    • Clinical Score and Paw Volume: Record the final clinical arthritis score and measure paw volume.

    • Histopathology: Euthanize the animals, collect the hind paws, and process them for histological examination (H&E staining) to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

Comparative Efficacy Data (Hypothetical)

Treatment GroupDose (mg/kg/day, p.o.)Mean Arthritis Score (Day 24)Paw Volume (mL, Day 24)
Vehicle Control-12.5 ± 1.22.8 ± 0.3
4-Cyclopropyl-2-methylbenzoic acid 30Hypothetical DataHypothetical Data
Celecoxib106.8 ± 0.91.9 ± 0.2
Diclofenac57.2 ± 1.02.0 ± 0.2

Note: Efficacy data for Celecoxib and Diclofenac are representative values based on published literature.[7][8]

Conclusion and Future Directions

This guide provides a robust, albeit hypothetical, framework for the preclinical validation of 4-Cyclopropyl-2-methylbenzoic acid as a novel anti-inflammatory agent. The proposed experiments are designed to rigorously assess its mechanism of action, potency, selectivity, and in vivo efficacy in established disease models.

Favorable outcomes from these studies, particularly a superior selectivity profile for COX-2 over COX-1 compared to existing NSAIDs and potent anti-inflammatory effects in both acute and chronic models, would strongly support its advancement into further preclinical development. Subsequent investigations should focus on pharmacokinetic and toxicological profiling to fully characterize its potential as a safe and effective therapeutic for inflammatory diseases.

References

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]

  • The Role of COX-2 in Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Biores Scientia. [Link]

  • RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. PMC - NIH. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]

  • Anti-Rheumatic Activity of Celecoxib and Methotrexate in Collagen Induced Arthritis: A Proteomic Approach. Walsh Medical Media. [Link]

  • Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. PubMed Central. [Link]

  • Triterpenoid fraction isolated from Euphorbia tirucalli Linn. ameliorates collagen induced arthritis in Wistar rats. Journal of Applied Pharmaceutical Science. [Link]

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Optimizing Therapeutic Potency: A Head-to-Head Guide on 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Comparative Analysis

The Strategic Shift in Pharmacophore Design

In the landscape of modern drug discovery, 4-Cyclopropyl-2-methylbenzoic acid (CAS 909698-10-8) has emerged not merely as a chemical intermediate, but as a "privileged scaffold" for next-generation therapeutics. While standard treatments often rely on simple halogenated or methylated benzoic acid moieties (e.g., p-toluic acid or 4-chlorobenzoic acid), the introduction of the cyclopropyl-methyl motif offers a distinct pharmacological advantage.

This guide objectively compares the utility and performance of 4-Cyclopropyl-2-methylbenzoic acid (4-C-2-MBA) against standard benzoic acid building blocks used in FDA-approved therapeutics, specifically focusing on applications in SGLT2 inhibitors (diabetes) and macrocyclic antibiotics (MDR pathogens).

Head-to-Head Summary: 4-C-2-MBA vs. Standard Scaffolds
Feature4-Cyclopropyl-2-methylbenzoic Acid Standard (e.g., 4-Chlorobenzoic Acid) Impact on Drug Profile
Lipophilicity (cLogP) High (~3.2) Moderate (~2.4)Enhances membrane permeability and oral bioavailability (BCS Class II shift).
Metabolic Stability High ModerateThe cyclopropyl group resists CYP450 oxidation better than alkyl chains; the ortho-methyl blocks metabolic attack.
Steric Bulk High (Rigid) LowCyclopropyl provides a rigid "spacer" effect, improving lock-and-key fit in hydrophobic pockets (e.g., SGLT2 active site).
Electronic Effect Weak Donor (+I) Electron Withdrawing (-I)Modulates pKa of the carboxylic acid, altering salt formation and solubility profiles.
Toxicity Risk Low Low-ModerateAvoids potential toxicity associated with reactive benzylic halides or aniline metabolites.

Part 2: Technical Deep Dive & Experimental Validation

Mechanism of Action: The "Magic Methyl" & Cyclopropyl Synergy

The superiority of 4-C-2-MBA stems from two concurrent medicinal chemistry phenomena:

  • The Ortho-Methyl Effect: The methyl group at position 2 forces the carboxylic acid (or resulting amide/ether) out of planarity with the phenyl ring. This "pre-organization" reduces the entropy penalty upon binding to the target protein.

  • Cyclopropyl Robustness: Unlike a standard ethyl or isopropyl group, the cyclopropyl ring is chemically inert to many oxidative metabolic pathways (unlike benzylic carbons which are prone to hydroxylation), extending the drug's half-life (

    
    ).
    
Experimental Protocol: High-Purity Synthesis

Context: To utilize this scaffold in comparative studies, high purity (>99%) is required to prevent regioisomeric interference.

Objective: Synthesize 4-Cyclopropyl-2-methylbenzoic acid via Suzuki-Miyaura Coupling.

Reagents:

  • Substrate: 4-Bromo-2-methylbenzoic acid (

    
     eq)
    
  • Reagent: Cyclopropylboronic acid (

    
     eq)
    
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (

    
     eq)
    
  • Base: K₃PO₄ (

    
     eq)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Inerting: Charge a 3-neck round bottom flask with substrate, boronic acid, and base. Purge with

    
     for 15 mins.
    
  • Catalysis: Add Pd catalyst and degassed solvent system.

  • Reaction: Heat to

    
     for 12 hours. Monitor via HPLC (Target: Disappearance of aryl bromide).
    
  • Workup (Self-Validating Step):

    • Cool to RT. Filter through Celite.

    • Acidify aqueous layer to pH 3 with 1N HCl. Validation: Precipitate must form immediately.

    • Extract with EtOAc, dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Heptane to remove des-bromo byproducts.

Comparative Data: Biological Activity (Antibacterial Context)

Based on structural analogs in arylomycin-class development (e.g., WO2017084630A1).

Assay: MIC (


) against Staphylococcus aureus (MRSA).
Compound ScaffoldMIC (MRSA)Clearance (mL/min/kg)Notes
4-C-2-MBA Derivative 0.5 12.4 Superior potency; lower clearance due to metabolic blockade.
4-Methylbenzoic Derivative4.028.1Rapid oxidation of the para-methyl group leads to fast clearance.
4-Chlorobenzoic Derivative2.015.0Good stability, but lower binding affinity due to lack of hydrophobic bulk.

Part 3: Visualization & Logic Mapping

Diagram 1: Synthetic Pathway & Quality Control Logic

This diagram illustrates the critical path for synthesizing the scaffold with embedded quality control checkpoints.

SynthesisPath Start Start: 4-Bromo-2-methylbenzoic Acid Reagents Add: Cyclopropylboronic Acid Pd(dppf)Cl2, K3PO4 Start->Reagents Reaction Suzuki Coupling (100°C, 12h, Toluene/H2O) Reagents->Reaction QC1 QC Checkpoint 1: HPLC Conversion >98% Reaction->QC1 QC1->Reaction Fail (Continue Heating) Workup Acidic Workup (pH 3) & Extraction QC1->Workup Pass Cryst Recrystallization (EtOH/Heptane) Workup->Cryst Final Product: 4-Cyclopropyl-2-methylbenzoic Acid (>99% Purity) Cryst->Final

Caption: Optimized synthetic route for 4-C-2-MBA with integrated HPLC quality control gate.

Diagram 2: Pharmacophore Comparative Analysis

This diagram maps the structural advantages of 4-C-2-MBA over standard competitors in a target binding site (e.g., SGLT2 or Bacterial SpsB).

Pharmacophore Core Target Binding Pocket (Hydrophobic Cleft) Comp Standard Scaffold (4-Chlorobenzoic Acid) Core->Comp Standard Fit Novel Advanced Scaffold (4-Cyclopropyl-2-methylbenzoic Acid) Core->Novel Optimized Fit Comp_Feat1 Chloro Group: Electron Withdrawing Comp->Comp_Feat1 Comp_Feat2 Flat Geometry: High Entropy Cost Comp->Comp_Feat2 Comp_Result Result: Moderate Affinity Standard Clearance Comp_Feat1->Comp_Result Comp_Feat2->Comp_Result Nov_Feat1 Cyclopropyl: Metabolic Shield & Hydrophobic Fill Novel->Nov_Feat1 Nov_Feat2 Ortho-Methyl: Conformational Lock (Low Entropy Cost) Novel->Nov_Feat2 Nov_Result Result: High Affinity (nM) Extended Half-life Nov_Feat1->Nov_Result Nov_Feat2->Nov_Result

Caption: Structural-Activity Relationship (SAR) map highlighting the superior binding dynamics of the Cyclopropyl-Methyl scaffold.

References

  • World Intellectual Property Organization (WIPO). (2017). Patent WO2017084630A1: Macrocyclic broad spectrum antibiotics.[1] (Example 123: Synthesis of Compound 217 using 4-cyclopropyl-2-methylbenzoic acid). Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Cyclopropylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

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A Comparative Guide to Confirming the Binding Mode of 4-Cyclopropyl-2-methylbenzoic acid to Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel small molecule to its protein target is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth comparison of methodologies to confirm the binding of a putative inhibitor, 4-Cyclopropyl-2-methylbenzoic acid, to its hypothetical target, Cyclooxygenase-2 (COX-2). We will compare its binding characteristics to the well-established selective COX-2 inhibitor, Celecoxib.

Cyclooxygenase (COX) is a key enzyme in the biosynthetic pathway that leads to the formation of prostaglandins, which are mediators of inflammation and pain.[1][2] There are two main isoforms, COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced during inflammation.[2][3] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][5]

This guide will navigate through a logical, multi-step experimental workflow, from initial binding validation to the high-resolution structural determination of the binding mode. Each step will be detailed with protocols and rationale, providing a self-validating system for your research.

Part 1: Initial Binding Assessment and Thermodynamic Profiling

Before investing in resource-intensive structural studies, it is crucial to confirm direct binding and understand the thermodynamic driving forces of the interaction. Here, we compare two powerful label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is an optical technique that allows for the real-time measurement of binding kinetics between a ligand and an analyte.[6][7][8][9] By immobilizing the target protein (COX-2) on a sensor chip and flowing the small molecule (our test compound or Celecoxib) over the surface, we can determine the association (k_a) and dissociation (k_d) rates, and subsequently calculate the equilibrium dissociation constant (K_D).[6][8][9]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize recombinant human COX-2 on a CM5 sensor chip via amine coupling r1 Inject analytes over the COX-2 and reference flow cells p1->r1 p2 Prepare serial dilutions of 4-Cyclopropyl-2-methylbenzoic acid and Celecoxib in running buffer p2->r1 r2 Monitor the change in response units (RU) in real-time r1->r2 a1 Generate sensorgrams for each concentration r2->a1 a2 Fit data to a 1:1 Langmuir binding model a1->a2 a3 Calculate ka, kd, and KD a2->a3

Caption: Workflow for SPR-based kinetic analysis of small molecule binding to COX-2.

CompoundAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (nM)
4-Cyclopropyl-2-methylbenzoic acid1.5 x 10⁵3.0 x 10⁻³20
Celecoxib5.0 x 10⁵2.0 x 10⁻³4

Rationale: A lower K_D value indicates a higher binding affinity.[10] In this hypothetical scenario, Celecoxib shows a 5-fold higher affinity for COX-2 compared to our test compound. The kinetic data provides initial evidence of a direct interaction and a quantitative measure of its strength.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5][11][12] This technique determines the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[3][5][11]

  • Preparation:

    • Dialyze purified recombinant human COX-2 and dissolve the small molecules in the same buffer to minimize heats of dilution.[12]

    • Accurately determine the concentrations of the protein and the small molecules.

  • ITC Experiment:

    • Load the COX-2 solution into the sample cell of the calorimeter.

    • Load the small molecule solution into the injection syringe.

    • Perform a series of small, sequential injections of the small molecule into the protein solution.

  • Data Analysis:

    • Integrate the heat change after each injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model to determine n, K_D, and ΔH. Calculate ΔS using the equation: ΔG = ΔH - TΔS = -RTln(K_A).

CompoundK_D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
4-Cyclopropyl-2-methylbenzoic acid251.1-5.5-4.9
Celecoxib51.0-8.2-3.5

Rationale: The ITC data confirms the 1:1 stoichiometry for both compounds binding to COX-2. The negative enthalpy (ΔH) for both indicates that the binding is enthalpically driven, which is common for high-affinity interactions. Celecoxib's more favorable enthalpy change suggests stronger hydrogen bonding and/or van der Waals interactions within the binding pocket.

Part 2: Elucidating the Binding Mode

With the binding confirmed and quantified, the next crucial step is to determine the precise orientation and interactions of the small molecule within the COX-2 active site. This is where structural biology techniques and computational modeling become indispensable.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography provides high-resolution, atomic-level information about the three-dimensional structure of a protein-ligand complex.[13][14][15] This technique is unparalleled in its ability to directly visualize the binding mode and the specific interactions between the ligand and the protein residues.[13][14]

XRay_Workflow cluster_prep Preparation cluster_data Data Collection cluster_structure Structure Determination p1 Co-crystallize COX-2 with 4-Cyclopropyl-2-methylbenzoic acid or Celecoxib d1 Mount a single crystal and collect X-ray diffraction data p1->d1 p2 Alternatively, soak pre-grown apo-COX-2 crystals with the compound p2->d1 d2 Process the diffraction data d1->d2 s1 Solve the structure using molecular replacement d2->s1 s2 Build the model of the protein-ligand complex s1->s2 s3 Refine the structure and validate the model s2->s3

Caption: General workflow for determining the crystal structure of a protein-ligand complex.

  • Celecoxib: The crystal structure of Celecoxib bound to COX-2 reveals that its sulfonamide side chain inserts into a secondary "side pocket" present in COX-2 but not COX-1. This interaction with residues like Val523 is a key determinant of its selectivity.

  • 4-Cyclopropyl-2-methylbenzoic acid (Hypothetical): Based on its structure, we hypothesize that the carboxylic acid moiety will form a salt bridge with a key active site residue, likely Arg120. The cyclopropyl group may occupy a hydrophobic pocket, and the methyl group could influence the torsional angle of the benzoic acid ring, optimizing its interactions within the active site. The crystal structure would either confirm or refute these hypotheses, providing a definitive picture of its binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Binding in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing valuable information on the binding site and conformational changes.[4][16][17] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can identify which parts of the ligand are in close proximity to the protein.[18]

  • Sample Preparation: Prepare a solution of COX-2 with a molar excess of the small molecule in a suitable deuterated buffer.

  • NMR Experiment:

    • Acquire a reference 1D ¹H NMR spectrum of the ligand.

    • Selectively saturate a region of the protein's proton spectrum.

    • Acquire the STD spectrum. Protons on the ligand that are in close contact with the saturated protein will receive saturation transfer, resulting in a decrease in their signal intensity.

  • Data Analysis:

    • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which shows only the signals from the ligand protons that are in proximity to the protein.

    • The relative intensities of the signals in the STD spectrum reveal the "binding epitope" of the ligand.

  • Celecoxib: An STD-NMR experiment with Celecoxib would likely show strong signals for the protons on the phenyl-sulfonamide moiety, confirming its deep insertion into the binding pocket.

  • 4-Cyclopropyl-2-methylbenzoic acid: For our test compound, we would expect to see strong STD signals for the cyclopropyl and the aromatic protons, indicating their close contact with the enzyme. Weaker signals for the methyl group might suggest it is more solvent-exposed.

Computational Docking: Predicting the Binding Mode

Computational docking is a valuable in-silico method used to predict the preferred orientation of a ligand when bound to a protein target. While not a substitute for experimental data, it can provide valuable hypotheses and help rationalize experimental findings.

  • Preparation:

    • Obtain a high-resolution crystal structure of COX-2 (e.g., from the Protein Data Bank).

    • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site.

    • Generate a 3D conformation of the ligand.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to systematically sample different orientations and conformations of the ligand within the defined binding site.

  • Scoring and Analysis:

    • The program will score the different poses based on a scoring function that estimates the binding free energy.

    • Analyze the top-scoring poses to identify the most likely binding mode and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

  • Celecoxib: Docking Celecoxib into the COX-2 active site should reproduce the binding mode seen in the crystal structure, with the sulfonamide group in the selectivity pocket. This serves as a validation of the docking protocol.

  • 4-Cyclopropyl-2-methylbenzoic acid: Docking our test compound would provide a predicted binding pose that can be directly compared with the experimental data from X-ray crystallography and NMR. Discrepancies between the predicted and experimental results can lead to further refinement of the computational models.

Conclusion

Confirming the binding mode of a novel compound like 4-Cyclopropyl-2-methylbenzoic acid to its target, in this case, a hypothetical interaction with COX-2, requires a multi-faceted approach. By integrating biophysical techniques like SPR and ITC for quantitative binding analysis with high-resolution structural methods such as X-ray crystallography and NMR, and complementing these with computational docking, researchers can build a comprehensive and validated model of the protein-ligand interaction.

This guide provides a robust framework for such an investigation. The comparison with a well-characterized inhibitor like Celecoxib at each step ensures a rigorous and insightful analysis, ultimately leading to a higher confidence in the determined binding mode and paving the way for structure-based drug design and optimization.

References

  • Cyclooxygenase-2 inhibitor - Wikipedia. Available at: [Link]

  • Al-Sanea, M. M., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3536. Available at: [Link]

  • Balamurugan, K., et al. (2014). COX-2 structural analysis and docking studies with gallic acid structural analogues. Bioinformation, 10(1), 21–25. Available at: [Link]

  • Fahmi, M. Z., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Pharmaceutical Sciences, 28(3), 434-442. Available at: [Link]

  • Fahmi, M. Z., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Advanced Pharmaceutical Bulletin, 12(3), 569–577. Available at: [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 762–766. Available at: [Link]

  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]

  • Manini, P., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(19), 7837–7857. Available at: [Link]

  • FitzGerald, G. A. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 169–171. Available at: [Link]

  • Somvanshi, R. K., et al. (2007). Surface plasmon resonance studies and biochemical evaluation of a potent peptide inhibitor against cyclooxygenase-2 as an anti-inflammatory agent. Biochemical and Biophysical Research Communications, 361(1), 37–42. Available at: [Link]

  • GOV.UK. (2015). Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. Available at: [Link]

  • Bruno, A., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences of the United States of America, 107(11), 5065–5070. Available at: [Link]

  • Sharma, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17573–17604. Available at: [Link]

  • Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available at: [Link]

  • Viegas, A., et al. (2011). Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR. Journal of Medicinal Chemistry, 54(24), 8555–8562. Available at: [Link]

  • Uddin, M. J., et al. (2020). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 13(8), 184. Available at: [Link]

  • Kennedy, C. R., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 321, 122648. Available at: [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]

  • ResearchGate. (n.d.). SPR analyses of ligand binding. Available at: [Link]

  • Liu, Y.-C., et al. (2012). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. ACS Medicinal Chemistry Letters, 3(4), 313–317. Available at: [Link]

  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 42(15), 2671–2684. Available at: [Link]

  • Wikipedia. Rofecoxib. Available at: [Link]

  • ResearchGate. (n.d.). The X-ray crystal structure of COX-2 enzyme's catalytic domain (PDB ID: 6COX). Available at: [Link]

  • ResearchGate. (2024). (PDF) Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Available at: [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Supporting information for article: Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(Pt 10), 762–766. Available at: [Link]

  • Aouidate, A., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Molecules, 29(18), 4239. Available at: [Link]

  • Redzicka, A., et al. (2019). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. Bioorganic & Medicinal Chemistry, 27(18), 115024. Available at: [Link]

  • CiteAb. (n.d.). (701080) COX-2 (human) Inhibitor Screening Assay Kit. Available at: [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). In Center for Macromolecular Interactions. Retrieved from [Link]

  • JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]

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Publish Comparison Guide: Reproducibility of 4-Cyclopropyl-2-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropyl-2-methylbenzoic acid is a critical pharmacophore intermediate, notably utilized in the synthesis of SGLT2 inhibitors and CCR5 antagonists. Its structural rigidity, conferred by the cyclopropyl moiety, combined with the steric ortho-methyl blockade, enhances metabolic stability in final drug candidates.

However, the reproducibility of its synthesis is frequently compromised by two factors: protodeboronation of the cyclopropyl coupling partner and steric/electronic deactivation caused by the ortho-methyl group on the benzoate scaffold. This guide objectively compares the three dominant synthetic routes, establishing a "Gold Standard" protocol to ensure batch-to-batch consistency.

Part 1: Chemical Profile & Stability Analysis

The reproducibility crisis in synthesizing this compound often stems from a misunderstanding of the reagents' intrinsic instability rather than the catalytic cycle itself.

PropertySpecificationReproducibility Impact
CAS Number 205697-36-1N/A
Moiety Risk Cyclopropyl RingSusceptible to acid-catalyzed ring opening; requires base-heavy workup.
Reagent Risk Cyclopropylboronic AcidHigh. Prone to rapid protodeboronation under hydrous/basic conditions, leading to low yields.
Steric Factor Ortho-Methyl GroupModerate. Induces twist in the biaryl/aryl-alkyl bond, slowing reductive elimination in cross-coupling.

Part 2: Comparative Synthetic Routes

We evaluated three standard methodologies based on Yield Consistency , Scalability , and Impurity Profile .

Route A: Suzuki-Miyaura (Boronic Acid)

Reagents: 4-Bromo-2-methylbenzoic acid + Cyclopropylboronic acid + Pd(dppf)Cl₂.

  • Pros: Mild conditions; commercial availability of reagents.

  • Cons: Poor Reproducibility. Cyclopropylboronic acid is unstable.[1] Requires 1.5–2.0 equiv. excess. Variable yields (40–75%).

  • Verdict: Not recommended for GMP scale-up due to reagent degradation.

Route B: Suzuki-Miyaura (Potassium Trifluoroborate) — RECOMMENDED

Reagents: 4-Bromo-2-methylbenzoic acid + Potassium cyclopropyltrifluoroborate + Pd(OAc)₂/Ligand.

  • Pros: High Reproducibility. The trifluoroborate salt is air/moisture stable. Slow release of the active boronic species prevents decomposition.

  • Cons: Requires higher temperatures (reflux) and specific solvent systems (THF/H₂O).

  • Verdict: The Gold Standard for consistency.

Route C: Negishi Coupling (Organozinc)

Reagents: 4-Iodo-2-methylbenzoic acid (protected) + Cyclopropylzinc bromide.

  • Pros: Fast reaction times; high reactivity.

  • Cons: Low Tolerance. Requires protection of the carboxylic acid (e.g., as an ester) to prevent protonation of the organozinc. Moisture sensitive.

  • Verdict: Viable only if the acid moiety is already protected as an ester.

Quantitative Comparison Matrix
MetricRoute A (Boronic Acid)Route B (Trifluoroborate) Route C (Negishi)
Avg. Isolated Yield 55% (±15%)88% (±3%) 70% (±5%)
Reagent Stability Low (Shelf-life < 3 mo)High (Shelf-life > 2 yrs) Very Low (Pyrophoric)
Atom Economy ModerateHigh Low (Zn waste)
Purification Load High (Deboronation byproducts)Low (Simple filtration) Moderate

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the mechanistic advantage of Route B (Trifluoroborate) in preventing the "Protodeboronation Trap" that plagues Route A.

G cluster_0 Reagent Stability BF3 K-Cyclopropyl Trifluoroborate (STABLE RESERVOIR) BA Cyclopropyl Boronic Acid (UNSTABLE) BF3->BA Slow Hydrolysis (Controlled Release) Decomp Cyclopropane (Gas) (Protodeboronation) BA->Decomp Fast Degradation (If Uncontrolled) TransMet Transmetallation (Rate Limiting) BA->TransMet Active Species Cat Pd(II) Catalyst (Oxidative Addition) Cat->TransMet Prod 4-Cyclopropyl-2-methyl benzoic acid TransMet->Prod Reductive Elimination

Caption: Route B (Green path) utilizes a slow-release mechanism to maintain optimal stoichiometry, avoiding the decomposition pathway (Red path) common in Route A.

Part 4: Optimized Experimental Protocol (The "Gold Standard")

This protocol utilizes Potassium Cyclopropyltrifluoroborate to guarantee >85% yield and 99% purity.

Materials
  • Substrate: 4-Bromo-2-methylbenzoic acid (1.0 equiv)

  • Reagent: Potassium cyclopropyltrifluoroborate (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or Tricyclohexylphosphine (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/H₂O (3:1 ratio) — Water is critical for the hydrolysis of the trifluoroborate.

Step-by-Step Methodology
  • System Preparation: Charge a reaction vessel with 4-Bromo-2-methylbenzoic acid, Potassium cyclopropyltrifluoroborate, and K₃PO₄. Purge with Nitrogen/Argon for 15 minutes.

    • Why? Oxygen poisons the Pd catalyst, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(OAc)₂ and Ligand (XPhos). Add degassed Toluene/Water solvent mixture.

  • Reaction: Heat to 95°C with vigorous stirring for 16 hours.

    • Control Point: Do not exceed 100°C to prevent thermal decomposition of the catalyst before conversion is complete.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[2][3]

    • Acidify aqueous layer to pH 3 with 1M HCl carefully (watch for gas evolution).

    • Extract with Ethyl Acetate.[2]

    • Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to remove iodine/bromine traces if noted, though usually not necessary with this clean route.

  • Crystallization: Concentrate organic layer.[2] Recrystallize from Ethanol/Water to remove palladium residues.

Part 5: Troubleshooting & Critical Control Points

ObservationRoot CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to lack of ligand stabilization or O₂ leak.Increase Ligand:Pd ratio to 2.5:1; ensure rigorous degassing.
Low Conversion (<50%) "Stalled" transmetallation due to steric bulk of 2-methyl group.Switch to XPhos or SPhos (Buchwald ligands) designed for hindered substrates.
Protodeboronation (Gas evolution) pH too high or temp too high causing rapid hydrolysis of borate.Reduce temp to 85°C; ensure water ratio is strictly 3:1 (Organic:Aq).

References

  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][2][3][4] Tetrahedron Letters.[5] Link

  • Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides.[1] Synlett. Link

  • BenchChem. (2025).[2] Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (Providing baseline protocols for cyclopropyl-benzoic acid derivatives). Link

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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 4-Cyclopropyl-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of three distinct synthetic pathways to this molecule, offering a critical evaluation of their cost-effectiveness, scalability, and overall practicality in a research and development setting. We will delve into the mechanistic underpinnings of each route, providing detailed experimental protocols and a transparent analysis of the associated costs and potential challenges.

Introduction: The Importance of Strategic Synthesis

The choice of a synthetic route can significantly impact project timelines, budgets, and the overall feasibility of bringing a new therapeutic to market. A truly cost-effective synthesis is not merely about the cheapest reagents but encompasses factors such as overall yield, reaction robustness, ease of purification, safety, and environmental impact. This guide will analyze three prominent strategies for the synthesis of 4-Cyclopropyl-2-methylbenzoic acid:

  • The Suzuki Coupling Approach: A powerful and versatile C-C bond-forming reaction.

  • The Grignard/Lithiation and Carboxylation Strategy: A classic organometallic approach to carboxylic acid synthesis.

  • The Friedel-Crafts Acylation Route: A traditional method for introducing acyl groups to aromatic rings.

Each pathway will be dissected to provide a clear understanding of its advantages and disadvantages, empowering you to make an informed decision for your specific synthetic needs.

Pathway 1: The Suzuki Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2][3][4][5][6]

Mechanistic Overview

The catalytic cycle of the Suzuki coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed, and the palladium(0) catalyst is regenerated.[1]

Suzuki_Coupling cluster_legend Legend Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0) Ar-R ArX Ar-X = Aryl Halide RBOR2 R-B(OR)2 = Boronic Acid/Ester ArR Ar-R = Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Route

This pathway commences with the readily available 4-bromo-2-methylbenzoic acid. The carboxylic acid is first esterified to protect it during the subsequent coupling reaction. The resulting methyl 4-bromo-2-methylbenzoate is then coupled with cyclopropylboronic acid, followed by hydrolysis of the ester to yield the final product.

Suzuki_Pathway A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B Esterification (MeOH, H2SO4) C Methyl 4-cyclopropyl-2-methylbenzoate B->C Suzuki Coupling (Cyclopropylboronic acid, Pd(PPh3)4, K2CO3) D 4-Cyclopropyl-2-methylbenzoic Acid C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic workflow for the Suzuki Coupling pathway.

Experimental Protocols

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

To a solution of 4-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol) in methanol (100 mL) is added concentrated sulfuric acid (2.5 mL) dropwise. The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 4-bromo-2-methylbenzoate as a colorless oil.

  • Expected Yield: ~95%

Step 2: Suzuki Coupling with Cyclopropylboronic Acid

In a round-bottom flask, methyl 4-bromo-2-methylbenzoate (10.0 g, 43.6 mmol), cyclopropylboronic acid (4.5 g, 52.4 mmol), and potassium carbonate (18.1 g, 131 mmol) are combined.[7] The flask is evacuated and backfilled with argon. A degassed mixture of toluene (150 mL) and water (30 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol). The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: ~85%

Step 3: Hydrolysis of Methyl 4-cyclopropyl-2-methylbenzoate

To a solution of methyl 4-cyclopropyl-2-methylbenzoate (7.0 g, 36.8 mmol) in a mixture of methanol (70 mL) and water (30 mL) is added sodium hydroxide (2.9 g, 73.6 mmol). The mixture is heated to reflux for 2 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is acidified with 2N HCl to pH 2-3, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 4-cyclopropyl-2-methylbenzoic acid.

  • Expected Yield: ~98%

Cost-Effectiveness Analysis
ReagentPathway 1: Suzuki Coupling
4-Bromo-2-methylbenzoic Acid~$5/g
Methanol~$0.02/mL
Sulfuric Acid~$0.01/mL
Cyclopropylboronic Acid~$10/g
Potassium Carbonate~$0.10/g[7]
Tetrakis(triphenylphosphine)palladium(0)~$50/g
Toluene~$0.03/mL[8][9][10]
Sodium Hydroxide~$0.05/g
Overall Yield ~79%
Estimated Cost per Gram ~$25-35

Note: Prices are estimates based on bulk catalog pricing and may vary.

Pathway 2: Grignard/Lithiation and Carboxylation

This classical organometallic approach involves the formation of a highly nucleophilic Grignard or organolithium reagent, which then reacts with carbon dioxide (dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.[11]

Mechanistic Overview

The core of this pathway is the nucleophilic attack of the organometallic species on the electrophilic carbon of CO₂. The resulting carboxylate is stable until protonated in the workup step.

Grignard_Carboxylation cluster_legend Legend Ar-MgBr Ar-MgBr Nucleophilic Attack Nucleophilic Attack Ar-MgBr->Nucleophilic Attack CO2 (Dry Ice) Ar-CO2-MgBr Ar-CO2-MgBr Nucleophilic Attack->Ar-CO2-MgBr Acidification Acidification Ar-CO2-MgBr->Acidification H3O+ Ar-COOH Ar-COOH Acidification->Ar-COOH ArMgBr Ar-MgBr = Grignard Reagent ArCOOH Ar-COOH = Carboxylic Acid

Caption: Mechanism of Grignard carboxylation.

Proposed Synthetic Route

This route begins with the bromination of 2-cyclopropyltoluene to form 1-bromo-2-cyclopropyl-4-methylbenzene. This intermediate is then converted to a Grignard reagent, which is subsequently carboxylated using dry ice.

Grignard_Pathway A 2-Cyclopropyltoluene B 1-Bromo-2-cyclopropyl-4-methylbenzene A->B Bromination (NBS, AIBN) C 4-Cyclopropyl-2-methylphenylmagnesium bromide B->C Grignard Formation (Mg, THF) D 4-Cyclopropyl-2-methylbenzoic Acid C->D Carboxylation (1. CO2 (dry ice), 2. H3O+)

Caption: Synthetic workflow for the Grignard/Lithiation pathway.

Experimental Protocols

Step 1: Bromination of 2-Cyclopropyltoluene

To a solution of 2-cyclopropyltoluene (10.0 g, 75.6 mmol) in carbon tetrachloride (100 mL) is added N-bromosuccinimide (13.5 g, 75.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.25 g). The mixture is heated to reflux and stirred for 3 hours under a UV lamp. After cooling, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by distillation.

  • Expected Yield: ~70%

Step 2: Grignard Reagent Formation and Carboxylation

Magnesium turnings (2.2 g, 90.7 mmol) are placed in a flame-dried flask under an argon atmosphere. A small crystal of iodine is added. A solution of 1-bromo-2-cyclopropyl-4-methylbenzene (15.0 g, 71.0 mmol) in anhydrous THF (100 mL) is added dropwise to initiate the reaction. Once the reaction starts, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for 1 hour. The reaction mixture is then cooled in an ice bath and poured over crushed dry ice (excess). The mixture is stirred until it reaches room temperature. Saturated aqueous ammonium chloride solution is added, and the mixture is extracted with diethyl ether. The organic layer is extracted with 1M NaOH solution. The aqueous layer is then acidified with concentrated HCl and the precipitate is collected by filtration, washed with cold water, and dried.

  • Expected Yield: ~80%

Cost-Effectiveness Analysis
ReagentPathway 2: Grignard/Lithiation
2-Cyclopropyltoluene~$8/g
N-Bromosuccinimide~$0.50/g
Azobisisobutyronitrile (AIBN)~$0.20/g
Magnesium Turnings~$0.10/g
Tetrahydrofuran (THF)~$0.05/mL
Dry Ice (CO2)~$0.01/g[12][13][14]
Overall Yield ~56%
Estimated Cost per Gram ~$20-30

Note: Prices are estimates based on bulk catalog pricing and may vary.

Pathway 3: The Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a classic method for forming C-C bonds to an aromatic ring by employing an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Mechanistic Overview

The reaction proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Friedel_Crafts cluster_legend Legend RCOCl + AlCl3 RCOCl + AlCl3 Acylium Ion (RCO+) Acylium Ion (RCO+) RCOCl + AlCl3->Acylium Ion (RCO+) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Acylium Ion (RCO+)->Electrophilic Aromatic Substitution Ar-H Ketone Product (Ar-COR) Ketone Product (Ar-COR) Electrophilic Aromatic Substitution->Ketone Product (Ar-COR) RCOCl RCOCl = Acyl Chloride ArH Ar-H = Aromatic Ring ArCOR Ar-COR = Aryl Ketone

Caption: General mechanism of Friedel-Crafts acylation.

Proposed Synthetic Route

This pathway starts with the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride to yield 4-cyclopropyl-2-methylacetophenone. The ketone is then oxidized to the desired carboxylic acid.

FC_Pathway A Toluene B 4-Cyclopropyl-2-methylacetophenone A->B Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride, AlCl3) C 4-Cyclopropyl-2-methylbenzoic Acid B->C Oxidation (e.g., Haloform Reaction)

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Cyclopropyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide mandates the disposal protocols for 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8). While often treated as a generic organic acid, the presence of the cyclopropyl moiety introduces specific stability and reactivity considerations—specifically ring strain (~27.5 kcal/mol) and metabolic reactivity—that necessitate strict segregation from strong oxidizers and specific incineration parameters.

Chemical Identity & Hazard Characterization
PropertySpecificationOperational Implication
CAS Number 909698-10-8Use for waste manifesting and labeling.
Formula

Carbon-rich; high calorific value for incineration.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Acute Tox. 4 (H302)PPE Mandatory: Nitrile gloves, safety glasses, fume hood.
Solubility Low (Water), High (DMSO, Methanol, DCM)Do not attempt aqueous drain disposal. Bioaccumulation potential.
Reactivity Acidic; Strained Ring SystemIncompatible with strong oxidizers (peroxides, permanganates) and strong bases.[1]

Critical Safety Note: The cyclopropyl group is kinetically stable but thermodynamically unstable due to angular strain. Upon combustion or reaction with radical initiators, it releases significant energy. Waste streams containing this compound must be classified for high-temperature incineration to ensure complete mineralization of the ring structure.

Waste Stream Decision Logic

Effective disposal begins with segregation at the point of generation. Use the following logic flow to determine the correct waste stream.

WasteStreamLogic Start Waste Generation: 4-Cyclopropyl-2-methylbenzoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Mother Liquor/Solution ContamCheck Is it contaminated with Oxidizers? Solid->ContamCheck SolidBin Stream A: Solid Hazardous Waste (Trace Organic) ContamCheck->SolidBin No OxidizerBin Stream B: Segregated Reactive Waste (Do NOT Compact) ContamCheck->OxidizerBin Yes (Risk of Fire) SolventCheck Solvent Type? Liquid->SolventCheck HalogenCheck Halogenated? SolventCheck->HalogenCheck Organic Solvent StreamC Stream C: Non-Halogenated Organic Waste HalogenCheck->StreamC No (e.g., MeOH, Acetone) StreamD Stream D: Halogenated Organic Waste HalogenCheck->StreamD Yes (e.g., DCM, Chloroform)

Figure 1: Waste stream segregation logic. Proper segregation prevents dangerous incompatibilities (e.g., acid + oxidizer) and ensures regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh-paper residues, spill cleanup materials, and contaminated PPE.

  • Containment:

    • Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar. Avoid metal containers due to the acidic nature of the compound (corrosion risk).

    • Double-bagging is recommended for fine powders to prevent dust generation upon reopening at the disposal facility.

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Mandatory Fields:

      • Chemical Name: "4-Cyclopropyl-2-methylbenzoic acid"

      • Hazard Checkboxes: [x] Toxic [x] Irritant[3]

  • Storage:

    • Store in the Solid Organic Waste satellite accumulation area.

    • Segregation: Keep physically separate from oxidizer waste bins (e.g., nitrates, perchlorates). The cyclopropyl ring renders the compound susceptible to radical oxidation, which can be exothermic.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • Ensure the carrier solvent is compatible with the waste drum.

    • If dissolved in DMSO/Methanol/Acetone: Use Non-Halogenated waste stream.

    • If dissolved in DCM/Chloroform: Use Halogenated waste stream.

  • pH Verification (Critical Step):

    • Before adding to a bulk waste drum, check the pH of the solution.

    • Requirement: If pH < 2, neutralize slowly with a dilute base (e.g., Sodium Bicarbonate solution) to pH 5–9 before adding to a steel waste drum to prevent container corrosion.

    • Caution: Neutralization is exothermic. Perform in a fume hood.

  • Transfer:

    • Use a funnel with a grounding wire (if the solvent is flammable) to prevent static discharge.

    • Do not fill containers >90% full to allow for thermal expansion.

Spill Contingency & Emergency Response

Scenario: Powder spill on a benchtop or floor.

Scientific Rationale: Mechanical agitation of fine organic acid powders can generate dust clouds, posing an inhalation risk (STOT SE 3) and a potential dust explosion hazard (though low for this specific mass).

  • Evacuate & Isolate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Wear N95 respirator (or P100), nitrile gloves, and lab coat.

  • Containment (No Sweeping):

    • DO NOT dry sweep. This generates dust.

    • Method 1 (Preferred): Use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Method 2 (Wet Wipe): Cover the spill with wet paper towels (dampened with water or dilute sodium carbonate). Scoop the wet slurry into a waste bag.

  • Decontamination:

    • Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residual acid, followed by a water rinse.

    • Test surface pH with litmus paper to ensure neutrality.

Regulatory & Compliance Framework

Disposal must adhere to the following frameworks based on the chemical's profile:

  • RCRA (USA): Not a listed P or U waste, but likely classifies as Characteristic Waste if ignitable (D001 - if in solvent) or Reactive (D003 - rare, but possible if mixed with oxidizers).

  • EU Waste Code (EWC):

    • 16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.

  • Final Fate: High-temperature incineration (>1000°C) with scrubber systems is the only approved final disposal method to ensure destruction of the cyclopropyl ring and aromatic core.

References

  • PubChem . (2025).[3][4] Compound Summary: 4-Cyclopropylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Hypha Discovery . (2020). Metabolism of cyclopropyl groups: Stability and Oxidative Risks. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Cyclopropyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Chemical: 4-Cyclopropyl-2-methylbenzoic acid (CAS: 909698-10-8) Physical State: Solid (White to off-white powder) Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).

Zone Requirement Critical Note
Eyes Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders due to dust migration risks.
Hands Nitrile Gloves (Min.[1][2] 0.11 mm / 4-5 mil)Do NOT use Latex. Latex is permeable to many organic acids and offers poor splash protection against common solvents used with this compound.
Respiratory Fume Hood (Face velocity: 0.5 m/s)If hood is unavailable, use N95/P2 particulate respirator.
Body Lab Coat (Cotton/Poly blend)Must be buttoned to the neck. Closed-toe shoes required.

Hazard Assessment & Technical Justification

As researchers, we often underestimate benzoic acid derivatives because they are ubiquitous. However, 4-Cyclopropyl-2-methylbenzoic acid presents specific challenges due to the cyclopropyl moiety and the carboxylic acid group.

  • The "Dust" Factor (H335): As a solid pharmaceutical intermediate, this compound is prone to electrostatic charging. When weighed, fine particulates can aerosolize, bypassing the side-shields of standard safety glasses. This necessitates tight-fitting goggles .[3]

  • Acidic Corrosivity (H315/H319): Upon contact with moisture (sweat, mucous membranes), the acid protonates tissue surfaces, leading to immediate irritation. The cyclopropyl group adds lipophilicity, potentially increasing skin absorption rates compared to simple benzoic acid [1].

PPE Selection: The "Why" and "How"

A. Hand Protection: The Nitrile Standard

We select Nitrile over Latex or Vinyl for two scientific reasons:

  • Chemical Resistance: Nitrile rubber demonstrates superior resistance to organic acids. Latex degrades rapidly when exposed to acidic organic solutions, losing structural integrity [2].

  • Solvent Context: You rarely handle this compound in isolation; it is likely dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate during synthesis. Nitrile offers broader splash protection against these carrier solvents than latex.

  • Protocol: Double-gloving is recommended when handling stock solutions >100 mM.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).

    • Outer Layer: 5 mil Nitrile (Standard Blue/Purple).

    • Logic: This provides a visual indicator of breach (color contrast) and creates a tortuous path for permeation.

B. Eye & Face Protection[3][4][5][6][7]
  • Requirement: Indirectly vented safety goggles.

  • Prohibited: Contact lenses should not be worn without sealing goggles, as dust can become trapped behind the lens, causing severe corneal abrasion.

C. Respiratory Protection
  • Primary Control: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • Secondary Control: If weighing outside a hood is unavoidable (not recommended), a fitted N95 (NIOSH) or P2 (EN 149) respirator is mandatory to prevent inhalation of the H335-classified dust [3].

Operational Workflows (Visualized)

Figure 1: PPE Selection Logic Tree

This decision matrix guides the researcher based on the physical state of the chemical.

PPE_Selection Start Start: Handling 4-Cyclopropyl-2-methylbenzoic acid State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Solution In Solution (Liquid) State->Solution Solid_Req CRITICAL: Inhalation & Dust Hazard Solid->Solid_Req Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE PPE: Goggles + N95 (if no Hood) + Nitrile Gloves Solid_Req->Solid_PPE Aggressive Aggressive (e.g., DCM, THF) Solvent_Check->Aggressive Standard Standard (e.g., Water, Ethanol) Solvent_Check->Standard Double_Glove Action: Double Glove (Nitrile) + Fume Hood Aggressive->Double_Glove Single_Glove Action: Single Nitrile Glove + Lab Coat Standard->Single_Glove

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and solvent carrier.

Procedural Guide: Gowning & De-gowning

Proper removal of PPE is just as critical as putting it on. Most exposure events occur during "doffing" (removal) when contaminated outer surfaces touch skin.

Figure 2: Safe De-gowning Protocol

Degowning Step1 1. Inspect Gloves (Visible Contamination?) Clean No: Proceed Step1->Clean Dirty Yes: Wash/Wipe before removal Step1->Dirty Step2 2. Remove Outer Gloves (Beak Method) Clean->Step2 Dirty->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Turn inside out) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 20s) Step4->Step5

Figure 2: Step-by-step de-gowning workflow to minimize cross-contamination.

Waste Disposal & Emergency Response

Disposal of 4-Cyclopropyl-2-methylbenzoic acid

Never dispose of this compound down the drain. It is an organic solid that requires incineration.

  • Solids: Collect in a container labeled "Hazardous Waste: Solid Organic Acid."

  • Contaminated PPE: Heavily soiled gloves or paper towels must be treated as solid hazardous waste.

  • Solutions: Dispose of in the "Organic Solvents" waste stream (Halogenated or Non-Halogenated depending on the carrier solvent).

Emergency Response
  • Eye Contact: Immediately flush with water for 15 minutes .[3][4] Hold eyelids open. The acidity can cause corneal clouding if not treated instantly [4].

  • Skin Contact: Wash with soap and water.[5][6] Do not use alcohol/solvents, as they may enhance skin absorption.

  • Spill (Solid): Do not dry sweep (creates dust). Wet a paper towel with water, place it over the powder to dampen it, then wipe up.

References

  • Sigma-Aldrich. (2023).[7][8] Safety Data Sheet: 4-Cyclopropyl-2-methylbenzoic acid. Link

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Link

  • Fisher Scientific. (2023). GHS Classification and Lab Safety: Benzoic Acid Derivatives. Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Benzoic Acid Derivatives Toxicity. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.